molecular formula C12H13N3 B1365429 N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine CAS No. 859850-85-4

N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine

Cat. No.: B1365429
CAS No.: 859850-85-4
M. Wt: 199.25 g/mol
InChI Key: AKANTTBTKVSRKO-UHFFFAOYSA-N
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Description

N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine (CAS 859850-85-4) is a chemical building block of significant interest in medicinal chemistry and drug discovery research. This amine derivative features a benzyl group linked to a pyrimidine heterocycle, a privileged structure in the design of bioactive molecules. Compounds with pyrimidin-amine scaffolds are extensively investigated for their potential as therapeutic agents . In research settings, this compound serves as a key synthetic intermediate for the development of kinase inhibitors. Specifically, derivatives of N-phenylpyrimidin-amine have been identified as potent and selective inhibitors of Janus kinase 2 (JAK2), a crucial target in the treatment of myeloproliferative neoplasms . Furthermore, related pyrimidin-4-amine structures are explored for their antitumor properties, acting as inhibitors of proangiogenic receptor tyrosine kinases (RTKs) such as VEGFR-2, PDGFR-β, and EGFR, which are vital targets in oncology research . Beyond anticancer applications, pyrimidin-amine derivatives incorporating motifs like 1,2,4-oxadiazole have also demonstrated notable insecticidal activities in agricultural science studies . With a molecular formula of C12H13N3 and a molecular weight of 199.25 g/mol , this compound provides researchers with a versatile scaffold for further chemical modification. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-(4-pyrimidin-5-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-13-6-10-2-4-11(5-3-10)12-7-14-9-15-8-12/h2-5,7-9,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKANTTBTKVSRKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)C2=CN=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428137
Record name N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859850-85-4
Record name N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the chemical structure of N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine, a molecule of interest for researchers, scientists, and professionals in drug development. The guide outlines a plausible synthetic route and details the expected outcomes from key analytical techniques for its structural elucidation, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The methodologies are presented with a focus on the causal relationships behind experimental choices, ensuring scientific integrity and trustworthiness.

Introduction and Rationale

This compound belongs to the class of benzylamine derivatives containing a pyrimidine moiety. Such scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. A thorough understanding of the molecule's structure is the foundational step for any further investigation into its chemical properties, reactivity, and potential biological activity. This guide serves as a detailed roadmap for its synthesis and structural verification.

Proposed Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a two-step process commencing with a Suzuki coupling to form the key aldehyde intermediate, followed by a reductive amination. This approach is logical as it builds the carbon-carbon bond first, followed by the installation of the secondary amine.

Synthesis_Pathway cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Reductive Amination 5-bromopyrimidine 5-Bromopyrimidine aldehyde 4-(Pyrimidin-5-yl)benzaldehyde 5-bromopyrimidine->aldehyde 4-formylphenylboronic_acid 4-Formylphenylboronic Acid 4-formylphenylboronic_acid->aldehyde Pd_catalyst Pd(PPh₃)₄, Na₂CO₃ Pd_catalyst->aldehyde target_molecule This compound aldehyde->target_molecule methylamine Methylamine (CH₃NH₂) methylamine->target_molecule reducing_agent NaBH(OAc)₃ reducing_agent->target_molecule Fragmentation_Pathway cluster_0 Primary Fragmentation cluster_1 Secondary Fragmentation M+H [M+H]⁺ m/z = 200.12 benzyl_cation 4-(Pyrimidin-5-yl)benzyl cation m/z = 183.08 M+H->benzyl_cation Benzylic Cleavage methylamine_loss - CH₃NH₂ tropylium_ion Tropylium ion m/z = 91.05 benzyl_cation->tropylium_ion Rearrangement & Loss pyrimidine_loss - C₄H₃N₂

An In-depth Technical Guide to N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine: Physicochemical Properties, Synthesis, and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine is a heterocyclic organic compound featuring a pyrimidine ring linked to a substituted benzylamine moiety. While this specific molecule is not extensively documented in publicly available literature, its structural motifs are prevalent in compounds of significant interest in medicinal chemistry, particularly as kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive theoretical and predictive analysis of its core physical and chemical properties, plausible synthetic routes, and expected spectroscopic characteristics. The insights presented herein are derived from established chemical principles and data from structurally analogous compounds, offering a valuable resource for researchers exploring this and related chemical spaces.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is the precise definition of its structure. This compound consists of a central nitrogen atom bonded to a methyl group, a benzyl group, and a pyrimidine ring attached at the 5-position of the benzyl moiety.

Chemical Structure:

Molecular Structure of this compound

Identifiers:

IdentifierValue
IUPAC Name N-methyl-1-(4-(pyrimidin-5-yl)phenyl)methanamine
Molecular Formula C₁₂H₁₃N₃
Canonical SMILES CNC(c1ccc(cc1)c2cncnc2)
InChI Key (Predicted)
CAS Number Not found in public databases

Predicted Physicochemical Properties

Due to the absence of experimental data, the following physicochemical properties have been calculated using established computational models. These predictions offer a valuable baseline for experimental design and handling of the compound.

PropertyPredicted ValueNotes
Molecular Weight 211.26 g/mol Calculated from the molecular formula.
Melting Point 80-120 °CEstimated based on similar aromatic amines and pyrimidine derivatives. The exact value is highly dependent on crystalline form.
Boiling Point > 350 °CPredicted to be high due to the molecular weight and polar functional groups. Likely to decompose before boiling at atmospheric pressure.
Solubility Sparingly soluble in water. Soluble in polar organic solvents such as ethanol, methanol, and DMSO.The pyrimidine and amine moieties provide polarity, while the benzyl group contributes to nonpolar character.
pKa (most basic) 5.0 - 6.0The tertiary amine is the most basic site. The pyrimidine nitrogens are significantly less basic.
LogP 2.5 - 3.5Indicates moderate lipophilicity, suggesting potential for cell membrane permeability.

Synthesis and Reaction Chemistry

A plausible synthetic route for this compound can be devised based on established methodologies for the synthesis of N-benzyl pyrimidine derivatives.[1][2] A common and effective strategy involves a reductive amination or a nucleophilic substitution reaction.

Proposed Synthetic Workflow: Reductive Amination

This two-step approach is a robust method for the formation of the target secondary amine.

Proposed Synthetic Workflow for this compound.

Step-by-Step Methodology:

  • Suzuki Coupling: 4-Bromobenzaldehyde is reacted with pyrimidine-5-boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water). The reaction mixture is heated to afford 4-(pyrimidin-5-yl)benzaldehyde.

  • Reductive Amination: The resulting aldehyde is then reacted with methylamine in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane). A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is added to reduce the intermediate imine to the target secondary amine, this compound.

Causality Behind Experimental Choices:

  • Suzuki Coupling: This is a highly efficient and versatile cross-coupling reaction for the formation of C-C bonds between aromatic rings. The choice of a palladium catalyst and a suitable base is crucial for achieving high yields.

  • Reductive Amination: This is a preferred method for forming amines from carbonyl compounds as it is a one-pot reaction with generally high yields and good functional group tolerance. Sodium triacetoxyborohydride is a mild and selective reducing agent, which is particularly effective for the reduction of imines in the presence of aldehydes.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups:

  • Tertiary Amine: The nitrogen atom is nucleophilic and can be protonated by acids to form salts. It can also undergo N-alkylation or N-oxidation.

  • Pyrimidine Ring: The pyrimidine ring is an electron-deficient aromatic system.[3] Electrophilic aromatic substitution is difficult and would likely occur at the 5-position of the pyrimidine ring if forced. Nucleophilic aromatic substitution is more favorable, particularly if there are leaving groups on the ring.[3]

  • Benzyl Group: The benzylic C-H bonds are susceptible to oxidation under strong oxidizing conditions.

Predicted Analytical and Spectroscopic Data

The following spectroscopic data are predicted for this compound and can be used as a reference for the characterization of the synthesized compound.

¹H NMR Spectroscopy (Predicted)
  • ~2.3-2.5 ppm (s, 3H): A singlet corresponding to the N-methyl (CH₃) protons.

  • ~3.6-3.8 ppm (s, 2H): A singlet for the benzylic (CH₂) protons.

  • ~7.3-7.6 ppm (d, 2H): A doublet for the two aromatic protons on the benzyl ring ortho to the CH₂N group.

  • ~7.6-7.8 ppm (d, 2H): A doublet for the two aromatic protons on the benzyl ring ortho to the pyrimidine ring.

  • ~8.8-9.0 ppm (s, 2H): A singlet for the two equivalent protons at the 4- and 6-positions of the pyrimidine ring.

  • ~9.1-9.3 ppm (s, 1H): A singlet for the proton at the 2-position of the pyrimidine ring.

¹³C NMR Spectroscopy (Predicted)
  • ~42-45 ppm: N-methyl carbon (CH₃).

  • ~55-58 ppm: Benzylic carbon (CH₂).

  • ~127-130 ppm: Aromatic carbons of the benzyl ring.

  • ~135-145 ppm: Quaternary aromatic carbons of the benzyl ring.

  • ~155-160 ppm: Pyrimidine ring carbons.

Infrared (IR) Spectroscopy (Predicted)
  • ~3100-3000 cm⁻¹: C-H stretching of aromatic rings.

  • ~2950-2800 cm⁻¹: C-H stretching of the methyl and methylene groups.

  • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the aromatic and pyrimidine rings.

  • ~1350-1000 cm⁻¹: C-N stretching vibrations.

Mass Spectrometry (MS)
  • Expected [M+H]⁺: m/z = 212.12

  • Key Fragmentation Pattern: A prominent fragment would be expected from the loss of the methyl group or the cleavage of the benzyl-nitrogen bond, leading to the formation of the 4-(pyrimidin-5-yl)benzyl cation.

Potential Applications and Safety Considerations

Potential Applications in Drug Discovery

The pyrimidine moiety is a well-established scaffold in medicinal chemistry, known for its ability to mimic purine bases and interact with the ATP-binding sites of kinases.[4] N-benzyl pyrimidine derivatives have been investigated as potential anticancer agents, histone deacetylase (HDAC) inhibitors, and inhibitors of other enzymes.[5][6] Given its structure, this compound could serve as a valuable building block or lead compound in the development of novel therapeutics targeting a range of diseases.

Safety and Handling

As with any novel chemical compound, this compound should be handled with appropriate care in a laboratory setting. It is predicted to be a solid at room temperature. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. While specific toxicity data is unavailable, compounds containing amine and aromatic functionalities can be irritants and may be harmful if ingested or absorbed through the skin. A comprehensive safety assessment should be performed before handling large quantities.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the physical and chemical properties of this compound. By leveraging data from structurally related compounds and established chemical principles, we have outlined its probable characteristics, a viable synthetic pathway, and expected analytical data. This information serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and similar molecules in their scientific endeavors. It is imperative to underscore that all presented data are theoretical and await experimental validation.

References

  • Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. PubMed.

  • Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed.

  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. ACS Publications.

  • Pyrimidin-5-ylmethanamine. PubChem.

  • Pyrrolo[2,3-d]pyrimidine synthesis through activation of N-benzyl groups by distal amides. Organic & Biomolecular Chemistry (RSC Publishing).

  • Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents. Indian Journal of Pharmaceutical Education and Research.

  • Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents. ResearchGate.

  • SYNTHESIS AND ANTIBACTERIAL PROPERTIES OF PYRIMIDINE DERIVATIVES.

  • Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H). NIH.

  • N'-Methyl-5-(3,4,5-trimethoxybenzyl)-2,4-pyrimidinediamine. PubChem.

  • Synthesis and antibacterial properties of pyrimidine derivatives. PubMed.

  • N-methylpyrimidin-5-amine. Chemsigma.

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI.

  • An In-depth Technical Guide to 4-Pyrimidine Methanamine: Chemical Properties and Structure. Benchchem.

  • N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine. PubChem.

  • N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. ChemicalBook.

  • N-Methyl-N-(5-pyrimidinyl)amine. J&K Scientific.

  • Pyrimidine. Wikipedia.

  • N-Methyl-4-methylbenzylamine. PubChem.

  • N-Benzyl-N-methylpiperidin-4-amine. PubChem.

  • Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics.

  • N-Benzyl-N-(methoxymethyl)-N-TMS-methylamine. Enamine.

  • N-benzyl-N-methylhydrazinecarboximidamide. ChemSynthesis.

Sources

A-WHITE-PAPER-ON-THE-CORE-MECHANISM-OF-ACTION-OF-N-METHYL-N-4-PYRIMIDIN-5-YLBENZYLAMINE

Author: BenchChem Technical Support Team. Date: January 2026

Elucidating the Mechanism of Action of Novel Chemical Entities: A Strategic Guide Focused on N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine

Abstract: The compound this compound represents a novel chemical entity with, as of the date of this publication, no established mechanism of action within the public scientific literature. This guide, therefore, pivots from a descriptive to a strategic framework. It serves as an in-depth technical roadmap for researchers, scientists, and drug development professionals on how to systematically elucidate the mechanism of action for such an uncharacterized compound. We will leverage structural bioinformatics to generate initial hypotheses, followed by a multi-phased experimental plan encompassing in vitro screening, target identification and validation, and downstream pathway analysis. This document provides not only the strategic "why" behind each experimental phase but also the detailed "how," including step-by-step protocols for key assays and data visualization frameworks. Our objective is to provide a comprehensive, scientifically rigorous, and actionable guide for the characterization of novel bioactive molecules.

Introduction and Initial Hypothesis Generation

The journey to understanding a novel compound's therapeutic potential begins with the elucidation of its mechanism of action (MoA). For this compound, a compound with limited available biological data, our first step is a structural analysis to generate plausible, testable hypotheses.

1.1. Structural Scaffolds and Potential Target Classes

The structure of this compound contains two key pharmacophores: a pyrimidine ring and a benzylamine moiety.

  • Pyrimidine Scaffold: The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[1] It is a common component of molecules that target protein kinases, often acting as an ATP mimic that binds to the kinase hinge region.[1][2] Pyrimidine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5][6][7] Furthermore, they have been shown to modulate ion channels and act as calcium channel blockers.[8][9][10]

  • Benzylamine Moiety: Benzylamine derivatives are known to interact with a variety of biological targets. They can act as inhibitors of catecholamine uptake, and are found in compounds with antifungal and anti-emetic properties.[11][12][13][14]

1.2. Primary Hypotheses

Based on this structural analysis, we can formulate several primary hypotheses for the MoA of this compound:

  • Hypothesis 1 (Kinase Inhibition): The compound acts as an inhibitor of one or more protein kinases, disrupting cellular signaling pathways. This is a strong initial hypothesis due to the prevalence of the pyrimidine scaffold in known kinase inhibitors.[15][16]

  • Hypothesis 2 (Ion Channel Modulation): The compound modulates the activity of ion channels, such as voltage-gated calcium or potassium channels.[8][17][18]

  • Hypothesis 3 (GPCR Interaction): The compound interacts with G-protein coupled receptors, a common target class for benzylamine derivatives.[19]

This guide will now outline a systematic approach to test these hypotheses and uncover the primary MoA.

A Phased Approach to Mechanism of Action Elucidation

We propose a three-phased experimental workflow designed to progressively narrow down the biological target and elucidate the downstream functional consequences of compound engagement.

MoA_Elucidation_Workflow cluster_0 Phase I: Broad Phenotypic & Target Class Screening cluster_1 Phase II: Target Identification & Validation cluster_2 Phase III: Pathway & Functional Analysis P1_Start Compound: N-methyl-N- (4-pyrimidin-5-ylbenzyl)amine P1_A Cell Viability/ Proliferation Assays (e.g., MTT) P1_Start->P1_A P1_B High-Throughput Screening (HTS) against diverse target panels (kinases, GPCRs, etc.) P1_Start->P1_B P1_C Phenotypic Screening (e.g., High-Content Imaging) P1_Start->P1_C P1_End Initial Hit Identification & Prioritized Target Classes P1_A->P1_End P1_B->P1_End P1_C->P1_End P2_A Chemical Proteomics (e.g., Affinity Chromatography-MS) P1_End->P2_A Hypothesized Targets P2_B Biophysical Validation (e.g., SPR, ITC) P2_A->P2_B P2_C Target Engagement Assay (e.g., CETSA) P2_B->P2_C P2_End Validated Molecular Target(s) P2_C->P2_End P3_A Transcriptomics (RNA-Seq) P2_End->P3_A Confirmed Target P3_B Proteomics/Phosphoproteomics (LC-MS/MS) P2_End->P3_B Confirmed Target P3_C Cell-Based Functional Assays (e.g., Reporter Assays, Migration) P2_End->P3_C Confirmed Target P3_End Elucidated Mechanism of Action P3_A->P3_End P3_B->P3_End P3_C->P3_End

Figure 1: A three-phased workflow for MoA elucidation.

Phase I: Broad Phenotypic and Target Class Screening

The initial phase aims to cast a wide net to identify any biological activity and narrow down the potential target classes.

2.1.1. Cell Viability and Proliferation Assays

A foundational step is to determine the compound's effect on cell viability. The MTT assay is a robust and widely used colorimetric method for this purpose.[20][21]

Protocol Spotlight: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[22]

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[22]

  • MTT Addition: Remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.[21][23]

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[22]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[23] The results can be used to calculate the IC50 (half-maximal inhibitory concentration).

2.1.2. High-Throughput Screening (HTS)

Parallel screening against large, diverse panels of known biological targets (e.g., kinases, GPCRs, ion channels) can rapidly identify potential interactions and provide initial insights into the compound's selectivity profile.

Phase II: Target Identification and Validation

Once initial "hits" or biological activities are identified in Phase I, the next step is to pinpoint and validate the specific molecular target(s).

2.2.1. Chemical Proteomics for Target Identification

Chemical proteomics is a powerful, unbiased approach to identify the direct binding partners of a small molecule within a complex biological system.[24][25][26][27][28] One common method involves immobilizing the compound on a resin to perform affinity chromatography, followed by mass spectrometry to identify the captured proteins.

Experimental Workflow: Affinity Chromatography-Mass Spectrometry

Chemical_Proteomics_Workflow A Synthesize an affinity probe: Compound + Linker + Biotin B Incubate probe with cell lysate A->B C Capture probe-protein complexes with streptavidin beads B->C D Wash to remove non-specific binders C->D E Elute bound proteins D->E F Digest proteins into peptides (e.g., with trypsin) E->F G Analyze peptides by LC-MS/MS F->G H Identify potential target proteins via database search G->H

Figure 2: Workflow for chemical proteomics-based target ID.

2.2.2. Biophysical Validation of Target Binding

Identified targets from proteomics must be validated using orthogonal biophysical methods to confirm a direct interaction and quantify binding affinity. Surface Plasmon Resonance (SPR) is a gold-standard, label-free technique for this purpose.[29][30][31][32][33]

Protocol Spotlight: Surface Plasmon Resonance (SPR)

  • Ligand Immobilization: The purified, recombinant target protein (ligand) is immobilized on a sensor chip surface.[29]

  • Analyte Injection: A series of concentrations of this compound (analyte) are flowed over the chip surface.[29]

  • Real-Time Detection: The SPR instrument detects changes in the refractive index at the surface, which is proportional to the mass accumulating as the analyte binds to the ligand. This generates a sensorgram.[30][33]

  • Kinetic Analysis: The association (k_a) and dissociation (k_d) rates are determined from the sensorgram, and the binding affinity (K_D) is calculated (K_D = k_d / k_a).[29]

Table 1: Example SPR Data Output

Analyte Concentration Association Rate (k_a) (M⁻¹s⁻¹) Dissociation Rate (k_d) (s⁻¹) Affinity (K_D) (nM)
10 nM 1.5 x 10⁵ 3.0 x 10⁻³ 20
50 nM 1.6 x 10⁵ 3.1 x 10⁻³ 19.4

| 250 nM | 1.5 x 10⁵ | 2.9 x 10⁻³ | 19.3 |

2.2.3. Cellular Target Engagement

Confirming that the compound engages its target in a cellular context is crucial. The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for this, as it measures the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.[34][35][36][37][38]

Principle of CETSA: Ligand-bound proteins are thermodynamically more stable and will denature and aggregate at a higher temperature than their unbound counterparts.[35][38] This shift in the melting temperature (T_m) confirms target engagement.

Phase III: Pathway and Functional Analysis

With a validated target in hand, the final phase is to understand the downstream consequences of target engagement on cellular signaling and function.

2.3.1. Global 'Omics' Approaches

  • Transcriptomics (RNA-Seq): RNA-sequencing provides a global snapshot of changes in gene expression following compound treatment.[39] Pathway analysis of differentially expressed genes can reveal the biological processes and signaling pathways that are modulated.[40][41][42][43]

  • Proteomics and Phosphoproteomics: Mass spectrometry-based proteomics can quantify changes in protein abundance.[44][45][46][47] More specifically, phosphoproteomics can identify changes in protein phosphorylation, providing direct insights into the activity of signaling pathways, particularly if the target is a kinase.[44][48]

2.3.2. Cell-Based Functional Assays

The final step is to link the molecular mechanism to a cellular phenotype using functional assays tailored to the identified pathway. For example, if a kinase involved in cell migration is identified as the target, a wound-healing or transwell migration assay would be a relevant functional readout.

Conclusion

While the specific mechanism of action for this compound remains to be discovered, this guide provides a robust, logical, and experimentally sound framework for its elucidation. By beginning with structure-based hypotheses and progressing through systematic phases of broad screening, specific target validation, and functional pathway analysis, researchers can confidently and efficiently characterize this and other novel chemical entities. This strategic approach, grounded in established and cutting-edge methodologies, is fundamental to modern drug discovery and development.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2021). PubMed. Retrieved from [Link]

  • How does SPR work in Drug Discovery? (2025). deNOVO Biolabs. Retrieved from [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ResearchGate. Retrieved from [Link]

  • MTT (Assay protocol). (2023). Protocols.io. Retrieved from [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). ResearchGate. Retrieved from [Link]

  • Surface Plasmon Resonance: Driving Better & Faster Decision-making in Drug Discovery. (2018). Technology Networks. Retrieved from [Link]

  • Biological activities of synthetic pyrimidine derivatives. (2024). PeerJ. Retrieved from [Link]

  • A Review on Pharmacological Aspects of Pyrimidine Derivatives. (2020). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Surface Plasmon Resonance (SPR) Assay. (n.d.). Charles River Labs. Retrieved from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • How Is Surface Plasmon Resonance Used In Drug Discovery? (2025). Chemistry For Everyone. Retrieved from [Link]

  • Proteomic Strategies to Characterize Signaling Pathways. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • A beginner's guide to surface plasmon resonance. (2023). Portland Press. Retrieved from [Link]

  • Modulation of K(v)7 potassium channels by a novel opener pyrazolo[1,5-a]pyrimidin-7(4H)-one compound QO-58. (2013). PubMed. Retrieved from [Link]

  • Chemical Proteomic Analysis Reveals Alternative Modes of Action for pyrido[2,3-d]pyrimidine Kinase Inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. (2023). I.R.I.S. Retrieved from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Retrieved from [Link]

  • Inhibition of uptake of catecholamines by benzylamine derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (n.d.). MDPI. Retrieved from [Link]

  • RNA-Seq Analysis Pipeline: Essential Tools for Each Step. (n.d.). Pars Silico. Retrieved from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. Retrieved from [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). ACS Publications. Retrieved from [Link]

  • A brief introduction to chemical proteomics for target deconvolution. (2022). European Review for Medical and Pharmacological Sciences. Retrieved from [Link]

  • Benzylamine. (n.d.). Wikipedia. Retrieved from [Link]

  • Chemical proteomics approaches for identifying the cellular targets of natural products. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing. Retrieved from [Link]

  • Chemical proteomics approaches for identifying the cellular targets of natural products. (2016). Natural Product Reports. Retrieved from [Link]

  • Chemical Proteomics–Guided Discovery of Covalent Ligands for Cancer Proteins. (2024). Annual Reviews. Retrieved from [Link]

  • Regulation of ion channels by pyridine nucleotides. (2013). PubMed. Retrieved from [Link]

  • Pathway Analysis: What It Is and How to Conduct It. (n.d.). OlvTools. Retrieved from [Link]

  • How to Analyze RNAseq Data for Absolute Beginners Part 5: From DEGs to Pathways. (2025). NGS Learning Hub. Retrieved from [Link]

  • Pyrimidine-2,4,6-triones are a new class of voltage-gated L-type Ca2+ channel activators. (n.d.). Nature Communications. Retrieved from [Link]

  • Regulation of Ion Channels by Pyridine Nucleotides. (2013). Circulation Research. Retrieved from [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Retrieved from [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • Gene set enrichment and pathway analysis. (2022). Single-cell best practices. Retrieved from [Link]

  • Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment. (1993). PubMed. Retrieved from [Link]

  • Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • RNA-seq genes to pathways. (2018). Galaxy Training Network. Retrieved from [Link]

  • A beginner's guide to mass spectrometry–based proteomics. (n.d.). EPFL. Retrieved from [Link]

  • Protocols. (n.d.). Broad Institute. Retrieved from [Link]

  • Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers. (2023). MDPI. Retrieved from [Link]

  • A beginner's guide to mass spectrometry–based proteomics. (2020). Portland Press. Retrieved from [Link]

Sources

Unveiling the Therapeutic Potential of N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine: A Technical Guide to Biological Activity and Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the investigation of the biological activity of N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine, a novel small molecule with potential therapeutic applications. Drawing upon the established importance of the pyrimidine scaffold in medicinal chemistry, we postulate that this compound may exhibit significant activity as a modulator of key cellular pathways, particularly those involved in DNA damage response and cancer cell proliferation. This document outlines a strategic approach to the synthesis, in vitro screening, and mechanistic evaluation of this compound, with a focus on its potential as an inhibitor of the USP1/UAF1 deubiquitinase complex. Detailed, field-proven protocols for primary and secondary assays are provided to enable researchers to rigorously assess its biological profile.

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2][3][4][5] Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems.[3][5] Consequently, pyrimidine derivatives have been extensively explored as therapeutic agents, demonstrating efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][3][4]

The N-benzyl-2-phenylpyrimidin-4-amine scaffold, a close structural relative of the topic compound, has recently emerged as a potent inhibitor of the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) deubiquitinase complex.[6][7] This complex is a critical regulator of the DNA damage response (DDR), and its inhibition has shown promise as an anticancer strategy.[7][8] Given this precedent, we hypothesize that this compound holds significant potential as a therapeutic agent, likely acting through the inhibition of USP1/UAF1 or other key cellular signaling pathways. This guide provides a roadmap for the systematic evaluation of this hypothesis.

Synthetic Strategy: A Plausible Route to this compound

A robust and scalable synthetic route is paramount for the thorough biological evaluation of any lead compound. Based on established synthetic methodologies for related pyrimidine derivatives, we propose a two-step synthesis of this compound. This approach leverages a Suzuki-Miyaura cross-coupling reaction, a powerful and versatile tool for the formation of carbon-carbon bonds.[7][9]

Diagram of Proposed Synthetic Pathway

Synthesis cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Suzuki-Miyaura Coupling Benzaldehyde 4-Bromobenzaldehyde Intermediate1 N-methyl-1-(4-bromophenyl)methanamine Benzaldehyde->Intermediate1 NaBH4 or other reducing agent Methylamine Methylamine (CH3NH2) Methylamine->Intermediate1 FinalProduct This compound Intermediate1->FinalProduct Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) Bromopyrimidine 5-Bromopyrimidine Bromopyrimidine->FinalProduct

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of N-methyl-1-(4-bromophenyl)methanamine (Reductive Amination)

  • To a solution of 4-bromobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add methylamine (1.1-1.5 eq) as a solution in a compatible solvent.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 eq), portion-wise. Control the addition to maintain the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-methyl-1-(4-bromophenyl)methanamine.

Step 2: Synthesis of this compound (Suzuki-Miyaura Coupling)

  • To a reaction vessel, add N-methyl-1-(4-bromophenyl)methanamine (1.0 eq), 5-bromopyrimidine (1.1 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05-0.10 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to reflux (typically 80-100°C) and stir for 12-24 hours, or until the starting materials are consumed as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product, this compound.

Primary Screening: Assessing Biological Activity

The initial screening phase is designed to rapidly assess the compound's biological activity, focusing on its potential as an anticancer agent and an inhibitor of the USP1/UAF1 deubiquitinase complex.

In Vitro Anticancer Activity: Cell Viability Assays

Determining the cytotoxic or cytostatic effects of this compound against a panel of cancer cell lines is a critical first step. Two robust and widely used methods are the MTT and CellTiter-Glo® assays.

3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][10][11][12][13]

Step-by-Step MTT Assay Protocol: [8][10][11][12][13]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

3.1.2. CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive measure of cell viability.[1][6][14][15][16]

Step-by-Step CellTiter-Glo® Assay Protocol: [1][6][14][15]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and lyophilized substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.

  • Assay Procedure: After the incubation period, allow the 96-well plate to equilibrate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Data Presentation: In Vitro Anticancer Activity

Cell LineCancer TypeIC₅₀ (µM) of this compound
A549Non-Small Cell Lung CancerExperimental Value
HCT116Colorectal CancerExperimental Value
MCF-7Breast CancerExperimental Value
U2OSOsteosarcomaExperimental Value
Primary Biochemical Screen: USP1/UAF1 Deubiquitinase Inhibition Assay

Based on the activity of structurally similar compounds, a primary biochemical screen to assess the inhibitory potential of this compound against the USP1/UAF1 complex is highly warranted.[6][7] A fluorogenic assay using a ubiquitin-conjugated substrate is a common and effective method.

Step-by-Step USP1/UAF1 Inhibition Assay Protocol: [17][18][19][20][21][22][23]

  • Reagent Preparation: Prepare a stock solution of the purified recombinant human USP1/UAF1 enzyme complex in an appropriate assay buffer. Prepare a stock solution of a fluorogenic ubiquitin substrate, such as Ubiquitin-AMC (Ub-7-amido-4-methylcoumarin).

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.

  • Assay Setup: In a 96-well or 384-well black microplate, add the assay buffer, the compound dilutions (or vehicle control), and the USP1/UAF1 enzyme.

  • Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 15-30 minutes) to allow the compound to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the Ubiquitin-AMC substrate to all wells.

  • Kinetic Reading: Immediately begin monitoring the increase in fluorescence (excitation ~350-380 nm, emission ~440-460 nm) over time using a fluorescence plate reader. The cleavage of AMC from ubiquitin by USP1/UAF1 results in an increase in fluorescence.

  • Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value.

Data Presentation: USP1/UAF1 Inhibition

CompoundUSP1/UAF1 IC₅₀ (µM)
This compoundExperimental Value
Known USP1 Inhibitor (e.g., ML323)Reference Value

Secondary Screening and Mechanism of Action Studies

Should the primary screening reveal significant biological activity, a series of secondary assays should be conducted to further characterize the compound's mechanism of action and cellular effects.

Diagram of the USP1/UAF1 Signaling Pathway in DNA Damage Response

USP1_Pathway cluster_DNA_Damage DNA Damage (e.g., UV, Cisplatin) cluster_Ubiquitination Ubiquitination Cascade cluster_Deubiquitination Deubiquitination by USP1/UAF1 cluster_Downstream Downstream DNA Damage Tolerance Pathways DNA_Damage DNA Lesion RAD18 RAD18 (E3 Ligase) DNA_Damage->RAD18 FANCL FANCL (E3 Ligase) DNA_Damage->FANCL ubPCNA PCNA-Ub (monoubiquitinated) RAD18->ubPCNA Ub PCNA PCNA PCNA->ubPCNA ubPCNA->PCNA Deubiquitination TLS Translesion Synthesis (TLS) ubPCNA->TLS ubFANCD2_I FANCD2-Ub-FANCI FANCL->ubFANCD2_I Ub FANCD2_I FANCD2-FANCI FANCD2_I->ubFANCD2_I ubFANCD2_I->FANCD2_I Deubiquitination FA_pathway Fanconi Anemia (FA) Pathway ubFANCD2_I->FA_pathway USP1_UAF1 USP1/UAF1 Complex USP1_UAF1->ubPCNA USP1_UAF1->ubFANCD2_I Inhibitor N-methyl-N-(4-pyrimidin- 5-ylbenzyl)amine Inhibitor->USP1_UAF1

Sources

A Multi-Faceted Strategy for the Target Identification and Validation of N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The deconvolution of a novel bioactive compound's mechanism of action is a cornerstone of modern drug discovery and chemical biology. Identifying the specific molecular target(s) is paramount for optimizing efficacy, predicting toxicity, and understanding the fundamental biology underpinning a therapeutic effect. This guide presents a comprehensive, logic-driven framework for the target identification and validation of a novel chemical entity, using the pyrimidine derivative "N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine" as a central case study. The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, frequently found in approved drugs, suggesting a high probability of biological activity.[1][2][3][4] This document eschews a rigid template in favor of an integrated, multi-pronged strategy that combines computational prediction, unbiased biochemical screening, and rigorous genetic validation. Each experimental choice is rationalized, and every protocol is designed as a self-validating system, providing researchers, scientists, and drug development professionals with a field-proven roadmap from a novel compound to a validated target.

Part 1: Initial Characterization and Hypothesis Generation

Before committing to resource-intensive biochemical experiments, a crucial initial phase involves generating data-driven hypotheses about the compound's potential targets and biological effects. This is achieved through a combination of computational analysis and broad phenotypic screening.

In Silico Target Prediction: A First Glimpse into Potential Mechanisms

The chemical structure of this compound is the first and most valuable piece of information. In silico methods leverage this structure to predict potential protein targets based on similarity to known ligands and compatibility with known binding sites.[5][6][7][8][9] This approach rapidly generates a tractable list of candidate targets for subsequent experimental verification.

Causality Behind the Choice: Computational methods are cost-effective and fast, allowing for the prioritization of experimental resources toward the most probable target classes. By casting a wide net over the known "target space," we can avoid biases and uncover unexpected possibilities.

Core Methodologies:

  • Ligand-Based Similarity Searching: This technique operates on the principle that structurally similar molecules often share similar biological targets. The structure of our compound is used as a query against databases like ChEMBL, PubChem, and BindingDB to identify known bioactive compounds with high structural similarity.

  • Structure-Based Reverse Docking: Here, the paradigm is reversed from traditional virtual screening. Instead of screening a library of compounds against one target, we screen our single compound against a large panel of 3D protein structures representing the druggable proteome.[7] This can predict binding affinity and identify potential direct interactors.

  • Pharmacophore Modeling: This method identifies the essential 3D arrangement of steric and electronic features of the compound necessary for biological activity and screens for targets that possess a complementary binding pocket.

Data Presentation: Hypothetical In Silico Prediction Results

The following table summarizes hypothetical top-ranked hits for this compound from a combined in silico analysis.

RankPredicted Target/Target FamilyMethod of PredictionConfidence ScoreRationale for Follow-Up
1Aurora Kinase FamilySimilarity Search & Reverse Docking0.85Pyrimidine scaffolds are common in kinase inhibitors.[10]
2Deubiquitinating Enzymes (DUBs)Reverse Docking0.78Specific pyrimidine amines have shown USP1/UAF1 activity.[5][11][12]
3Cyclin-Dependent Kinases (CDKs)Similarity Search0.75The aminopyrimidine core is a known CDK-binding motif.
4GPCRs (Adenosine A2a Receptor)Pharmacophore Modeling0.65Potential for aromatic interactions in a deep binding pocket.

Experimental Workflow: In Silico Target Prediction

in_silico_workflow cluster_ligand Ligand-Based Methods cluster_structure Structure-Based Methods l_start Compound Structure (this compound) sim_search Similarity Search (e.g., Tanimoto) l_start->sim_search pharm_model Pharmacophore Model l_start->pharm_model db1 Databases (ChEMBL, PubChem) sim_search->db1 rank Rank & Prioritize Hits (Based on Score & Plausibility) sim_search->rank pharm_model->rank s_start Compound 3D Conformer rev_dock Reverse Docking s_start->rev_dock db2 Protein Structure DB (PDB) rev_dock->db2 rev_dock->rank output Hypothesis List of Potential Targets rank->output afbpp_workflow cluster_prep Probe Preparation & Lysate cluster_capture Target Capture & Elution cluster_analysis Protein Identification synthesis 1. Synthesize Affinity Probe (e.g., Biotin-linker-Compound) immobilize 2. Immobilize Probe on Streptavidin Beads synthesis->immobilize incubate 4. Incubate Beads with Lysate (Optional: with excess free compound as competitor) immobilize->incubate lysate 3. Prepare Native Cell Lysate (e.g., HCT116) wash 5. Wash Beads to Remove Non-specific Binders incubate->wash elute 6. Elute Bound Proteins wash->elute digest 7. On-bead or In-solution Trypsin Digestion elute->digest lcms 8. LC-MS/MS Analysis digest->lcms database 9. Database Search & Protein ID lcms->database output List of Putative Direct Targets database->output

Figure 2: Workflow for Affinity-Based Protein Profiling (AfBPP).

Detailed Protocol Steps:

  • Probe Synthesis: Synthesize an analog of this compound containing a linker (e.g., polyethylene glycol) terminating in an affinity handle (e.g., biotin). A control probe, where the key pharmacophore is scrambled, should also be synthesized.

  • Lysate Preparation: Grow HCT116 cells to ~80-90% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Affinity Pulldown:

    • Incubate the biotinylated probe with streptavidin-coated magnetic beads.

    • Add the cell lysate to the probe-coated beads. In a parallel control experiment, pre-incubate the lysate with a 100-fold excess of the free, unmodified parent compound before adding to the beads. Proteins specifically competed off by the free compound are high-confidence interactors.

    • Incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing & Elution: Wash the beads extensively with lysis buffer to remove non-specific proteins. Elute bound proteins using a denaturing buffer (e.g., SDS sample buffer).

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, excise bands for in-gel digestion, or perform an in-solution digest followed by LC-MS/MS analysis. Identify proteins that are significantly enriched in the probe pulldown compared to control beads and that are competed off by the free compound.

Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA®)

CETSA is a critical technology for validating a drug-target interaction within the complex milieu of an intact cell. [13][14][15][16][17][18]It operates on the principle that when a ligand binds to its target protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature.

Causality Behind the Choice: This method provides direct evidence of target engagement in a physiological context, without requiring any modification to the compound or the protein. It serves as an essential orthogonal validation of hits from affinity proteomics.

Experimental Workflow: CETSA

cetsa_workflow treat 1. Treat Intact Cells with Compound or Vehicle (DMSO) heat 2. Aliquot cells and heat across a temperature gradient (e.g., 40-70°C) treat->heat lyse 3. Lyse cells (e.g., Freeze-thaw cycles) heat->lyse separate 4. Centrifuge to separate soluble (folded) from aggregated (unfolded) proteins lyse->separate detect 5. Detect remaining soluble protein in supernatant via Western Blot, ELISA, or MS separate->detect plot 6. Plot % Soluble Protein vs. Temp to determine Tagg shift detect->plot

Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol Steps (Western Blot Detection):

  • Cell Treatment: Treat two populations of HCT116 cells, one with 10 µM this compound and one with vehicle (DMSO), for 1 hour at 37°C.

  • Heating: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 10 temperatures from 42°C to 68°C) for 3 minutes, followed by cooling to 4°C.

  • Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Detection: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the putative target protein (e.g., Aurora Kinase A, identified from proteomics) in each sample by Western Blot.

  • Analysis: Quantify the band intensities and normalize to the non-heated control. Plot the percentage of soluble protein against temperature for both the vehicle and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates target stabilization.

Data Presentation: Hypothetical CETSA Results

TreatmentApparent Aggregation Temp (Tagg)Thermal Shift (ΔTagg)
Vehicle (DMSO)52.1 °C-
10 µM Compound58.6 °C+6.5 °C

Part 3: Broad Target Class Profiling

If initial hypotheses or the compound's structural class point towards large, druggable protein families, comprehensive profiling against these families is a logical and efficient step. This is often performed through specialized contract research organizations (CROs).

Causality Behind the Choice: Profiling provides a broad view of selectivity. A compound that hits the intended target potently and cleanly is more desirable than one with numerous, potent off-targets. This data is critical for predicting potential side effects and guiding medicinal chemistry efforts.

Kinase Profiling

Given that the pyrimidine core is a classic "kinase hinge-binder," assessing the compound's activity across the human kinome is a high-priority step. [19][20][21][22][23]

  • Methodology: Platforms like Eurofins DiscoverX's KINOMEscan® use a competition binding assay where the test compound competes with an immobilized active-site directed ligand. The amount of kinase bound to the solid support is measured, providing a quantitative measure of binding affinity (Kd) or percent inhibition. [19][23]Activity-based assays (e.g., ADP-Glo™) measure the inhibition of phosphotransferase activity directly. [20][21]* Data Output: Typically provided as percent inhibition at one or two fixed concentrations (e.g., 1 µM and 10 µM). Potent hits are then followed up with full dose-response curves to determine IC₅₀ or Kd values.

GPCR and Ion Channel Profiling

To ensure other major druggable target classes are not primary targets, broad screening panels for G-protein coupled receptors (GPCRs) and ion channels are valuable.

  • Methodology: These services use a variety of assays, including radioligand binding assays to measure competitive displacement, second messenger functional assays (e.g., cAMP, calcium flux) for GPCRs, and electrophysiology or ion flux assays for ion channels. [3][11][24][25][26][27][28]* Data Output: Similar to kinase screening, data is typically presented as percent inhibition or activation at a fixed concentration.

Part 4: Target Validation

Identifying a binding partner is not sufficient. Target validation is the crucial process of demonstrating that the interaction between the compound and the identified target is responsible for the observed biological phenotype. [2][10][29][30]

Genetic Validation: The Gold Standard

The most rigorous method for target validation is to use genetic tools to specifically deplete the target protein and determine if this recapitulates the compound's effect. [30][31] Causality Behind the Choice: Genetic methods provide the highest level of confidence in target-phenotype linkage. If reducing the target protein level produces the same cellular outcome as the compound, it strongly implies the compound acts through that target. Using two orthogonal genetic methods (e.g., RNAi and CRISPR) provides a self-validating system that controls for off-target effects of either technology. [32][33][34][35] Experimental Logic: RNAi vs. CRISPR

genetic_validation cluster_rnai RNA Interference (siRNA) cluster_crispr CRISPR/Cas9 Knockout dna1 DNA (Gene) mrna1 mRNA Transcript dna1->mrna1 Transcription protein1 Target Protein mrna1->protein1 Translation pheno1 Cellular Phenotype protein1->pheno1 Function sirna siRNA targets mRNA for degradation sirna->mrna1 blocks dna2 DNA (Gene) mrna2 mRNA Transcript dna2->mrna2 Transcription protein2 Target Protein mrna2->protein2 Translation pheno2 Cellular Phenotype protein2->pheno2 Function cas9 Cas9 nuclease creates double-strand break cas9->dna2 blocks

Figure 4: Orthogonal genetic validation logic using RNAi and CRISPR.

Protocol: siRNA-mediated Knockdown and Phenotypic Analysis

  • Transfection: Transfect HCT116 cells with either a pool of siRNAs targeting the candidate gene (e.g., AURKA) or a non-targeting control (NTC) siRNA using a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX).

  • Incubation: Incubate cells for 48-72 hours to allow for mRNA and protein depletion.

  • Validation of Knockdown: Harvest a subset of cells and confirm protein depletion via Western Blot and/or mRNA depletion via qPCR, comparing the target-specific siRNA-treated cells to the NTC. A knockdown of >70% is considered efficient.

  • Phenotypic Assay: In a parallel plate, perform the same CellTiter-Glo® viability assay described in section 1.2 on the siRNA-transfected cells.

  • Comparison: Compare the reduction in cell viability caused by the siRNA to that caused by treatment with this compound.

Data Presentation: Comparative Phenotypic Effect

ConditionTarget Protein Level (% of Control)Cell Viability (% of Control)Conclusion
Vehicle (DMSO)100%100%Baseline
1 µM Compound100%52%Pharmacological Effect
Non-Targeting siRNA100%98%Negative Control
Target-specific siRNA25%55%Phenocopy
Target-specific CRISPR KO<5%48%Phenocopy (Confirmatory)

A strong correlation between the pharmacological effect and the genetic knockdown/knockout effect provides powerful validation for the target.

Conclusion: Synthesizing an Integrated Narrative

The identification and validation of a molecular target for a novel compound like this compound is not a linear process but an iterative cycle of hypothesis generation, experimental testing, and data integration. This guide outlines a robust, multi-faceted strategy that builds a compelling case for a specific mechanism of action.

By starting with broad, unbiased computational and phenotypic screens, we generate initial hypotheses. These are then tested directly using powerful biochemical techniques like chemical proteomics and CETSA to confirm physical interaction and cellular target engagement. Broad profiling panels ensure a comprehensive understanding of selectivity. Finally, the gold standard of genetic validation provides the definitive link between the target and the compound's biological effect.

Following this framework allows researchers to move forward with confidence into lead optimization and preclinical development, armed with a deep understanding of their compound's molecular mechanism of action.

References

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2022). PubMed. Retrieved January 18, 2026, from [Link]

  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2023). Taylor & Francis Online. Retrieved January 18, 2026, from [Link]

  • The Role of Pyrimidine Derivatives in Modern Drug Discovery. (n.d.). Blasthole Frag. Retrieved January 18, 2026, from [Link]

  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. (2014). ACS Publications. Retrieved January 18, 2026, from [Link]

  • Workflow of Chemical Proteomics Analysis. (n.d.). Mtoz Biolabs. Retrieved January 18, 2026, from [Link]

  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. (2014). PubMed Central. Retrieved January 18, 2026, from [Link]

  • GPCR Screening and Profiling - Identify Valuable Hits. (n.d.). Eurofins Discovery. Retrieved January 18, 2026, from [Link]

  • Ion Channel Assays. (n.d.). Reaction Biology. Retrieved January 18, 2026, from [Link]

  • In Silico Target Prediction for Small Molecules. (2019). PubMed. Retrieved January 18, 2026, from [Link]

  • Automation to Enable High-throughput Chemical Proteomics. (2022). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (2010). PubMed. Retrieved January 18, 2026, from [Link]

  • Ion Channel Screening Assays. (n.d.). Creative BioMart. Retrieved January 18, 2026, from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Schematic overview of the chemical proteomic workflow. (2021). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Target identification and validation in research. (2023). WJBPHS. Retrieved January 18, 2026, from [Link]

  • Target Validation. (n.d.). Sygnature Discovery. Retrieved January 18, 2026, from [Link]

  • Ion Channel Screening - Assay Guidance Manual. (2012). NCBI Bookshelf. Retrieved January 18, 2026, from [Link]

  • Target Deconvolution for Phenotypic Antibodies and Small Molecules. (n.d.). Retrogenix. Retrieved January 18, 2026, from [Link]

  • In Silico Target Prediction for Small Molecules: Methods and Protocols. (2019). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Target Identification Approaches in Drug Discovery. (2021). ResearchGate. Retrieved January 18, 2026, from [Link]

  • In Silico Target Prediction. (n.d.). Creative Biolabs. Retrieved January 18, 2026, from [Link]

  • Target deconvolution techniques in modern phenotypic profiling. (2013). PubMed Central. Retrieved January 18, 2026, from [Link]

  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. (2022). MDPI. Retrieved January 18, 2026, from [Link]

  • KINOMEscan® Kinase Screening & Profiling Services. (n.d.). Technology Networks. Retrieved January 18, 2026, from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI Bookshelf. Retrieved January 18, 2026, from [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. (2013). Nature. Retrieved January 18, 2026, from [Link]

  • Identifying novel drug targets with computational precision. (2024). ScienceDirect. Retrieved January 18, 2026, from [Link]

  • Chemical Proteomics. (n.d.). Creative Biolabs. Retrieved January 18, 2026, from [Link]

  • Kinase Screening & Profiling Service | Drug Discovery Support. (n.d.). BPS Bioscience. Retrieved January 18, 2026, from [Link]

  • Phenotypic Screening: A Powerful Tool for Drug Discovery. (2024). Technology Networks. Retrieved January 18, 2026, from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol. Retrieved January 18, 2026, from [Link]

  • High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. (2022). ACS Publications. Retrieved January 18, 2026, from [Link]

  • Cellular Thermal Shift Assay (CETSA). (n.d.). Bio-protocol. Retrieved January 18, 2026, from [Link]

  • Phenotypic screening: A more rapid route to target deconvolution. (2013). Semantic Scholar. Retrieved January 18, 2026, from [Link]

  • Drug Target Identification Methods After a Phenotypic Screen. (2023). Drug Hunter. Retrieved January 18, 2026, from [Link]

  • In Silico Target Prediction for Small Molecules. (2018). OUCI. Retrieved January 18, 2026, from [Link]

  • Target Identification & Validation in Drug Discovery. (2024). Technology Networks. Retrieved January 18, 2026, from [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening. (n.d.). Drug Target Review. Retrieved January 18, 2026, from [Link]

  • Choosing the Right Tool for the Job: RNAi, TALEN or CRISPR. (2015). PubMed Central. Retrieved January 18, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis of N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine and its derivatives. This scaffold is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. This document moves beyond a simple recitation of protocols to offer insights into the strategic considerations and mechanistic underpinnings of the synthetic pathways, ensuring a robust and reproducible approach for researchers in the field.

Strategic Approach to Synthesis: A Two-Step Convergent Pathway

The synthesis of the core this compound scaffold is most effectively approached through a convergent two-step strategy. This methodology offers flexibility in the introduction of structural diversity and allows for the efficient preparation of analogs. The key transformations are:

  • Palladium-Catalyzed Suzuki-Miyaura Coupling: This reaction forms the crucial carbon-carbon bond between the pyrimidine and phenyl rings.

  • Reductive Amination: This step introduces the N-methylbenzylamine moiety.

This strategic disconnection allows for the independent synthesis and modification of the pyrimidine and benzene ring precursors, facilitating the generation of a library of analogs for structure-activity relationship (SAR) studies.

Visualizing the Synthetic Strategy

Synthetic_Pathway cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Reductive Amination 5-halopyrimidine 5-Halopyrimidine (X = Br, I) aldehyde_intermediate 5-(4-Formylphenyl)pyrimidine 5-halopyrimidine->aldehyde_intermediate Pd Catalyst, Base 4-formylphenylboronic_acid 4-Formylphenylboronic Acid 4-formylphenylboronic_acid->aldehyde_intermediate final_product This compound aldehyde_intermediate->final_product Reducing Agent methylamine Methylamine (CH3NH2) methylamine->final_product

Figure 1: A high-level overview of the two-step convergent synthesis of the target compound.

Part 1: Synthesis of the Key Intermediate: 5-(4-Formylphenyl)pyrimidine

The cornerstone of this synthetic approach is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is widely favored for its high yields, tolerance of a broad range of functional groups, and the commercial availability of the necessary reagents.[1]

Causality Behind Experimental Choices:
  • Choice of Halopyrimidine: 5-Bromopyrimidine is a common and commercially available starting material. The carbon-bromine bond is sufficiently reactive for oxidative addition to the palladium(0) catalyst under standard conditions.[1]

  • Boronic Acid Partner: 4-Formylphenylboronic acid is selected as the coupling partner to introduce the benzaldehyde moiety, which is essential for the subsequent reductive amination step. The boronic acid group is stable and compatible with a wide range of reaction conditions.

  • Catalyst System: A palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is a reliable choice for this type of coupling. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.

  • Base and Solvent: An aqueous solution of a mild base like sodium carbonate or potassium phosphate is crucial for the transmetalation step of the Suzuki-Miyaura reaction. A solvent system of an organic solvent (e.g., dioxane, DME, or toluene) and water is typically employed to dissolve both the organic and inorganic reagents.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 5-Bromopyrimidine

  • 4-Formylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask, add 5-bromopyrimidine (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 5-(4-formylphenyl)pyrimidine as a solid.

Self-Validation: The successful synthesis of the intermediate can be confirmed by standard analytical techniques. The expected ¹H NMR spectrum should show characteristic signals for the pyrimidine and benzaldehyde protons, and the mass spectrum should correspond to the molecular weight of the product (C₁₁H₈N₂O, MW: 184.19 g/mol ). This intermediate is also commercially available, providing a reference for characterization.[2]

Part 2: Synthesis of the Final Product: this compound

The final step in the synthesis is the reductive amination of the aldehyde intermediate with methylamine. This reaction proceeds via the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

Causality Behind Experimental Choices:
  • Amine Source: A solution of methylamine in a suitable solvent (e.g., THF or ethanol) is a convenient source of the amine.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards the aldehyde starting material than other borohydrides, allowing for the formation of the imine intermediate before reduction. Other reducing agents such as sodium cyanoborohydride (NaBH₃CN) can also be used.

  • Solvent: A non-protic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used for reductive aminations with sodium triacetoxyborohydride.

Detailed Experimental Protocol: Reductive Amination

Materials:

  • 5-(4-Formylphenyl)pyrimidine

  • Methylamine solution (e.g., 2.0 M in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-(4-formylphenyl)pyrimidine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.

  • Add the methylamine solution (1.5-2.0 eq) to the flask and stir at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of dichloromethane and methanol) to yield this compound.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The ¹H NMR spectrum should show the appearance of a singlet for the N-methyl group and a singlet for the benzylic CH₂ group, along with the disappearance of the aldehyde proton signal.

Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies

The presented synthetic route is highly amenable to the generation of a library of analogs for SAR studies. Modifications can be readily introduced at three key positions:

  • The Pyrimidine Ring: A variety of substituted 5-halopyrimidines can be used in the Suzuki-Miyaura coupling to explore the effect of substituents on the pyrimidine core.

  • The Phenyl Ring: Different substituted phenylboronic acids can be employed to investigate the impact of substitution on the benzyl moiety.

  • The Amine: A range of primary and secondary amines can be used in the reductive amination step to explore the influence of the amine substituent on biological activity.

Quantitative Data for SAR Analysis

The following table provides a hypothetical framework for summarizing SAR data for newly synthesized analogs, which is crucial for guiding drug development efforts.[3]

Compound IDR¹ (on Pyrimidine)R² (on Phenyl)R³ (on Amine)Target Activity (IC₅₀, µM)
Core HHCH₃[Experimental Value]
Analog 12-NH₂HCH₃[Experimental Value]
Analog 2H3-FCH₃[Experimental Value]
Analog 3HHC₂H₅[Experimental Value]

Therapeutic Relevance and Future Directions

The N-phenyl-2-pyrimidine-amine scaffold is a well-established pharmacophore in the development of kinase inhibitors.[4] For instance, derivatives of N-benzyl-2-phenylpyrimidin-4-amine have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target for anticancer therapies.[5] The this compound core and its analogs represent a promising starting point for the discovery of novel therapeutics targeting a range of diseases, including cancer and inflammatory disorders.[6]

Future work in this area should focus on the synthesis of diverse libraries of analogs and their systematic evaluation against various biological targets. A thorough understanding of the SAR will be critical for optimizing potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of new and effective medicines.

Diagram of Key Chemical Transformations

Key_Transformations cluster_suzuki Suzuki-Miyaura Coupling cluster_reductive_amination Reductive Amination suzuki_start R¹-X + R²-B(OR)₂ suzuki_product R¹-R² suzuki_start->suzuki_product [Pd(0)] Base ra_start R³-CHO + R⁴R⁵NH ra_imine R³-CH=NR⁴R⁵ ra_start->ra_imine -H₂O ra_product R³-CH₂-NR⁴R⁵ ra_imine->ra_product [H]

Figure 2: Generalized schemes for the key synthetic transformations.

References

  • Rathika, G., et al. (2021). SAR of pyrimidine derivatives as ALK inhibitor. ResearchGate. [Link]

  • Atwal, K. S., et al. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(18), 4796-4799. [Link]

  • Hargreaves, D., et al. (2015). Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. European Journal of Medicinal Chemistry, 105, 127-143. [Link]

  • Verbitsky, E. V., et al. (2017). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. Bioorganic & Medicinal Chemistry Letters, 27(13), 2893-2896. [Link]

  • Asquith, C. R. M., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12093-12108. [Link]

  • Medivir. (n.d.). Characterization of small molecule inhibitors of ubiquitin specific peptidase 1 (USP1) as anti-cancer agents. Medivir. [Link]

  • Kaur, R., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5220. [Link]

  • Chen, Y., et al. (2011). Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells. Chemistry & Biology, 18(11), 1390-1400. [Link]

  • Chen, Y., et al. (2014). A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses. Nature Chemical Biology, 10(4), 282-288. [Link]

  • Liang, X., et al. (2011). Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells. PLoS One, 6(11), e27339. [Link]

  • Dexheimer, T. S., et al. (2014). A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses. Nature Chemical Biology, 10(4), 282-288. [Link]

  • IJNRD. (2025). Pyrimidine-Based Compounds: Synthesis and Therapeutic Applications. International Journal of Novel Research and Development. [Link]

  • Telvekar, V. N., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ACS Medicinal Chemistry Letters, 4(2), 224-228. [Link]

  • Malawska, B., et al. (2004). New arylpiperazine 5-HT(1A) receptor ligands containing the pyrimido[2,1-f]purine fragment: synthesis, in vitro, and in vivo pharmacological evaluation. Journal of Medicinal Chemistry, 47(10), 2694-2703. [Link]

  • Szychta, P., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6955. [Link]

  • Google Patents. (2011). Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
  • Valente, S., et al. (2020). Design, synthesis and evaluation of pyrimidinobenzylamide and pyrimidinothiophenamide derivatives as inhibitors of DOT1L and related epigenetic targets DNMT3a, PRMT4 and other HMTs. European Journal of Medicinal Chemistry, 187, 111953. [Link]

  • Al-Ostath, A., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Results in Chemistry, 5, 100898. [Link]

  • Liang, Q., et al. (2014). Synthesis and Structure-Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link]

  • ResearchGate. (2025). Recent medicinal approaches of novel pyrimidine analogs: A review. ResearchGate. [Link]

  • Kumar, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. AIP Conference Proceedings, 3083(1), 020002. [Link]

  • Wang, Y., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, 173, 44-62. [Link]

  • Azzam, R. A., et al. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 3), 331-334. [Link]

  • WJAR. (n.d.). a review on pyrimidine heterocycles. World Journal of Advance Healthcare Research. [Link]

  • Zimmerman, J. I. (1996). Pyrimidine derivatives and processes for the preparation thereof.
  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. [Link]

  • IUCr. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. IUCr. [Link]

Sources

Navigating the Promising Landscape of N-Benzyl Pyrimidineamines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Synthesis, Biological Potential, and Analysis of a Privileged Scaffold in Medicinal Chemistry

Introduction: The Enduring Significance of the Pyrimidine Scaffold

The pyrimidine ring system is a cornerstone of medicinal chemistry and chemical biology. As a fundamental component of nucleobases like cytosine, thymine, and uracil, it is intrinsically linked to the building blocks of life. This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the discovery of novel therapeutic agents. The versatility of the pyrimidine scaffold allows for a wide array of chemical modifications, enabling the fine-tuning of physicochemical properties and biological activities. Consequently, pyrimidine-based compounds have found applications across a broad spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This guide focuses on a specific, yet highly promising, class of pyrimidine derivatives: N-benzyl pyrimidineamines. While specific data on N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine (CAS 859850-85-4) is limited in publicly available literature, this document will serve as a comprehensive technical resource on this class of compounds, drawing upon established knowledge of related structures to inform on their synthesis, potential biological activities, characterization, and safe handling.

Synthetic Strategies for N-Benzyl Pyrimidineamines: A Generalized Workflow

The synthesis of N-benzyl pyrimidineamines typically follows a convergent approach, relying on well-established organic reactions. A common and effective strategy involves the nucleophilic substitution of a halogenated pyrimidine precursor with a corresponding benzylamine derivative.

A generalized synthetic workflow is depicted below:

cluster_reactants Starting Materials cluster_reaction Core Reaction cluster_purification Workup & Purification cluster_product Final Product Halogenated_Pyrimidine Halogenated Pyrimidine (e.g., 2,4-dichloropyrimidine) Nucleophilic_Substitution Nucleophilic Aromatic Substitution Halogenated_Pyrimidine->Nucleophilic_Substitution Benzylamine_Derivative Substituted Benzylamine (e.g., N-methyl-benzylamine) Benzylamine_Derivative->Nucleophilic_Substitution Workup Aqueous Workup Nucleophilic_Substitution->Workup Reaction Mixture Extraction Solvent Extraction Workup->Extraction Chromatography Column Chromatography Extraction->Chromatography Final_Product N-Benzyl Pyrimidineamine Chromatography->Final_Product

Caption: Generalized synthetic workflow for N-benzyl pyrimidineamines.

Step-by-Step Experimental Protocol (Illustrative Example):

The following protocol is a generalized representation based on common synthetic methodologies for analogous compounds.

  • Reaction Setup: To a solution of a halogenated pyrimidine (1 equivalent) in a suitable solvent (e.g., isopropanol, N,N-dimethylformamide) in a round-bottom flask, add the substituted benzylamine (1-1.2 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine, 2-3 equivalents).

  • Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 80-120 °C) for several hours to overnight. Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and water.

  • Extraction and Drying: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl pyrimidineamine.

Biological Activities and Therapeutic Potential: A Landscape of Possibilities

The pyrimidine scaffold is a well-established pharmacophore in a multitude of drug classes. The addition of a benzylamine moiety can further enhance biological activity by providing additional interaction points with biological targets.

Kinase Inhibition: A Prominent Area of Investigation

A significant body of research has focused on pyrimidine derivatives as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. The N-phenyl and N-benzyl pyrimidineamine core can act as a scaffold that mimics the adenine portion of ATP, allowing these compounds to bind to the ATP-binding pocket of kinases and inhibit their activity.

Derivatives of pyrido[2,3-d]pyrimidines, which are structurally related to the topic class of compounds, have been identified as potent inhibitors of both tyrosine and serine/threonine kinases. Some of these compounds have shown efficacy against imatinib-resistant BCR-ABL mutants in chronic myeloid leukemia. Furthermore, certain pyrrolo[2,3-d]pyrimidines have demonstrated inhibitory activity against Plasmodium falciparum calcium-dependent protein kinases, suggesting potential applications in the treatment of malaria.

Compound Class Target Reported Activity Therapeutic Potential
4-(Phenylamino)quinazolinesEGFR Tyrosine KinasePotent inhibition with IC50 values in the nanomolar range.Anticancer
6-substituted 4-anilinopyrimido[5,4-d]pyrimidinesEGFR Tyrosine KinasePotent inhibitors of EGFR autophosphorylation in cellular assays.Anticancer
Pyrido[2,3-d]pyrimidinesTyrosine and Serine/Threonine KinasesInhibition of various kinases including RICK and p38α.Anticancer, Anti-inflammatory
Pyrrolo[2,3-d]pyrimidinesPlasmodium falciparum CDPK1 and CDPK4IC50 values in the sub-micromolar range.Antimalarial
N-benzyl-2-phenylpyrimidin-4-amine derivativesUSP1/UAF1 DeubiquitinaseNanomolar inhibitory potency.Anticancer
N-benzylpyrimidin-2-amine derivativesHistone Deacetylase (HDAC)Potent HDAC inhibitory activities.Anticancer
Anticancer and Other Therapeutic Applications

Beyond kinase inhibition, pyrimidine derivatives have demonstrated a wide range of other biological activities. For instance, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target for anticancer therapies. Additionally, substituted N-benzylpyrimidin-2-amine derivatives have been designed as histone deacetylase (HDAC) inhibitors, another important class of anticancer agents.

The broader family of pyrimidine-containing compounds has also been investigated for:

  • Antimicrobial and Antifungal Activity

  • Antiviral Activity

  • Anti-inflammatory Activity

  • Immunosuppressive Effects

Analytical Characterization: Ensuring Purity and Structural Integrity

The unambiguous characterization of N-benzyl pyrimidineamines is crucial for establishing structure-activity relationships and ensuring the reliability of biological data. A combination of spectroscopic and chromatographic techniques is typically employed.

Standard Analytical Workflow

Crude_Product Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Crude_Product->NMR Structural Elucidation MS Mass Spectrometry (e.g., ESI, HRMS) Crude_Product->MS Molecular Weight Confirmation Chromatography Chromatography (e.g., HPLC, UPLC) Crude_Product->Chromatography Purity Assessment Elemental_Analysis Elemental Analysis Crude_Product->Elemental_Analysis Elemental Composition Structure_Confirmation Structure & Purity Confirmed NMR->Structure_Confirmation MS->Structure_Confirmation Chromatography->Structure_Confirmation Elemental_Analysis->Structure_Confirmation

Caption: Standard analytical workflow for the characterization of N-benzyl pyrimidineamines.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. ¹H NMR provides information on the proton environments, including the characteristic signals for the pyrimidine and benzyl protons, while ¹³C NMR reveals the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition.

  • Chromatography: High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are essential for assessing the purity of the synthesized compounds.

  • Elemental Analysis: This technique provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which can be compared with the calculated values for the proposed structure.

Safety and Handling Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. Avoid creating dust.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

The N-benzyl pyrimidineamine scaffold represents a privileged structure in medicinal chemistry with demonstrated potential across a range of therapeutic targets. While direct research on this compound is not extensively documented, the wealth of information on related analogues provides a strong foundation for future investigation. The synthetic accessibility of this class of compounds, coupled with their diverse biological activities, particularly as kinase inhibitors, makes them attractive candidates for further exploration in drug discovery programs. Future research should focus on the synthesis and evaluation of a broader library of N-benzyl pyrimidineamines to fully elucidate their structure-activity relationships and therapeutic potential.

References

  • Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(25), 4171-4186. [Link]

  • Kumar, R., et al. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 12(2), 249-261. [Link]

  • CN103408501A - Benzyl pyrimidine derivatives, and preparation method and medical application thereof. (2013).
  • Al-Obaidi, A., et al. (2024). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Pandawa Institute Journals, 5(2), 1-10. [Link]

  • Dexheimer, T. S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link]

  • Patel, R., et al. (2021). “ Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives”. ResearchGate. [Link]

  • Bhat, A. R. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Organic & Medicinal Chem IJ, 2(2). [Link]

  • El-Sayed, N. N. E., et al. (2014). Pyrrolo[2,3-d]pyrimidine synthesis through activation of N-benzyl groups by distal amides. Organic & Biomolecular Chemistry, 12(30), 5759-5767. [Link]

  • de Kock, C., et al. (2017). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. ChemMedChem, 12(18), 1501-1509. [Link]

  • Abida, et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Medicinal Chemistry, 29(25), 4436-4456. [Link]

  • Wang, H., et al. (2017). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. Archiv der Pharmazie, 350(12). [Link]

  • Bhat, A. R. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]

  • El-Naggar, M., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(19), 6548. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). International Journal of Pharmaceutical Sciences and Research, 15(7), 2824-2835. [Link]

  • Rewcastle, G. W., et al. (1997). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 40(12), 1820-1826. [Link]

  • Pyrimidine. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • US6476268B1 - Preparation of N-benzylamines. (2002).
  • Fink, R. M., et al. (1954). Chromatography of Pyrimidine Reduction Products. Analytical Chemistry, 26(4), 658–661. [Link]

  • Godl, K., et al. (2003). Chemical Proteomic Analysis Reveals Alternative Modes of Action for pyrido[2,3-d]pyrimidine Kinase Inhibitors. Proceedings of the National Academy of Sciences of the United States of America, 100(26), 15419-15424. [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2025). Archiv der Pharmazie. [Link]

The Emergence of N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine as a Privileged Scaffold in Novel Drug Candidate Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine core is a cornerstone in medicinal chemistry, integral to numerous therapeutic agents.[1][2] This guide focuses on a specific, promising scaffold: N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine . While direct literature on this exact molecule is nascent, its constituent parts—the N-methyl-benzylamine and the pyrimidine-5-yl motif—are present in a multitude of bioactive compounds, suggesting a high potential for novel drug discovery. This document serves as a technical deep-dive for researchers, providing a logical framework for the synthesis, characterization, and evaluation of this compound and its derivatives as candidates for therapeutic intervention. We will explore potential biological targets, propose detailed experimental workflows, and offer insights into the causality behind key experimental choices, thereby providing a self-validating roadmap for its development.

Introduction: The Rationale for Investigating the this compound Scaffold

The pyrimidine ring is a fundamental heterocyclic motif found in the nucleobases of DNA and RNA, making it a "privileged" structure in drug design due to its ability to interact with a wide array of biological targets.[2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2] The benzylamine moiety is also a common feature in pharmacologically active compounds, often serving as a key pharmacophore for interaction with various receptors and enzymes.

The strategic combination of these two moieties in the this compound scaffold presents a compelling starting point for the design of novel drug candidates. The N-methyl group can enhance metabolic stability and modulate binding affinity, while the pyrimidin-5-ylbenzyl arrangement offers a versatile platform for structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

This guide will provide a comprehensive framework for the systematic investigation of this scaffold, from initial synthesis to preclinical evaluation.

Synthetic Strategy: A Proposed Pathway to this compound and its Analogs

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the molecule at the benzylic carbon-nitrogen bond, leading to two key starting materials: 5-(bromomethyl)pyrimidine and N-methyl-benzylamine, or by disconnecting the pyrimidine C-C bond to a benzylamine derivative and a pyrimidine precursor.

Step-by-Step Synthetic Protocol

The following protocol outlines a potential synthetic route. It is crucial to note that optimization of reaction conditions (e.g., solvent, temperature, catalyst) will be necessary.

Scheme 1: Proposed Synthesis of this compound

Synthetic Pathway A 5-Bromopyrimidine C Intermediate Aldehyde A->C Suzuki Coupling Pd(PPh3)4, Na2CO3 B 4-Formylphenylboronic acid B->C E Intermediate Imine C->E Condensation D Methylamine D->E F This compound E->F Reduction NaBH4

Caption: Proposed Suzuki coupling and reductive amination pathway.

Protocol:

  • Suzuki Coupling to form 4-(pyrimidin-5-yl)benzaldehyde (Intermediate C):

    • To a solution of 5-bromopyrimidine (A) and 4-formylphenylboronic acid (B) in a suitable solvent (e.g., 1,4-dioxane/water mixture), add a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) and a base (e.g., sodium carbonate).

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), and purify by column chromatography.

  • Reductive Amination to form this compound (F):

    • Dissolve the intermediate aldehyde (C) in a suitable solvent (e.g., methanol or dichloromethane).

    • Add a solution of methylamine (D) (e.g., as a solution in ethanol or THF) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature to facilitate the formation of the intermediate imine (E).

    • Add a reducing agent, such as sodium borohydride (NaBH4), portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

    • Quench the reaction with water, extract the product with an organic solvent, and purify by column chromatography.

Potential Biological Targets and Therapeutic Applications

The structural motifs within this compound suggest several potential biological targets, primarily within the realm of oncology and inflammatory diseases.

Kinase Inhibition

The pyrimidine scaffold is a well-established "hinge-binding" motif for various protein kinases.[5] Many kinase inhibitors feature a substituted pyrimidine core that forms hydrogen bonds with the kinase hinge region. Potential kinase targets for this scaffold include:

  • Aurora Kinases: These are critical regulators of mitosis, and their inhibition can lead to mitotic catastrophe and cell death in cancer cells.[5]

  • Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication, its overexpression is linked to various cancers.[6]

  • c-Met: The HGF/Met signaling pathway is often over-expressed in many cancers, promoting oncogenesis and metastasis.[7]

Deubiquitinase (DUB) Inhibition

Recent studies have highlighted N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors of the USP1/UAF1 deubiquitinase complex, which is a promising target in cancer therapy, particularly for non-small cell lung cancer.[3][8] The structural similarity suggests that this compound could also exhibit activity against DUBs.

Histone Deacetylase (HDAC) Inhibition

Substituted N-benzylpyrimidin-2-amine derivatives have also been identified as novel histone deacetylase (HDAC) inhibitors with antiproliferative activity against tumor cells.[9]

Experimental Workflow for Candidate Evaluation

A systematic and rigorous evaluation process is essential to determine the therapeutic potential of this compound and its analogs. The following workflow provides a comprehensive roadmap.

Drug_Discovery_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: Preclinical Development A Synthesis & Purification B Primary Target-Based Assays (e.g., Kinase, DUB, HDAC) A->B C Broad Panel Cell-Based Assays (e.g., NCI-60) A->C D Structure-Activity Relationship (SAR) Studies B->D C->D E In Vitro ADME/Tox Profiling (Metabolic Stability, CYP Inhibition, Cytotoxicity) D->E F Secondary & Selectivity Assays D->F G In Vivo Efficacy Studies (Xenograft Models) E->G F->G H Pharmacokinetic (PK) Studies G->H I Preliminary Toxicology Studies H->I

Caption: A streamlined workflow for drug candidate evaluation.

Phase 1: Initial Screening

4.1.1. Target-Based Assays:

  • Kinase Inhibition Assays: Utilize commercially available kinase assay kits (e.g., ADP-Glo™, LanthaScreen™) to screen the compound against a panel of relevant kinases (Aurora A/B, PLK4, c-Met).

    • Protocol:

      • Prepare serial dilutions of the test compound.

      • In a 384-well plate, combine the kinase, substrate, ATP, and the test compound.

      • Incubate at the optimal temperature for the specific kinase.

      • Add the detection reagent and measure the signal (luminescence or fluorescence) using a plate reader.

      • Calculate IC50 values.

  • Deubiquitinase (DUB) Inhibition Assays: Employ a ubiquitin-rhodamine 110 cleavage assay to measure the inhibition of DUBs like USP1.

  • HDAC Inhibition Assays: Use a fluorometric assay to determine the inhibitory activity against a panel of HDAC isoforms.

4.1.2. Cell-Based Assays:

  • Antiproliferative Assays: Screen the compound against a panel of cancer cell lines (e.g., NCI-60) to assess its broad-spectrum anticancer activity.

    • Protocol (MTT Assay):

      • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

      • Treat the cells with serial dilutions of the test compound for 48-72 hours.

      • Add MTT solution and incubate for 2-4 hours to allow for formazan crystal formation.

      • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

      • Measure the absorbance at 570 nm using a microplate reader.

      • Calculate GI50 (50% growth inhibition) values.

Phase 2: Lead Optimization

Based on the initial screening results, synthesize a focused library of analogs to establish a Structure-Activity Relationship (SAR).

Table 1: Example SAR Data Table

Compound IDR1-substituentR2-substituentKinase IC50 (nM)Cell Line GI50 (µM)
Lead-001 HH1502.5
Analog-002 4-FH751.2
Analog-003 H3-Cl2003.1
Analog-004 4-OCH3H500.8

4.2.1. In Vitro ADME/Tox Profiling:

  • Metabolic Stability: Assess the compound's stability in liver microsomes and hepatocytes.

  • Cytochrome P450 (CYP) Inhibition: Evaluate the potential for drug-drug interactions by testing for inhibition of major CYP isoforms.

  • Aqueous Solubility: Determine the solubility at different pH values.

  • Cell Permeability: Use Caco-2 or PAMPA assays to predict intestinal absorption.

Phase 3: Preclinical Development

Promising lead compounds with favorable in vitro profiles will advance to in vivo studies.

  • In Vivo Efficacy Studies: Evaluate the antitumor activity of the lead compound in relevant animal models (e.g., xenograft models of human cancers).

  • Pharmacokinetic (PK) Studies: Determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile in rodents.

  • Preliminary Toxicology Studies: Conduct acute toxicity studies to establish a preliminary safety profile.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. Its structural features suggest a high likelihood of interaction with key biological targets such as kinases, deubiquitinases, and HDACs. The systematic approach outlined in this guide, from rational synthesis to rigorous preclinical evaluation, provides a robust framework for unlocking the full therapeutic potential of this exciting chemical space. Future efforts should focus on the synthesis and screening of a diverse library of analogs to build a comprehensive understanding of the structure-activity relationships and to identify lead candidates with optimal efficacy and safety profiles for clinical development.

References

  • Dexheimer, T. S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099–8110. [Link]

  • PrepChem. (n.d.). Synthesis of N-butyl-N-[(4-chlorophenyl)methyl]-(5-pyrimidyl)amine. Retrieved from [Link]

  • PubMed. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Request PDF. [Link]

  • IUCr. (2022). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • PMC. (2021). Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. Molecules. [Link]

  • Cardiff University. (2022). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. ORCA. [Link]

  • ResearchGate. (n.d.). Chemical structure, physical properties, yield, and biological activities of compounds 9a-r. Retrieved from [Link]

  • NIH. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

  • MDPI. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]

  • Google Patents. (1995).
  • PubMed. (2017). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. Chemical Biology & Drug Design. [Link]

  • PubMed. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Molecular Diversity. [Link]

  • NIH. (2017). Pyrimidine Analogues. LiverTox. [Link]

  • PubMed. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry. [Link]

  • PubMed. (1976). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of Medicinal Chemistry. [Link]

  • NIH. (2001). Pyrimidine Analogs. Holland-Frei Cancer Medicine. [Link]

  • MDPI. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules. [Link]

  • PubChem. (n.d.). 4-Amino-N-{(1r,8r,9r,13r)-16-(4-Amino-2-Methylpyrimidin-5-Yl)-1-Benzyl-8-(Cyclohexylmethyl)-9-Hydroxy-13-[(1s)-1-Methylpropyl]-2,6,11,14-Tetraoxo-3,7,12,15-Tetraazahexadec-1-Yl}piperidine-1-Carboxamide. Retrieved from [Link]

  • PubMed. (2021). Structure-guided design and development of novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors. European Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.). N-Methyl-4-methylbenzylamine. Retrieved from [Link]

Sources

The N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine Core: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy and Future Promise of Pyrimidine Scaffolds

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its structural resemblance to the nucleobases of DNA and RNA allows for seamless interaction with a wide array of biological targets, including enzymes and genetic material.[2] This inherent biocompatibility, coupled with the ease of synthetic modification at multiple positions, enables the fine-tuning of physicochemical and pharmacokinetic properties, making the pyrimidine core an attractive starting point for drug discovery campaigns across diverse therapeutic areas such as oncology, virology, and immunology.[1][2][3] This guide delves into the potential of a specific, yet broadly representative, pyrimidine-based scaffold: N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine. We will explore its synthetic accessibility, potential for chemical diversification, and plausible biological applications, drawing insights from established structure-activity relationships (SAR) of related pyrimidine derivatives.

The this compound Scaffold: Structural Features and Synthetic Rationale

The this compound core combines several key structural motifs that are advantageous for drug design. The pyrimidine ring serves as a versatile platform for introducing substituents that can modulate target binding and physicochemical properties.[4] The benzylamine linker provides a degree of conformational flexibility, allowing the molecule to adopt optimal orientations within a target's binding site. The N-methyl group can enhance metabolic stability and influence membrane permeability.

A plausible and efficient synthetic route to this scaffold and its derivatives can be envisioned through a multi-step process, leveraging well-established reactions in heterocyclic chemistry. A generalized synthetic workflow is outlined below.

Synthetic Workflow Dichloropyrimidine Dichloropyrimidine Intermediate_1 Monosubstituted Pyrimidine Dichloropyrimidine->Intermediate_1 Nucleophilic Aromatic Substitution (e.g., with N-methylbenzylamine) Benzylamine_Derivative Benzylamine_Derivative Benzylamine_Derivative->Intermediate_1 Suzuki_Coupling_Partner Suzuki_Coupling_Partner Intermediate_2 Final Scaffold Precursor Suzuki_Coupling_Partner->Intermediate_2 Intermediate_1->Intermediate_2 Suzuki Coupling (e.g., with pyrimidin-5-ylboronic acid) Final_Product This compound Derivative Intermediate_2->Final_Product Further Functionalization (optional)

Caption: A generalized synthetic workflow for this compound derivatives.

This approach offers modularity, allowing for the introduction of a wide range of substituents on both the pyrimidine and benzyl rings to explore the chemical space and optimize for desired biological activity.

A Case Study in a Related Scaffold: N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as USP1/UAF1 Inhibitors

To appreciate the potential of the this compound scaffold, it is instructive to examine the development of the closely related N-benzyl-2-phenylpyrimidin-4-amine derivatives. These compounds have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target in oncology, particularly for non-small cell lung cancer.[5][6]

Structure-Activity Relationship (SAR) Insights

Systematic medicinal chemistry efforts have revealed key SAR trends for this class of inhibitors.[5] For instance, the introduction of a 5-methyl group on the pyrimidine ring resulted in a roughly two-fold increase in potency.[5] Conversely, moving the methyl group to the 6-position led to a three-fold decrease in potency.[5] This highlights the sensitivity of the target's binding pocket to the substitution pattern on the pyrimidine core. Furthermore, the exploration of various heterocyclic and aromatic methanamines in place of the benzylamine moiety demonstrated that a range of substituents are well-tolerated, with some even enhancing potency.[5]

Compound/ModificationTargetIC50 (nM)Reference
Parent CompoundUSP1/UAF1~140[5]
5-methylpyrimidine derivativeUSP1/UAF170[5]
6-methylpyrimidine derivativeUSP1/UAF1210[5]
5,6-dimethylpyrimidine derivativeUSP1/UAF1120[5]

These findings underscore the importance of systematic exploration of the chemical space around the pyrimidine scaffold to achieve optimal target engagement. The principles learned from this case study can be directly applied to the design of libraries based on the this compound core.

Experimental Protocols: A Guide to Synthesis and Evaluation

The following protocols provide a framework for the synthesis and biological evaluation of derivatives of the this compound scaffold, drawing upon established methodologies for similar compound classes.[5]

General Synthetic Protocol for this compound Derivatives

A representative synthetic scheme would involve the initial reaction of a substituted 2,4-dichloropyrimidine with N-methylbenzylamine, followed by a Suzuki coupling with a suitable boronic acid or ester.

Step 1: Nucleophilic Aromatic Substitution

  • To a solution of 2,4-dichloro-5-methylpyrimidine (1.0 eq) in a suitable solvent such as isopropanol, add N-methyl-(4-(pyrimidin-5-yl)benzyl)amine (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the monosubstituted intermediate.

Step 2: Suzuki Coupling

  • To a solution of the intermediate from Step 1 (1.0 eq) in a solvent system such as 1,4-dioxane and water, add the desired boronic acid or ester (1.2 eq) and a base such as potassium carbonate (2.0 eq).

  • Degas the mixture with argon or nitrogen for 15-20 minutes.

  • Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.1 eq).

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until completion as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final this compound derivative.

In Vitro Biological Evaluation: A General Kinase Inhibition Assay

Given that many pyrimidine-based molecules target kinases, a common in vitro assay to assess the biological activity of newly synthesized compounds is a kinase inhibition assay.

Kinase Inhibition Assay Workflow Compound_Prep Prepare serial dilutions of test compounds Incubation Incubate with test compounds Compound_Prep->Incubation Assay_Setup Add kinase, substrate, and ATP to microplate wells Assay_Setup->Incubation Detection Add detection reagent and measure signal (e.g., luminescence, fluorescence) Incubation->Detection Data_Analysis Calculate IC50 values Detection->Data_Analysis

Caption: A typical workflow for an in vitro kinase inhibition assay.

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Assay Reaction: In a 384-well plate, add the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Incubation: Add the serially diluted test compounds to the assay plate and incubate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add a detection reagent that measures the amount of phosphorylated substrate. This is often a luminescence-based or fluorescence-based readout.

  • Data Analysis: Measure the signal using a plate reader. The data is then normalized to controls (no enzyme and no inhibitor). The half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a four-parameter logistic curve.

Future Directions and the Promise of the Scaffold

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its synthetic tractability allows for the creation of diverse chemical libraries, which can be screened against a wide range of biological targets. Key areas for future exploration include:

  • Kinase Inhibitors: The pyrimidine core is a well-established hinge-binding motif in many kinase inhibitors. By judiciously choosing substituents on the benzyl and pyrimidine rings, it may be possible to develop potent and selective inhibitors of kinases implicated in cancer and inflammatory diseases.

  • Modulators of Protein-Protein Interactions: The flexible nature of the benzylamine linker could allow derivatives of this scaffold to disrupt protein-protein interactions that are critical for disease progression.

  • Antiviral and Antimicrobial Agents: The pyrimidine ring is a key component of many antiviral and antibacterial drugs.[3] Exploring the activity of this compound derivatives in these therapeutic areas could yield novel anti-infective agents.

By leveraging the extensive knowledge base of pyrimidine chemistry and pharmacology, and by employing rational drug design principles, the this compound scaffold holds significant potential for the discovery of next-generation medicines.

References

  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed. [Link]

  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. [Link]

  • Preparation of 4-methylpyrimidines.
  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives | Request PDF. ResearchGate. [Link]

  • Marketed pyrimidine scaffold containing drugs. ResearchGate. [Link]

  • Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. PubMed. [Link]

  • Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. IUCrData. [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. [Link]

  • Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. PubMed. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]

  • Marketed drugs containing the pyrimidine scaffold. ResearchGate. [Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, two-part protocol for the synthesis of N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine, a valuable secondary amine building block for drug discovery and medicinal chemistry. The pyrimidine scaffold is a privileged structure in numerous biologically active compounds, and its incorporation into novel molecular frameworks is of significant interest.[1][2] This protocol first details the synthesis of the key intermediate, 4-(pyrimidin-5-yl)benzaldehyde, via a robust Suzuki-Miyaura cross-coupling reaction. The guide then describes the subsequent conversion of this aldehyde to the target secondary amine through a direct reductive amination procedure. The methodologies presented are grounded in established chemical principles and are designed to be reproducible and scalable for research applications.

Introduction: Synthetic Strategy and Rationale

This compound incorporates two key pharmacophoric elements: the pyrimidine ring, known for its presence in a wide array of therapeutic agents, and a benzylamine moiety, a common structural motif for engaging with biological targets. The synthesis strategy is designed for efficiency and modularity, proceeding in two distinct, high-yielding steps.

  • Suzuki-Miyaura Coupling: The carbon-carbon bond forming the core biphenyl-like structure is constructed using a palladium-catalyzed Suzuki-Miyaura coupling. This reaction is chosen for its exceptional functional group tolerance, mild reaction conditions, and high yields.[3] It couples 5-bromopyrimidine with 4-formylphenylboronic acid to produce the key aldehyde intermediate.

  • Reductive Amination: The final N-methyl group is installed via reductive amination. This powerful and versatile method directly converts the aldehyde to the desired secondary amine in a one-pot reaction with methylamine and a selective reducing agent.[4] This approach avoids the challenges of direct N-alkylation, which often leads to over-alkylation and a mixture of products.[5]

The complete synthetic pathway is illustrated below.

G cluster_0 Part 1: Suzuki-Miyaura Coupling cluster_1 Part 2: Reductive Amination A 5-Bromopyrimidine C 4-(Pyrimidin-5-yl)benzaldehyde (Intermediate) A->C Pd(PPh₃)₄ Na₂CO₃, DME/H₂O 90 °C B 4-Formylphenylboronic Acid B->C Pd(PPh₃)₄ Na₂CO₃, DME/H₂O 90 °C E This compound (Final Product) C->E NaBH₄ or NaBH₃CN Methanol RT D Methylamine (CH₃NH₂) D->E

Caption: Overall two-step synthesis workflow.

Part 1: Synthesis of 4-(Pyrimidin-5-yl)benzaldehyde

This section details the Suzuki-Miyaura coupling to prepare the essential aldehyde intermediate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-Bromopyrimidine≥97%Standard Supplier
4-Formylphenylboronic acid≥97%Standard Supplier
Tetrakis(triphenylphosphine)palladium(0)99%Standard SupplierCatalyst, handle under inert gas.
Sodium Carbonate (Na₂CO₃)AnhydrousStandard SupplierBase
1,2-Dimethoxyethane (DME)AnhydrousStandard SupplierSolvent
Deionized Water (H₂O)Solvent
Dichloromethane (DCM)ACS GradeStandard SupplierExtraction Solvent
Anhydrous Sodium Sulfate (Na₂SO₄)Standard SupplierDrying Agent
Silica Gel230-400 meshStandard SupplierFor column chromatography
Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 5-bromopyrimidine (1.0 eq.), 4-formylphenylboronic acid (1.5 eq.), and sodium carbonate (2.0 eq.).

  • Solvent Addition: Add a 4:1 mixture of dimethoxyethane (DME) and water. The total solvent volume should be sufficient to achieve a starting material concentration of approximately 0.1 M.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 - 0.1 eq.).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting bromide), cool the mixture to room temperature. Quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with dichloromethane (DCM).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 4-(pyrimidin-5-yl)benzaldehyde as a pure solid.[3]

G cluster_reactants cluster_products reactant1 5-Bromopyrimidine catalyst Pd(PPh₃)₄, Na₂CO₃ DME/H₂O, 90°C reactant1->catalyst reactant2 4-Formylphenylboronic Acid reactant2->catalyst product 4-(Pyrimidin-5-yl)benzaldehyde catalyst->product

Caption: Suzuki-Miyaura coupling reaction scheme.

Part 2: Synthesis of this compound

This section describes the conversion of the aldehyde intermediate to the final product via reductive amination.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-(Pyrimidin-5-yl)benzaldehydeSynthesized in Part 1Intermediate
Methylamine solution40 wt. % in H₂O or 2.0 M in THFStandard SupplierReagent
Sodium Borohydride (NaBH₄)≥98%Standard SupplierReducing Agent. NaBH₃CN is a milder alternative.[5]
Methanol (MeOH)AnhydrousStandard SupplierSolvent
Dichloromethane (DCM)ACS GradeStandard SupplierExtraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃)For work-up
Anhydrous Magnesium Sulfate (MgSO₄)Standard SupplierDrying Agent
Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve 4-(pyrimidin-5-yl)benzaldehyde (1.0 eq.) in anhydrous methanol.

  • Amine Addition: Cool the solution to 0 °C using an ice bath. Add methylamine solution (1.5-2.0 eq.) dropwise while stirring. Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours to facilitate imine formation.[6]

  • Reduction: Cool the mixture back down to 0 °C. In small portions, carefully add sodium borohydride (NaBH₄, 1.5 eq.).

    • Causality Note: The portion-wise addition at 0 °C is crucial to control the exothermic reaction and prevent the uncontrolled evolution of hydrogen gas. Sodium cyanoborohydride (NaBH₃CN) can also be used and is often preferred as it is more selective for the iminium ion over the aldehyde, allowing for a one-pot reaction where all reagents can be mixed at the start.[4][5]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

  • Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Extraction: Remove the methanol under reduced pressure. Extract the remaining aqueous residue three times with dichloromethane (DCM).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, the crude material can be purified by flash column chromatography on silica gel to afford the pure this compound.

G cluster_reactants cluster_products reactant1 4-(Pyrimidin-5-yl)benzaldehyde reagents 1) Imine Formation 2) NaBH₄, MeOH reactant1->reagents reactant2 Methylamine reactant2->reagents product This compound reagents->product

Caption: Reductive amination reaction scheme.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Palladium catalysts are toxic and should be handled with care.

  • Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Add it slowly and in a controlled manner.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Benchchem. 4-(Pyrimidin-5-yl)benzaldehyde | 198084-12-7.
  • ChemicalBook. 4-(PYRIMIDIN-5-YL)BENZALDEHYDE | 198084-12-7.
  • Chemistry LibreTexts. 10.5: Synthesis of Amines. (2025).
  • Azzam, R. A. Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. (2022).
  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017).
  • JOCPR. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024).
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).

Sources

Application Notes and Protocols for the Purification of N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine is a tertiary amine featuring a pyrimidine heterocycle linked to a benzylamine scaffold. Compounds of this structural class are of significant interest in medicinal chemistry and drug development due to their potential as kinase inhibitors and for other therapeutic applications. The biological activity of such compounds is intrinsically linked to their purity. Therefore, robust and efficient purification strategies are paramount to ensure the reliability and reproducibility of research data.

This comprehensive guide provides detailed application notes and protocols for the purification of this compound, addressing the needs of researchers, scientists, and drug development professionals. The methodologies described herein are based on established principles of organic chemistry and are designed to be adaptable to various scales of synthesis and purity requirements.

Understanding the Compound and Potential Impurities

A successful purification strategy begins with an understanding of the target molecule's properties and the likely impurities that may be present.

Physicochemical Properties (Predicted)

While experimental data for this compound is not widely available, its structure suggests the following properties:

  • Polarity: Moderately polar, with contributions from the pyrimidine ring nitrogens and the tertiary amine. This polarity will influence its solubility and chromatographic behavior.

  • Basicity: The tertiary amine and pyrimidine nitrogens impart basic properties, allowing for potential purification via acid-base extraction or the use of amine-specific chromatography phases.

  • Solubility: Likely soluble in polar organic solvents such as methanol, ethanol, acetonitrile, and dichloromethane. Solubility in less polar solvents like ethyl acetate and diethyl ether may be moderate, and it is expected to be poorly soluble in non-polar solvents like hexanes.

Potential Impurities from Synthesis

The synthesis of this compound would likely proceed through a nucleophilic substitution or a reductive amination pathway. Based on these potential synthetic routes, common impurities may include:

  • Unreacted Starting Materials: 5-(4-(bromomethyl)phenyl)pyrimidine or 4-(pyrimidin-5-yl)benzaldehyde, and methylamine.

  • Reagents and Catalysts: Unconsumed reagents from the synthetic steps, such as reducing agents (e.g., sodium triacetoxyborohydride) or bases (e.g., triethylamine).[1]

  • Side-Products:

    • Over-alkylation products: If a primary amine was used as a precursor.

    • Products of side reactions: Depending on the specific synthetic conditions. For instance, in reductive amination, the corresponding alcohol from the reduction of the aldehyde may be a byproduct.[2]

    • Degradation products: Aromatic amines can be susceptible to oxidation.[3]

A logical workflow for the purification of this compound is presented below.

Purification Workflow General Purification Workflow for this compound crude Crude Product (from synthesis) extraction Aqueous Work-up / Liquid-Liquid Extraction crude->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Removal drying->concentration primary_purification Primary Purification concentration->primary_purification recrystallization Recrystallization primary_purification->recrystallization If solid & suitable solvent found column_chromatography Column Chromatography primary_purification->column_chromatography For complex mixtures prep_hplc Preparative HPLC primary_purification->prep_hplc For high purity purity_analysis Purity Assessment (HPLC, NMR, MS) recrystallization->purity_analysis column_chromatography->purity_analysis prep_hplc->purity_analysis pure_product Pure this compound purity_analysis->pure_product

Caption: A general workflow for the purification of this compound.

Purification Protocols

Recrystallization

Recrystallization is a cost-effective and scalable method for purifying solid compounds.[4] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.

Protocol for Recrystallization:

  • Solvent Screening:

    • Place a small amount of the crude product (10-20 mg) into several test tubes.

    • Add a few drops of a single solvent or a solvent mixture to each tube. Common solvents to test are listed in the table below.

    • Observe the solubility at room temperature. An ideal solvent will dissolve the compound sparingly at room temperature but completely upon heating.

    • If the compound is soluble at room temperature, the solvent is not suitable. If it is insoluble even upon heating, it is also not suitable.

    • If a single solvent is not ideal, a two-solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) and add a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity is observed.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent or "good" solvent of a two-solvent system in small portions while heating and stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask can promote the formation of larger crystals.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Table 1: Recommended Solvents for Recrystallization Screening

Solvent/MixturePolarityRationale
EthanolPolar ProticOften a good choice for moderately polar compounds with hydrogen bonding capabilities.[5]
IsopropanolPolar ProticSimilar to ethanol but can offer different solubility profiles.
AcetonitrilePolar AproticCan be effective for compounds with aromatic rings.[6]
Ethyl Acetate/HexaneModerate/Non-polarA common two-solvent system for compounds of intermediate polarity.
Dichloromethane/HexaneModerate/Non-polarAnother versatile two-solvent system.
TolueneNon-polar AromaticCan be effective for aromatic compounds.[7]
Column Chromatography

Flash column chromatography is a widely used technique for the purification of organic compounds based on their differential adsorption to a stationary phase.[8]

Protocol for Flash Column Chromatography:

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate in various solvent systems to find one that provides good separation of the target compound from impurities. An ideal Rf value for the target compound is between 0.2 and 0.4.[9]

    • Common solvent systems include mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). For basic compounds like amines, adding a small amount of triethylamine (0.1-1%) to the mobile phase can improve peak shape and reduce tailing by neutralizing acidic sites on the silica gel.

  • Column Packing:

    • Select an appropriately sized glass column and pack it with silica gel as a slurry in the chosen mobile phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and evaporating the solvent. Load the dry silica onto the column.

  • Elution:

    • Elute the column with the chosen mobile phase, collecting fractions in test tubes.

    • The elution can be isocratic (constant solvent composition) or a gradient (increasing polarity of the mobile phase).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Table 2: Suggested TLC and Column Chromatography Solvent Systems

Solvent System (v/v)PolarityApplication Notes
Hexane:Ethyl Acetate (e.g., 9:1 to 1:1)Low to ModerateA good starting point for many organic compounds.
Dichloromethane:Methanol (e.g., 99:1 to 9:1)Moderate to HighSuitable for more polar compounds.[10]
Dichloromethane:Methanol with 0.5% NH4OHModerate to High (Basic)The addition of a base can improve the chromatography of basic amines.[10]
Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is a high-resolution technique used to purify compounds, especially when dealing with complex mixtures or when very high purity is required.[11]

Protocol for Preparative HPLC:

  • Analytical Method Development:

    • Develop an analytical HPLC method on a smaller scale to determine the optimal stationary phase, mobile phase, and gradient conditions for separation.

    • A C18 reversed-phase column is a common starting point.[12]

    • The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Scale-Up to Preparative Scale:

    • Once a suitable analytical method is established, it can be scaled up to a preparative column with a larger diameter and particle size.

    • The flow rate and injection volume are increased proportionally to the column dimensions.

  • Sample Preparation:

    • Dissolve the crude or partially purified this compound in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Purification:

    • Inject the sample onto the preparative HPLC system.

    • Collect the fractions corresponding to the peak of the target compound.

  • Post-Purification:

    • Combine the pure fractions.

    • Remove the organic solvent using a rotary evaporator.

    • If the mobile phase contained a non-volatile buffer, an additional desalting step (e.g., solid-phase extraction or liquid-liquid extraction) may be necessary.

    • Lyophilize the aqueous solution to obtain the final purified product, often as a salt (e.g., TFA salt).

Table 3: Example Preparative HPLC Conditions

ParameterCondition
Column C18, 10 µm, 21.2 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient e.g., 10-90% B over 30 minutes
Flow Rate 20 mL/min
Detection UV at 254 nm

Purity Assessment

After purification, it is essential to assess the purity of this compound and confirm its identity.

High-Performance Liquid Chromatography (HPLC)

Analytical HPLC is a sensitive method for determining the purity of a compound by separating it from any remaining impurities.

Typical HPLC Purity Analysis Parameters:

  • Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile (with 0.1% formic acid or TFA)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where the compound has strong absorbance (e.g., 254 nm)

  • Purity Calculation: Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can also be used to assess purity.

  • ¹H NMR: The proton NMR spectrum should show the expected signals for all the protons in the molecule with the correct integration values. The absence of signals from impurities confirms the purity.

  • ¹³C NMR: The carbon NMR spectrum should show the correct number of signals corresponding to the unique carbon atoms in the structure.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound.

  • Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar molecules. The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.[14]

The decision-making process for selecting a purification technique is summarized in the following diagram.

Purification_Decision_Tree Decision Tree for Purification Method Selection start Crude Product is_solid Is the compound solid? start->is_solid can_recrystallize Can a suitable recrystallization solvent be found? is_solid->can_recrystallize Yes complex_mixture Is it a complex mixture with closely related impurities? is_solid->complex_mixture No can_recrystallize->complex_mixture No recrystallize Recrystallization can_recrystallize->recrystallize Yes high_purity_needed Is very high purity (>99%) required? column_chrom Column Chromatography high_purity_needed->column_chrom No prep_hplc Preparative HPLC high_purity_needed->prep_hplc Yes complex_mixture->high_purity_needed complex_mixture->column_chrom Yes

Caption: A decision tree to guide the selection of the appropriate purification technique.

References

  • Jourdain, F., Caron, S., & Pommelet, J. C. (1997). A convenient synthesis of N-methylcadaverine. Synthetic Communications, 27(1), 133-137. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Hossam, M., et al. (2021). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H). National Institutes of Health. [Link]

  • Baran, P. S. (2010). A practical guide to the reductive amination of aldehydes and ketones. The Scripps Research Institute. [Link]

  • Padhy, G. K., Panda, J., & Behera, A. K. (2019). Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents. Indian Journal of Pharmaceutical Education and Research, 53(2s), s129-s134. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]

  • PubChem. N-methyl-4-methylbenzylamine. [Link]

  • Labcompare. (2022). LABTips: Preparative HPLC for Purification Workflows. [Link]

  • ACS Publications. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. [Link]

  • PrepChem.com. Synthesis of N-butyl-N-[(4-chlorophenyl)methyl]-(5-pyrimidyl)amine. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2019). Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents. [Link]

  • National Institutes of Health. (2021). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H). [Link]

  • ScienceDirect. (2022). Reductive Amination. [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]

  • PubChem. Pyrimidin-5-amine. [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]

  • ResearchGate. (2022). Physicochemical properties of the synthesized compounds calculated by Data Warrior. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • National Institutes of Health. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. [Link]

  • ScienceAlert. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]

  • IUCr Journals. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. [Link]

  • PubMed. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. [Link]

  • ResearchGate. (2024). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. [Link]

  • MDPI. (2018). Improved Synthesis of N-Methylcadaverine. [Link]

  • Google Patents. (1995).
  • Google Patents. (2021). Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • MDPI. (2024). Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity. [Link]

  • Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. [Link]

  • Scribd. TLC Solvent Selection for Separation. [Link]

  • ACS Combinatorial Science. (2013). Overview of Analytical-to-Preparative Liquid Chromatography Method Development. [Link]

  • Agilent. (2014). Application Compendium Solutions for Preparative HPLC. [Link]

  • The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. [Link]

  • National Institutes of Health. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. [Link]

Sources

"N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine" in vitro assay development

Author: BenchChem Technical Support Team. Date: January 2026

Topic: In Vitro Assay Development for N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine and its Analogs as Potential Anaplastic Lymphoma Kinase (ALK) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pursuit of Novel ALK Inhibitors

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has emerged as a critical therapeutic target in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC) and neuroblastoma.[1][2] Genetic alterations such as chromosomal translocations, gene amplifications, or point mutations can lead to aberrant ALK activation, driving uncontrolled cell proliferation and survival.[1][3][4] The clinical success of ALK inhibitors has validated this approach; however, the emergence of acquired resistance mutations necessitates the continuous development of new generations of small molecule inhibitors.[2][4]

The chemical scaffold this compound belongs to a class of pyrimidine derivatives that have shown promise as kinase inhibitors.[5][6][7][8][9][10] This application note provides a comprehensive guide for the development and validation of an in vitro biochemical assay to determine the inhibitory potential of this compound and its analogs against the ALK kinase domain. The described workflow is designed to be robust, reproducible, and suitable for high-throughput screening (HTS) to identify and characterize novel ALK inhibitors.

Scientific Rationale and Assay Principle

The fundamental principle of a kinase assay is to measure the enzymatic activity of the kinase, which is the transfer of a phosphate group from a donor molecule, typically adenosine triphosphate (ATP), to a specific substrate.[11] An inhibitor will reduce the rate of this phosphorylation reaction. This application note will focus on a luminescence-based ADP detection assay, a widely adopted format for its sensitivity, scalability, and non-radioactive nature.[12]

The assay measures the amount of adenosine diphosphate (ADP) produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. In the presence of an inhibitor, ALK activity is reduced, leading to a decrease in ADP production and a lower luminescent signal. The half-maximal inhibitory concentration (IC50) can then be determined by measuring the effect of various concentrations of the test compound on ALK activity.

Visualizing the Workflow

The overall workflow for the in vitro ALK kinase assay is a multi-step process that requires careful planning and execution. The following diagram illustrates the key stages from initial setup to final data analysis.

Assay_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Kinase Reaction cluster_detection Phase 3: Signal Detection cluster_analysis Phase 4: Data Analysis Reagent_Prep Reagent Preparation (Buffer, ALK, Substrate, ATP, Compound) Compound_Plate Compound Serial Dilution Plate Reagent_Prep->Compound_Plate Dispense Compound Assay_Plate Assay Plate Preparation (Add Kinase, Substrate, Compound) Compound_Plate->Assay_Plate Transfer Incubation_Start Initiate Reaction (Add ATP) Assay_Plate->Incubation_Start Incubation_Run Incubation (e.g., 60 min at RT) Incubation_Start->Incubation_Run Reaction_Stop Stop Reaction & Add ADP Detection Reagent Incubation_Run->Reaction_Stop Proceed to Detection Detection_Incubation Incubation (e.g., 40 min at RT) Reaction_Stop->Detection_Incubation Luminescence_Read Read Luminescence Detection_Incubation->Luminescence_Read Data_Normalization Data Normalization (% Inhibition Calculation) Luminescence_Read->Data_Normalization Input Data Curve_Fitting Dose-Response Curve Fitting (4-Parameter Logistic Model) Data_Normalization->Curve_Fitting IC50_Determination IC50 Value Determination Curve_Fitting->IC50_Determination

Caption: High-level workflow for the in vitro ALK kinase inhibition assay.

Detailed Protocols

Materials and Reagents
Reagent/MaterialSuggested SupplierPurpose
Recombinant Human ALK, activeThermo Fisher, PromegaEnzyme source
Poly(Glu, Tyr) 4:1 peptideSigma-Aldrich, EnzoKinase substrate
ADP-Glo™ Kinase Assay KitPromegaADP detection
ATP, 10 mM solutionSigma-AldrichPhosphate donor
Kinase BufferVaries by supplierReaction buffer
DMSO, molecular biology gradeSigma-AldrichCompound solvent
384-well white, flat-bottom platesCorning, GreinerAssay plates
This compoundSynthesized in-houseTest compound
StaurosporineSelleckchemPositive control inhibitor
Protocol 1: Compound Plate Preparation
  • Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the compound stock in DMSO to create a concentration gradient. For a typical 10-point dose-response curve, a 1:3 dilution series is recommended, starting from 1 mM.

  • Control Wells: Include wells with DMSO only (negative control, 0% inhibition) and a known ALK inhibitor like Staurosporine at a high concentration (e.g., 10 µM) as a positive control (100% inhibition).

Protocol 2: ALK Kinase Assay

This protocol is optimized for a 384-well plate format. All additions should be performed with calibrated multichannel pipettes or automated liquid handlers.

  • Prepare Kinase Reaction Buffer: Prepare the buffer as recommended by the kinase supplier. A typical buffer might contain 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

  • Prepare Reagent Mix: Prepare a master mix containing the kinase and substrate in the kinase reaction buffer. The final concentrations in the assay well should be optimized, but a starting point could be 2.5 ng/µL of ALK and 0.2 µg/µL of Poly(Glu, Tyr) substrate.

  • Dispense Reagent Mix: Add 5 µL of the kinase/substrate master mix to each well of the 384-well assay plate.

  • Add Compound: Transfer 50 nL of the serially diluted compounds from the compound plate to the assay plate.

  • Initiate Kinase Reaction: Prepare an ATP solution in the kinase reaction buffer. The final ATP concentration should be at or near the Km for ALK if known, or 10 µM as a starting point. Add 5 µL of the ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.

  • Stop Reaction and Detect ADP:

    • Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Final Incubation: Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Read Plate: Measure the luminescence using a plate reader.

Data Analysis and Interpretation

Calculating Percent Inhibition

The raw luminescence data must be normalized to determine the percent inhibition for each compound concentration.

  • High Control (0% Inhibition): Average signal from DMSO-only wells.

  • Low Control (100% Inhibition): Average signal from Staurosporine control wells.

The percent inhibition is calculated as follows: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low_Control) / (Signal_High_Control - Signal_Low_Control))

IC50 Determination

The IC50 value is the concentration of an inhibitor where the response is reduced by half.

  • Plot Data: Plot the percent inhibition against the logarithm of the compound concentration.

  • Curve Fitting: Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation.

  • Determine IC50: The IC50 value is derived from the fitted curve.

ParameterDescriptionExample Value
Top (Max Response) Plateau of the curve at low concentrations~100%
Bottom (Min Response) Plateau of the curve at high concentrations~0%
Hill Slope Steepness of the curve~1.0
IC50 Concentration at 50% inhibitionCompound-dependent

Assay Validation and Quality Control

A robust and reliable assay requires rigorous validation.

  • Z'-factor: This statistical parameter is used to assess the quality of an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated using the means (µ) and standard deviations (σ) of the high and low controls: Z' = 1 - (3 * (σ_high + σ_low)) / |µ_high - µ_low|

  • Intra- and Inter-plate Reproducibility: The assay should be performed multiple times on the same plate and on different days to ensure the results are consistent. The coefficient of variation (CV%) for the controls should be less than 15%.

  • ATP Concentration: The IC50 value of an ATP-competitive inhibitor is dependent on the ATP concentration. It is crucial to state the ATP concentration used in the assay.[11]

Visualizing the ALK Signaling Pathway

Understanding the context of ALK signaling is crucial for interpreting the cellular effects of inhibitors identified in the biochemical screen.

ALK_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor RAS RAS ALK->RAS Activates PI3K PI3K ALK->PI3K Activates JAK JAK ALK->JAK Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Regulates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Regulates STAT3 STAT3 JAK->STAT3 STAT3->Transcription Regulates Inhibitor This compound Inhibitor->ALK Inhibits Phosphorylation

Caption: Simplified ALK signaling pathways inhibited by the test compound.

Conclusion and Future Directions

This application note provides a detailed framework for the in vitro biochemical characterization of this compound and its analogs as potential ALK inhibitors. A positive "hit" from this assay, demonstrating a potent IC50 value, is the first step in a comprehensive drug discovery cascade. Subsequent steps should include:

  • Kinase Selectivity Profiling: Testing the compound against a panel of other kinases to determine its selectivity.

  • Cell-based Assays: Validating the biochemical activity in a cellular context by measuring the inhibition of ALK phosphorylation and downstream signaling pathways in ALK-dependent cancer cell lines.[13][14][15]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to optimize potency and other pharmacological properties.[5]

By following these protocols and principles, researchers can effectively screen and characterize novel pyrimidine-based compounds, contributing to the development of next-generation therapies for ALK-driven cancers.

References

  • Basu, I. et al. (2017). Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on-target ALK inhibitors in neuroblastoma. Cancer Medicine, 6(11), 2549-2561. Available at: [Link]

  • Bischof, J. et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783. Available at: [Link]

  • Wodarczyk, C. et al. (2015). Abstract 6966: Apparent potency of small molecule inhibitors is influenced by the choice of substrate in LIMK biochemical in-vitro kinase activity assays. Cancer Research, 75(15_Supplement), 6966. Available at: [Link]

  • Olivier, L. et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 129. Available at: [Link]

  • Bai, R. et al. (2019). Anaplastic Lymphoma Kinase (ALK) Receptor Tyrosine Kinase: A Catalytic Receptor with Many Faces. International Journal of Molecular Sciences, 20(13), 3271. Available at: [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available at: [Link]

  • Guan, J. et al. (2011). Insights into ALK-Driven Cancers Revealed through Development of Novel ALK Tyrosine Kinase Inhibitors. Cancer Research, 71(14), 4920-4931. Available at: [Link]

  • Ploeger, C. et al. (2018). Novel Mechanisms of ALK Activation Revealed by Analysis of the Y1278S Neuroblastoma Mutation. International Journal of Molecular Sciences, 19(11), 3350. Available at: [Link]

  • Ambrogio, C. et al. (2010). Abstract 2730: Early development of ALK clinical genetic biomarkers for cancer. Cancer Research, 70(8_Supplement), 2730. Available at: [Link]

  • Dexheimer, T. S. et al. (2018). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 61(21), 9510-9530. Available at: [Link]

  • Wang, F. et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry, 139, 674-697. Available at: [Link]

  • Wu, Y. et al. (2018). 5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(2-methoxy-4-(4-((4-methylpiperazin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)phenyl)pyrimidine-2,4-diamine (WY-135), a Novel ALK Inhibitor, Induces Cell Cycle Arrest and Apoptosis Through Inhibiting ALK and Its Downstream Pathways in Karpas299 and H2228 Cells. Chemical Biology & Drug Design, 91(5), 987-994. Available at: [Link]

  • Sun, Y. et al. (2013). ALK inhibitor PF02341066 (crizotinib) increases sensitivity to radiation in non-small cell lung cancer expressing EML4-ALK. Molecular Cancer Therapeutics, 12(5), 696-704. Available at: [Link]

  • Zhang, X. et al. (2018). Recent Development in the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors for Non-small Cell Lung Cancer. Current Medicinal Chemistry, 25(33), 4064-4083. Available at: [Link]

  • Fry, D. W. et al. (1997). Biochemical and antiproliferative properties of 4-[ar(alk)ylamino]pyridopyrimidines, a new chemical class of potent and specific epidermal growth factor receptor tyrosine kinase inhibitor. Biochemical Pharmacology, 54(8), 877-887. Available at: [Link]

  • Fischer, P. M. et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4369-4382. Available at: [Link]

  • ResearchGate. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Available at: [Link]

  • PubChem. (n.d.). 4-Amino-N-{(1r,8r,9r,13r)-16-(4-Amino-2-Methylpyrimidin-5-Yl)-1-Benzyl-8-(Cyclohexylmethyl)-9-Hydroxy-13-[(1s)-1-Methylpropyl]-2,6,11,14-Tetraoxo-3,7,12,15-Tetraazahexadec-1-Yl}piperidine-1-Carboxamide. Available at: [Link]

  • Wang, Y. et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1319-1333. Available at: [Link]

  • Bruno, G. et al. (2011). N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. ChemMedChem, 6(11), 2009-2018. Available at: [Link]

  • PubChem. (n.d.). N-(Pyrimidin-5-ylmethyl)pyridin-2-amine. Available at: [Link]

  • PubChem. (n.d.). 2-Methylpyrimidin-4-amine. Available at: [Link]

Sources

Application Notes & Protocols: In Vivo Experimental Models for N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Preclinical Oncology Research

Author's Foreword

N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine is a novel chemical entity. As of this writing, its specific biological target and therapeutic indications are not broadly characterized in publicly available literature. The pyrimidine scaffold, however, is a privileged structure in medicinal chemistry, frequently found in potent kinase inhibitors used in oncology.[1][2]

Therefore, this guide is constructed based on a scientifically plausible hypothesis: that This compound (hereafter designated "PYR-26") is a novel small molecule inhibitor of a key signaling kinase implicated in pancreatic ductal adenocarcinoma (PDAC), a disease with a critical need for new therapeutic agents.[3]

This document provides the strategic rationale and detailed protocols for advancing PYR-26 through a rigorous preclinical in vivo testing cascade. It is designed for researchers, scientists, and drug development professionals to establish a comprehensive understanding of the compound's pharmacokinetic profile, target engagement, and anti-tumor efficacy.

Part 1: The Preclinical In Vivo Strategy: A Stepwise Approach

The journey from a promising compound to a potential clinical candidate requires a logical, stepwise validation process. The primary goals of in vivo testing are to assess Safety, Pharmacokinetics (PK), Pharmacodynamics (PD), and Efficacy . Our strategy is designed to answer critical questions at each stage before proceeding to more complex and resource-intensive models.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Evaluation PK Pharmacokinetics (PK) 'What the body does to the drug' PD Pharmacodynamics (PD) 'What the drug does to the target' PK->PD Is exposure sufficient to engage the target? SubQ Subcutaneous Xenograft (Rapid, high-throughput screening) PD->SubQ Is the target modulated at tolerable doses? Ortho Orthotopic Xenograft (Clinically relevant microenvironment) SubQ->Ortho Does the compound show significant anti-tumor activity? PDX Patient-Derived Xenograft (PDX) (Models human heterogeneity) Ortho->PDX Is efficacy maintained in a more complex tumor environment?

Caption: High-level workflow for in vivo evaluation of PYR-26.

Part 2: Foundational Studies: Pharmacokinetics & Pharmacodynamics

Before assessing anti-tumor activity, it is imperative to understand if PYR-26 can achieve and maintain sufficient concentrations in the plasma and tumor tissue to engage its molecular target.

Application Note: Pharmacokinetic (PK) Profiling

A PK study determines a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[4] This data is crucial for designing an effective dosing regimen (dose and schedule) for subsequent efficacy studies.[5][6] An initial study in healthy, non-tumor-bearing mice is a standard and cost-effective first step.

Causality Behind Experimental Choices:

  • Species: Mice are the standard for early discovery due to their small size, rapid breeding cycle, and the availability of numerous disease models. While strain-dependent PK differences can occur, a single common strain like BALB/c or CD-1 is generally appropriate for initial screening.[4][7]

  • Routes of Administration:

    • Intravenous (IV): Bypasses absorption, providing a direct measure of distribution and clearance. This is essential for calculating absolute bioavailability.[6]

    • Oral (PO): The intended clinical route for most small molecules. This route assesses absorption and first-pass metabolism.[8]

  • Dose Selection: Doses should be selected based on prior in vitro potency and any available toxicology data. A low dose (e.g., 2-5 mg/kg) and a high dose (e.g., 20-50 mg/kg) are often tested.[8]

Protocol: Single-Dose PK Study of PYR-26 in Mice
  • Animal Model:

    • Species: Male CD-1 mice, 8-10 weeks old.

    • Group Size: n=3 mice per timepoint per group.

  • Compound Formulation:

    • Prepare PYR-26 in a suitable vehicle (e.g., 0.5% methylcellulose + 0.2% Tween-80 in sterile water). The formulation must be non-toxic and capable of solubilizing the compound.

  • Study Groups:

    • Group 1: 2 mg/kg, IV (bolus injection via tail vein).

    • Group 2: 20 mg/kg, PO (oral gavage).

  • Sample Collection:

    • Collect blood samples (approx. 50 µL) via submandibular or saphenous vein bleeding at pre-dose (0) and at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Place blood into tubes containing K2EDTA anticoagulant, mix, and immediately place on ice.

  • Sample Processing & Analysis:

    • Centrifuge blood at 2,000 x g for 10 minutes at 4°C to separate plasma.

    • Harvest plasma and store at -80°C until analysis.

    • Quantify the concentration of PYR-26 in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.[8]

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates rate and extent of absorption.
Tmax Time to reach CmaxIndicates rate of absorption.
Elimination half-lifeDetermines dosing frequency.[6]
AUC Area under the concentration-time curveRepresents total drug exposure.
CL ClearanceRate at which the drug is removed from the body.
Vdss Volume of distribution at steady stateIndicates the extent of drug distribution into tissues.
F (%) Oral BioavailabilityThe fraction of the oral dose that reaches systemic circulation.
Application Note: Pharmacodynamic (PD) & Target Engagement

A successful cancer therapeutic must not only reach the tumor but also inhibit its intended target.[9] A PD study provides direct evidence of target engagement in vivo. For our hypothetical kinase inhibitor PYR-26, this involves measuring the phosphorylation status of the target kinase or a key downstream substrate.

Causality Behind Experimental Choices:

  • Model: A subcutaneous xenograft model is ideal for initial PD studies. Tumors are easily accessible for collection at precise time points.

  • Endpoint: Measuring the level of the phosphorylated target (the active form) versus the total target protein via Western Blot or ELISA provides a direct readout of the inhibitor's activity.[9]

Protocol: Tumor Target Modulation Study
  • Model Establishment:

    • Use a human pancreatic cancer cell line (e.g., PANC-1) known to express the target kinase.[10]

    • Inject 5 x 10^6 PANC-1 cells subcutaneously into the flank of immunodeficient mice (e.g., athymic nude mice).[10]

    • Allow tumors to grow to an average size of 300-500 mm³.[9]

  • Dosing and Sample Collection:

    • Administer a single oral dose of PYR-26 at a concentration expected to be efficacious (e.g., based on PK data showing sustained exposure above the in vitro IC50).

    • Euthanize cohorts of mice (n=3-4 per timepoint) at various times post-dose (e.g., 2, 8, and 24 hours).

    • Collect a terminal blood sample for PK analysis and excise the tumor.

  • Tumor Processing & Analysis:

    • Immediately snap-freeze a portion of the tumor in liquid nitrogen for protein analysis.

    • Prepare tumor lysates and quantify protein concentration.

    • Analyze levels of p-TARGET (phosphorylated target) and total TARGET via Western Blot.

  • Data Analysis:

    • Correlate the plasma concentration of PYR-26 at the time of collection with the degree of target inhibition (ratio of p-TARGET to total TARGET). This establishes a PK/PD relationship that can predict the exposure needed for efficacy.[9]

Part 3: Efficacy Evaluation in Pancreatic Cancer Xenograft Models

With a suitable dosing regimen established, the primary question of anti-tumor efficacy can be addressed. The choice of model is critical and involves a trade-off between speed, cost, and clinical relevance.[3][11]

G cluster_0 Model Selection cluster_1 Key Advantages Start Start Efficacy Testing SubQ Subcutaneous Xenograft Start->SubQ Need for rapid screening, high throughput? Ortho Orthotopic Xenograft SubQ->Ortho Need to model tumor microenvironment & metastasis? Adv_SubQ • Fast & Reproducible • Easy to Measure • Lower Cost SubQ->Adv_SubQ PDX Patient-Derived Xenograft Ortho->PDX Need to model human tumor heterogeneity? Adv_Ortho • Clinically Relevant TME • Allows for Metastasis • Better Predictive Value Ortho->Adv_Ortho Adv_PDX • Preserves Patient Tumor  Architecture & Genetics • High Clinical Correlation PDX->Adv_PDX

Caption: Decision tree for selecting an appropriate xenograft model.

Model 1: The Subcutaneous Xenograft Model

This is the workhorse model for initial efficacy screening. Human cancer cells are injected under the skin of an immunodeficient mouse, forming a palpable tumor that is easy to measure.[10]

Protocol: Subcutaneous PANC-1 Efficacy Study

  • Animal Model & Tumor Implantation:

    • Species: Athymic Nude or NOD/SCID mice, 6-8 weeks old.

    • Implantation: Inject 5 x 10^6 PANC-1 cells mixed 1:1 with Matrigel into the right dorsal flank.[12]

  • Study Initiation & Randomization:

    • Monitor tumor growth twice weekly using digital calipers. Tumor Volume = (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., 0.5% MC + 0.2% Tween-80), PO, daily.

    • Group 2: PYR-26 (Low Dose, e.g., 10 mg/kg), PO, daily.

    • Group 3: PYR-26 (High Dose, e.g., 40 mg/kg), PO, daily.

    • Group 4: Positive Control (Standard-of-care, e.g., Gemcitabine), IP, as per literature.[13]

  • Monitoring & Endpoints:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Primary Endpoint: Tumor Growth Inhibition (TGI). Calculated as: %TGI = (1 - ΔT/ΔC) x 100, where ΔT is the change in the treated group's mean tumor volume and ΔC is for the control group.

    • Secondary Endpoints: Body weight change (as a measure of toxicity), final tumor weight at necropsy.

    • Humane Endpoints: Terminate study for any animal if tumor volume exceeds 2000 mm³, tumor becomes ulcerated, or body weight loss exceeds 20%.[14][15]

  • Terminal Procedures:

    • At the end of the study (e.g., 21-28 days), euthanize all animals.

    • Excise tumors and record final weights.

    • Fix a portion of the tumor in 10% neutral buffered formalin for histopathology.[16]

Model 2: The Orthotopic Xenograft Model

For pancreatic cancer, implanting tumor cells directly into the pancreas of the mouse more accurately recapitulates the human disease.[3] This model allows the tumor to grow in its native microenvironment, which is crucial for studying tumor progression, invasion, and metastasis.[17][18][19]

Protocol: Orthotopic PANC-1 Efficacy Study

  • Animal Model & Surgical Implantation:

    • Species: Athymic Nude mice.

    • Cell Preparation: Use a luciferase-expressing PANC-1 cell line to enable non-invasive imaging.

    • Surgical Procedure: Under isoflurane anesthesia, make a small incision in the left abdominal flank to expose the pancreas.[20][21] Inject 1 x 10^6 PANC-1-luc cells (in 20-30 µL of media/Matrigel) directly into the pancreatic tail.[12][22] Close the peritoneum and skin with sutures.

  • Tumor Monitoring & Study Initiation:

    • Monitor tumor engraftment and growth weekly via bioluminescence imaging (BLI).

    • Once a quantifiable BLI signal is established (typically 7-10 days post-implantation), randomize mice into treatment groups.

  • Treatment & Monitoring:

    • Administer treatments as described for the subcutaneous model.

    • Monitor tumor burden weekly using BLI.

    • Monitor animal health and body weight 2-3 times per week.

  • Endpoints & Analysis:

    • Primary Endpoint: Change in bioluminescent signal (Total Flux in photons/sec) over time.

    • Secondary Endpoints: Survival, incidence of metastasis (e.g., to liver, peritoneum) assessed by ex vivo imaging and histopathology at necropsy.[20]

Model 3: The Patient-Derived Xenograft (PDX) Model

PDX models are created by implanting fresh tumor tissue from a human patient directly into severely immunodeficient mice (e.g., NOD/SCID or NSG).[13][21] These models better preserve the original tumor's architecture, heterogeneity, and genomic profile, making them highly predictive of clinical outcomes.[23][24]

Protocol: Pancreatic Cancer PDX Efficacy Study

  • Model Establishment:

    • Obtain fresh, sterile tumor tissue from a patient with PDAC under ethically approved protocols.[21]

    • Implant small tumor fragments (2-3 mm³) subcutaneously into the flanks of NSG mice.[13]

    • Allow tumors to grow. This initial engraftment (Passage 0) can take several months.

    • Once tumors reach 1000-1500 mm³, passage them into new cohorts of mice for expansion. Efficacy studies are typically run on passages 2-5 to ensure sufficient animal numbers.

  • Study Design:

    • Once expanded PDX tumors reach 100-150 mm³, randomize mice into treatment groups (n=7-10 per group).

    • Dosing and monitoring are performed as described for the subcutaneous cell line-derived xenograft model.

  • Endpoints & Analysis:

    • Primary Endpoint: Tumor Growth Inhibition (TGI) or tumor regression.

    • Data Interpretation: Efficacy is assessed on a per-model basis. A positive response in multiple PDX models from different patients suggests broad activity.

    • Post-Study Analysis: Tumors can be analyzed for biomarkers, genetic changes, and histopathology to understand mechanisms of response or resistance.[16][23]

Table 2: Summary of In Vivo Pancreatic Cancer Models

FeatureSubcutaneous XenograftOrthotopic XenograftPatient-Derived Xenograft (PDX)
Implantation Site Flank (under the skin)PancreasFlank (Subcutaneous) or Pancreas (Orthotopic)
Tumor Source Established Cell LineEstablished Cell LineFresh Patient Tumor
Clinical Relevance Low to ModerateModerate to HighHigh
Metastasis Rare[18]Common[19]Can occur, especially if orthotopic
Complexity LowHigh (requires surgery)High (slow growth, requires tissue access)
Best Use Case Initial efficacy screeningStudying microenvironment & metastasisValidating efficacy in clinically relevant models

Part 4: Terminal Analysis: Histopathology

Protocol: Basic Histopathological Assessment

  • Tissue Fixation & Processing:

    • Fix excised tumor tissue in 10% neutral buffered formalin for 24-48 hours.

    • Transfer to 70% ethanol, then process through graded alcohols and xylene, and embed in paraffin wax.

  • Staining:

    • Cut 4-5 µm sections and mount on slides.

    • Hematoxylin and Eosin (H&E): For general assessment of tumor morphology, necrosis, and inflammatory infiltrate.[16][25]

    • Immunohistochemistry (IHC): To assess biomarkers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved Caspase-3), and target pathway modulation (e.g., p-ERK if relevant).[26]

  • Analysis:

    • A board-certified veterinary pathologist should perform a blinded evaluation of the slides.[16][26]

    • Quantify parameters such as the percentage of necrotic area, mitotic index, or the percentage of cells positive for an IHC marker.

Part 5: Ethical Considerations & Animal Welfare

All animal experiments must be conducted with the highest ethical standards and in accordance with institutional and national guidelines. The principles of the 3Rs (Replacement, Reduction, and Refinement) must be incorporated into all study designs.[14][15][27]

  • Replacement: Use in vitro methods whenever possible to answer questions before moving into animals.

  • Reduction: Use appropriate statistical methods (e.g., power analysis) to determine the minimum number of animals needed to obtain meaningful results. Pilot studies with small groups can help refine experimental design.[14]

  • Refinement: All procedures, from housing and handling to compound administration and tumor monitoring, must be refined to minimize pain and distress. This includes the use of anesthetics and analgesics for surgical procedures and the establishment of clear, humane endpoints.[15][27][28]

References

  • JoVE. (2020). An Orthotopic Resectional Mouse Model of Pancreatic Cancer. [Link]

  • Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer. [Link]

  • Vennin, C., et al. (2024). Clinically relevant orthotopic pancreatic cancer models for adoptive T cell transfer therapy. Journal for ImmunoTherapy of Cancer. [Link]

  • Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. ResearchGate. [Link]

  • Martin, R.C.G., et al. (2020). Orthotopic and heterotopic murine models of pancreatic cancer and their different responses to FOLFIRINOX chemotherapy. PLOS ONE. [Link]

  • Animal Welfare Institute. (2024). Guidelines Aim to Improve Welfare of Rodent Cancer Models. [Link]

  • Wallace, J. (2010). Of mice and men: the evolution of animal welfare guidelines for cancer research. British Journal of Cancer. [Link]

  • Li, Z., et al. (2017). Development of Orthotopic Pancreatic Tumor Mouse Models. In: Pancreatic Cancer. Methods in Molecular Biology. [Link]

  • Comunale, C., et al. (2021). Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection. JoVE. [Link]

  • JoVE. (2016). Fluorescent Orthotopic Mouse Model of Pancreatic Cancer. [Link]

  • UKCCCR. (1988). UKCCCR Guidelines for the Welfare of Animals in Experimental Neoplasia. ILAR Journal. [Link]

  • Reaction Biology. In Vivo Kinase Activity Models. [Link]

  • Qiu, W., et al. (2015). Construction of orthotopic xenograft mouse models for human pancreatic cancer. Experimental and Therapeutic Medicine. [Link]

  • Luffer-Atlas, D., et al. (2020). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter?. Drug Metabolism and Disposition. [Link]

  • National Cancer Institute. (2014). SOP50103: Histopathological Assessment of Patient-Derived Xenografts. [Link]

  • Lange, K., et al. (2023). Establishment and Thorough Characterization of Xenograft (PDX) Models Derived from Patients with Pancreatic Cancer for Molecular Analyses and Chemosensitivity Testing. Cancers. [Link]

  • Altogen Labs. PANC-1 Xenograft Model. [Link]

  • Souglakos, I., et al. (2021). Establishment of Patient-derived Orthotopic Xenografts (PDX) as Models for Pancreatic Ductal Adenocarcinoma. In Vivo. [Link]

  • Schwaiger, J., et al. (2022). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. ACS Pharmacology & Translational Science. [Link]

  • Schwaiger, J., et al. (2022). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. ACS Publications. [Link]

  • White, B.S., et al. (2024). A Pan-Cancer Patient-Derived Xenograft Histology Image Repository with Genomic and Pathologic Annotations Enables Deep Learning Analysis. Cancer Research. [Link]

  • Mendel, D.B., et al. (2003). In Vivo Antitumor Activity of SU11248, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial Growth Factor and Platelet-derived Growth Factor Receptors: Determination of a Pharmacokinetic/Pharmacodynamic Relationship. Clinical Cancer Research. [Link]

  • Graz, M., et al. (2022). A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS. Pharmaceuticals. [Link]

  • Liu, J., et al. (2016). Histologic and molecular analysis of patient derived xenografts of high-grade serous ovarian carcinoma. BMC Cancer. [Link]

  • ResearchGate. (2018). Histological examination of xenograft tumors. [Link]

  • Luffer-Atlas, D., et al. (2020). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter?. ResearchGate. [Link]

  • IDEXX BioAnalytics. Xenograft Models | Types of Studies. [Link]

  • ASH Publications. (2009). Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. Blood Journal. [Link]

  • Celgene. (2016). Identification and optimization of a series of novel kinase inhibitors targeting three important tumor cell proliferation / survival pathways: MAPK, Wnt, and hippo. AACR Publications. [Link]

  • Dexheimer, T.S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. ACS Publications. [Link]

  • Manikandan, A., et al. (2014). Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. PubMed. [Link]

  • He, G., et al. (2024). Discovery of Novel Pyrimidine-Based Derivatives as Nav1.2 Inhibitors with Efficacy in Mouse Models of Epilepsy. PubMed. [Link]

  • Kido, H., et al. (1993). Novel antiallergic agents. Part I: Synthesis and pharmacology of pyrimidine amide derivatives. PubMed. [Link]

  • ResearchGate. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. [Link]

  • ResearchGate. (2019). Chemical structure, physical properties, yield, and biological activities of compounds 9a-r. [Link]

  • Hong, C.I., et al. (1976). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. PubMed. [Link]

  • Dexheimer, T.S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed. [Link]

  • Naito, H., et al. (1999). Synthesis and antitumor activity of novel pyrimidinyl pyrazole derivatives. PubMed. [Link]

Sources

Application Notes and Protocols for N-benzyl-pyrimidin-4-amine Derivatives as USP1/UAF1 Deubiquitinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Guardian of Genome Integrity

Within the intricate cellular machinery dedicated to maintaining genomic stability, the Ubiquitin-Specific Protease 1 (USP1) and its essential cofactor, USP1-Associated Factor 1 (UAF1), form a critical deubiquitinase (DUB) complex.[1] This heterodimer plays a pivotal role in the DNA Damage Response (DDR) by reversing monoubiquitination on key proteins, thereby regulating two major DNA damage tolerance pathways: the Fanconi Anemia (FA) pathway and Translesion Synthesis (TLS).[1][2][3]

The USP1/UAF1 complex's primary substrates are the monoubiquitinated forms of Fanconi Anemia Complementation Group D2 (FANCD2) and Proliferating Cell Nuclear Antigen (PCNA).[3][4] Deubiquitination of FANCD2-Ub is a crucial step for the successful repair of DNA interstrand crosslinks (ICLs) within the FA pathway.[3][5] Similarly, by removing ubiquitin from PCNA-Ub, USP1/UAF1 prevents the recruitment of low-fidelity TLS polymerases, which are responsible for bypassing DNA lesions that stall replicative polymerases.[2][3][6]

Given its central role in DNA repair, USP1 is frequently overexpressed in various cancers, contributing to resistance to DNA-damaging chemotherapies.[1] This has positioned the USP1/UAF1 complex as a compelling therapeutic target. Inhibiting its activity can trap cancer cells in a state of heightened DNA damage, leading to synthetic lethality, especially when combined with DNA cross-linking agents like cisplatin or PARP inhibitors.[5][7]

This document provides a comprehensive guide for researchers on the use of a potent class of USP1/UAF1 inhibitors, the N-benzyl-2-phenylpyrimidin-4-amine derivatives. While the specific compound "N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine" is a part of this broader chemical class, we will focus on the well-characterized and highly potent representative, ML323 , to illustrate the principles and protocols.[7][8] ML323 is a selective, nanomolar inhibitor of the USP1/UAF1 complex, making it an invaluable chemical probe to investigate the biology of deubiquitination in DNA repair and to explore novel anticancer strategies.[5][7][9]

The USP1/UAF1 Signaling Axis

The USP1/UAF1 complex acts as a negative regulator in the DNA damage response. Upon DNA damage, the FA core complex monoubiquitinates the FANCI-FANCD2 dimer, a critical activation step for ICL repair. Concurrently, PCNA is monoubiquitinated to recruit TLS polymerases. USP1, activated by its association with UAF1, reverses these ubiquitination events, effectively turning off these repair signals.[2][6] Inhibition of USP1/UAF1 blocks this "off switch," leading to the accumulation of FANCD2-Ub and PCNA-Ub, thereby disrupting DNA repair and sensitizing cancer cells to genotoxic stress.[4][5]

USP1_Pathway cluster_0 DNA Damage Response cluster_1 USP1/UAF1 Regulation DNA_Damage DNA Damage (e.g., ICLs, UV lesions) FA_Core FA Core Complex (E3 Ligase) DNA_Damage->FA_Core RAD18 RAD18 (E3 Ligase) DNA_Damage->RAD18 FANCD2_I FANCD2-FANCI FA_Core->FANCD2_I Ub PCNA PCNA RAD18->PCNA Ub FANCD2_Ub Ub-FANCD2-FANCI FANCD2_I->FANCD2_Ub PCNA_Ub Ub-PCNA PCNA->PCNA_Ub ICL_Repair ICL Repair FANCD2_Ub->ICL_Repair TLS Translesion Synthesis (TLS Polymerases) PCNA_Ub->TLS USP1_UAF1 USP1/UAF1 Complex USP1_UAF1->FANCD2_Ub Deubiquitination USP1_UAF1->PCNA_Ub Deubiquitination Inhibitor ML323 (Inhibitor) Inhibitor->USP1_UAF1 Inhibition

Caption: USP1/UAF1 signaling in DNA damage tolerance pathways.

Physicochemical Properties and Handling of ML323

A solid understanding of the inhibitor's properties is crucial for reproducible experimental outcomes.

PropertyValue / RecommendationSource
Chemical Name N-((4-(1H-1,2,3-triazol-1-yl)phenyl)methyl)-5-methyl-2-(2-isopropylphenyl)pyrimidin-4-amine[9]
Molecular Formula C29H29N7[9]
Molecular Weight 479.6 g/mol [9]
In Vitro IC50 ~8.8 nM - 70 nM (depending on assay)[9][10]
Mechanism Reversible, noncompetitive inhibitor[10]
Solvent Dimethyl sulfoxide (DMSO)[10]
Storage Store solid at -20°C. Store DMSO stock solutions in aliquots at -80°C to minimize freeze-thaw cycles.[10]
Working Conc. 20 nM - 1 µM for cell-based assays. Final DMSO concentration in media should be <0.1%.[4][10]

Experimental Protocols

Protocol 1: In Vitro USP1/UAF1 Deubiquitinase Activity Assay

This biochemical assay directly measures the enzymatic activity of purified USP1/UAF1 and is the primary method for determining the IC50 of an inhibitor. A common method utilizes a fluorogenic substrate like Ubiquitin-Rhodamine110 (Ub-Rho) or Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).[11][12][13]

Rationale: This assay validates the direct interaction between the inhibitor and the enzyme complex, independent of cellular factors. It is essential for initial compound characterization and structure-activity relationship (SAR) studies.[8]

Materials:

  • Purified recombinant USP1/UAF1 complex

  • Ubiquitin-Rhodamine110 (Ub-Rho) or Ubiquitin-AMC substrate

  • Assay Buffer: 50 mM HEPES pH 7.8, 100 mM NaCl, 0.5 mM EDTA, 0.1 mg/mL BSA, 1 mM TCEP, 0.01% Tween-20[12]

  • ML323 or other test inhibitor

  • 96-well or 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of ML323 in DMSO. Further dilute into Assay Buffer to the desired final concentrations.

  • Enzyme Preparation: Dilute the purified USP1/UAF1 complex in ice-cold Assay Buffer to a final concentration of ~1-2 nM.[12]

  • Reaction Setup: In a 96-well plate, add the diluted inhibitor solutions. Add the diluted USP1/UAF1 enzyme solution to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme complex.[12]

  • Reaction Initiation: Add the Ub-Rho or Ub-AMC substrate to all wells to initiate the reaction. The final substrate concentration should be near its Km value for accurate IC50 determination (e.g., 150 nM for Ub-Rho).[12]

  • Measurement: Immediately begin monitoring the increase in fluorescence in a plate reader (e.g., Ex/Em ~485/535 nm for Rhodamine110) in kinetic mode at 37°C.[14]

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence curve for each inhibitor concentration. Normalize the velocities to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

InVitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Inhibitor 1. Prepare Inhibitor Serial Dilutions Plate 4. Add Inhibitor & Enzyme to 96-well Plate Inhibitor->Plate Enzyme 2. Prepare USP1/UAF1 Enzyme Solution Enzyme->Plate Substrate 3. Prepare Ub-Substrate Start 6. Add Substrate to Start Reaction Substrate->Start Incubate 5. Pre-incubate (15-30 min) Plate->Incubate Incubate->Start Read 7. Kinetic Read (Fluorescence) Start->Read Calculate 8. Calculate V₀ & % Inhibition Read->Calculate Plot 9. Plot Dose-Response Curve & Determine IC50 Calculate->Plot

Caption: Workflow for the in vitro USP1/UAF1 DUB assay.

Protocol 2: Cellular Assay for USP1/UAF1 Target Engagement (Western Blot)

This protocol verifies that the inhibitor is cell-permeable and engages its intended target, USP1, within a cellular context. The readout is the accumulation of monoubiquitinated PCNA (Ub-PCNA) and FANCD2 (Ub-FANCD2).[15]

Rationale: An increase in the steady-state levels of Ub-PCNA and Ub-FANCD2 is a direct pharmacodynamic marker of USP1/UAF1 inhibition in cells.[4][15] This assay is crucial to bridge the gap between biochemical potency and cellular activity.

Materials:

  • Cancer cell line (e.g., U2OS, HeLa, or non-small cell lung cancer lines like A549)

  • Complete cell culture medium

  • ML323

  • DNA damaging agent (e.g., Cisplatin, Mitomycin C (MMC), or UV radiation)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-PCNA, anti-FANCD2

  • Secondary HRP-conjugated antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Treatment:

    • To induce substrate ubiquitination, treat cells with a DNA damaging agent (e.g., 10-20 µM Cisplatin for 16-24 hours).

    • Concurrently, treat cells with varying concentrations of ML323 (e.g., 0, 50, 200, 1000 nM) or a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Lyse the cells directly in the plate with supplemented RIPA buffer.[10]

  • Protein Quantification: Scrape the cell lysates, collect them, and clarify by centrifugation. Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE (8% gel is suitable for resolving ubiquitinated forms).

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies against PCNA and FANCD2 overnight at 4°C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Detect protein bands using an ECL substrate and an imaging system.

  • Analysis: The monoubiquitinated form of PCNA will appear as a band ~8-10 kDa higher than the unmodified PCNA band. Similarly, Ub-FANCD2 will be a higher molecular weight species. Quantify the band intensities for the ubiquitinated and total protein. An increase in the ratio of Ub-PCNA/total PCNA or Ub-FANCD2/total FANCD2 indicates successful USP1 inhibition.[4][10]

Protocol 3: Cell Viability and Chemosensitization Assay

This assay evaluates the functional consequence of USP1 inhibition on cell survival, both as a single agent and in combination with DNA-damaging agents.

Rationale: A key therapeutic hypothesis for USP1 inhibitors is their ability to sensitize cancer cells to chemotherapy.[7] This assay directly tests that hypothesis and can reveal synthetic lethal interactions.

Materials:

  • Cancer cell line of interest

  • 96-well clear plates

  • ML323

  • Cisplatin or other relevant chemotherapeutic

  • Cell viability reagent (e.g., CellTiter-Glo®, Resazurin, or MTT)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-8,000 cells/well) and allow them to attach overnight.

  • Treatment: Treat the cells with a matrix of serially diluted ML323 and Cisplatin. Include controls for each drug alone and a vehicle (DMSO) control.

  • Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO2.

  • Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence, fluorescence, or absorbance) with a plate reader.

  • Data Analysis:

    • Normalize the viability data to the vehicle-treated control wells.

    • For single-agent activity, plot the results to determine the IC50 value for each compound.

    • For combination effects, use software (e.g., CompuSyn) to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[15]

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Use of a USP1 Inhibitor in Cell Culture.
  • Liang, Q., et al. (2014). A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses. Nature Chemical Biology.
  • García-Santisteban, I., et al. (2013). USP1 deubiquitinase: cellular functions, regulatory mechanisms and emerging potential as target in cancer therapy. Journal of Cellular and Molecular Medicine.
  • Yu, Z., et al. (2017). USP1–UAF1 deubiquitinase complex stabilizes TBK1 and enhances antiviral responses. The Journal of Experimental Medicine.
  • Sato, K., et al. (2019). Roles of USP1 in Ewing sarcoma. Genes & Cancer.
  • Santa Cruz Biotechnology. (n.d.). USP1 Inhibitors.
  • Mazloumi Aboukheili, A. M., & Walden, H. (2025). USP1 in regulation of DNA repair pathways. DNA Repair.
  • Liang, Q., et al. (2014). A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses. PMC.
  • Miyamoto, D., et al. (2021). Role of Ubiquitin-specific Protease 1 in the Pathogenesis and Treatment of Adult T-Cell Leukemia. Anticancer Research.
  • BPS Bioscience. (n.d.). USP1 Inhibitor Screening Assay Kit.
  • Issa, H., et al. (2021). Targeting translesion synthesis (TLS) to expose replication gaps, a unique cancer vulnerability. Expert Opinion on Therapeutic Targets.
  • García-Santisteban, I., et al. (2013). USP1 Domain structure and summary of the cellular functions of the USP1/UAF1 complex. ResearchGate.
  • Mistry, H., et al. (2013). Small-molecule inhibitors of USP1 target ID1 degradation in leukemic cells. Molecular Cancer Therapeutics.
  • Yu, Z. (2018). The Function And Molecular Mechanisms Of USP1-UAF1 Deubiquitinase Complex In Innate Antiviral Immune Responses. Globe Thesis.
  • de Farias, C. B., et al. (2019). Inhibition of cancer stem cells promoted by Pimozide. Clinical and Experimental Pharmacology and Physiology.
  • Xu, J., et al. (2021). USP1 inhibitor pimozide inhibits metastasis of 4T1 breast cancer in mice. ResearchGate.
  • Cohn, M. A., et al. (2009). UAF1 Is a Subunit of Multiple Deubiquitinating Enzyme Complexes. Journal of Biological Chemistry.
  • Chen, J., et al. (2011). Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells. Chemistry & Biology.
  • Benchchem. (n.d.). Usp1-IN-9 experimental variability and solutions.
  • Dexter, H. L., et al. (2015). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry.
  • Dexter, H. L., et al. (2015). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry.
  • Probe Reports from the NIH Molecular Libraries Program. (2010). Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex.
  • Cohn, M. A., et al. (2009). UAF1 Is a Subunit of Multiple Deubiquitinating Enzyme Complexes. PMC.
  • Mistry, H., et al. (2013). Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells. PMC.

Sources

Application Notes and Protocols for N-benzyl-pyrimidin-4-amine Derivatives in Non-Small Cell Lung Cancer (NSCLC) Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Therapeutic Avenue for NSCLC

Non-Small Cell Lung Cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a pressing need for novel therapeutic strategies to overcome resistance and improve patient outcomes.[1] A promising area of investigation involves targeting the DNA damage response (DDR) pathways, which are often dysregulated in cancer cells to promote survival. One such key regulator is the Ubiquitin-Specific Protease 1 (USP1), which, in complex with its cofactor UAF1, plays a critical role in DNA repair.[2]

The USP1/UAF1 deubiquitinase complex has emerged as a compelling molecular target for anticancer therapies due to its function in reversing the monoubiquitination of Proliferating Cell Nuclear Antigen (PCNA), a key event in the translesion synthesis (TLS) pathway of DNA repair.[3] Inhibition of USP1/UAF1 leads to the accumulation of monoubiquitinated PCNA (Ub-PCNA), stalling DNA replication and ultimately inducing apoptosis in cancer cells.

This document provides a detailed guide on the application of N-benzyl-2-phenylpyrimidin-4-amine derivatives , a potent class of USP1/UAF1 inhibitors, for preclinical research in NSCLC. The specific compound class mentioned by the user, "N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine," represents a structural motif within this broader family of pyrimidine-based inhibitors. We will use the well-characterized compound ML323 , an N-benzyl-2-phenylpyrimidin-4-amine derivative, as a primary exemplar to detail the mechanism of action and provide robust protocols for its evaluation.[2][3] These compounds have demonstrated nanomolar potency and a strong correlation between USP1/UAF1 inhibition and decreased cell survival in NSCLC cell lines.[3][4]

Mechanism of Action: Targeting the USP1/UAF1-PCNA Axis

The therapeutic rationale for using N-benzyl-2-phenylpyrimidin-4-amine derivatives in NSCLC is grounded in their specific inhibition of the USP1/UAF1 deubiquitinase.

  • Role of USP1/UAF1 in DNA Repair: In response to DNA damage, PCNA is monoubiquitinated. This modification serves as a molecular switch, recruiting specialized, low-fidelity polymerases to bypass DNA lesions, a process known as translesion synthesis.

  • Deubiquitination by USP1/UAF1: The USP1/UAF1 complex removes this ubiquitin mark from PCNA, effectively turning off the TLS pathway and allowing high-fidelity DNA replication to resume. In cancer cells, elevated USP1 activity can contribute to genomic stability and resistance to DNA-damaging agents.

  • Inhibition by N-benzyl-2-phenylpyrimidin-4-amine Derivatives: Compounds like ML323 bind to and inhibit the catalytic activity of the USP1/UAF1 complex.[3]

  • Cellular Consequence: This inhibition leads to the accumulation of Ub-PCNA. The sustained presence of Ub-PCNA disrupts normal DNA replication and repair, ultimately triggering cell cycle arrest and apoptosis, leading to a reduction in cancer cell viability.[2][4]

USP1_Pathway cluster_0 Normal DNA Damage Response cluster_1 Therapeutic Intervention DNA_Damage DNA Damage PCNA PCNA DNA_Damage->PCNA Ubiquitination Ub_PCNA Ub-PCNA (Monoubiquitinated) PCNA->Ub_PCNA USP1 USP1 / UAF1 Complex Ub_PCNA->USP1 Deubiquitination TLS Translesion Synthesis (DNA Repair & Survival) Ub_PCNA->TLS USP1->PCNA Inhibitor N-benzyl-pyrimidin-4-amine (e.g., ML323) USP1_Inhibited USP1 / UAF1 (Inhibited) Inhibitor->USP1_Inhibited Inhibition Ub_PCNA_Accumulation Ub-PCNA Accumulation USP1_Inhibited->Ub_PCNA_Accumulation Blockade of Deubiquitination Apoptosis Cell Cycle Arrest & Apoptosis Ub_PCNA_Accumulation->Apoptosis

Caption: Signaling pathway of USP1/UAF1 inhibition in NSCLC cells.

Experimental Protocols & Methodologies

The following protocols are designed to assess the efficacy and mechanism of action of N-benzyl-2-phenylpyrimidin-4-amine derivatives in NSCLC models.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound in various NSCLC cell lines, providing a quantitative measure of its potency.

Causality Behind Choices: The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability.[5] A reduction in metabolic activity is proportional to the number of viable cells, allowing for the quantification of cytotoxicity. We recommend using multiple NSCLC cell lines (e.g., A549, H1299, NCI-H460) to account for genetic heterogeneity.[1][6][7]

MTT_Workflow start Seed NSCLC cells in 96-well plate step1 Incubate 24h (Allow attachment) start->step1 step2 Treat with serial dilutions of test compound step1->step2 step3 Incubate 48-72h step2->step3 step4 Add MTT Reagent (e.g., 5 mg/mL) step3->step4 step5 Incubate 3-4h (Allow formazan formation) step4->step5 step6 Solubilize formazan crystals (Add DMSO) step5->step6 step7 Read absorbance (570 nm) step6->step7 end Calculate IC50 values step7->end Xenograft_Workflow start Implant NSCLC cells subcutaneously into immunodeficient mice step1 Monitor mice for tumor formation start->step1 step2 When tumors reach ~100-150 mm³, randomize mice into groups step1->step2 step3 Initiate treatment: - Vehicle Control - Test Compound step2->step3 step4 Measure tumor volume and body weight (e.g., 2-3 times/week) step3->step4 step5 Continue treatment for pre-determined duration (e.g., 21-28 days) step4->step5 end Endpoint: Sacrifice mice, excise tumors for analysis (IHC, Western) step5->end

Caption: Workflow for an NSCLC in vivo xenograft study.

Detailed Steps:

  • Cell Implantation: Subcutaneously inject 1-5 x 10⁶ NSCLC cells (e.g., A549, NCI-H441) suspended in Matrigel into the flank of immunodeficient mice (e.g., NOD-SCID or nude mice). [8][9]2. Tumor Growth and Randomization: Monitor tumor growth using calipers. Once tumors reach an average volume of 100-150 mm³, randomize the animals into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration: Administer the N-benzyl-2-phenylpyrimidin-4-amine derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The vehicle control group should receive the formulation buffer only.

  • Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2. Significant body weight loss (>15-20%) is a sign of toxicity.

  • Endpoint Analysis: At the end of the study (or when tumors reach a predetermined size limit), euthanize the mice. Excise the tumors, weigh them, and process them for pharmacodynamic analysis (e.g., Western blot for Ub-PCNA) or histology.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) to quantify the efficacy of the treatment.

Table 2: Representative Data from an In Vivo Xenograft Study

Treatment Group Mean Final Tumor Volume (mm³) Percent TGI (%) Mean Body Weight Change (%)
Vehicle Control 1250 ± 150 - +5.0
Compound (50 mg/kg) 580 ± 95 53.6 -2.5

(Note: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100. Data is hypothetical.)

Conclusion and Future Directions

The N-benzyl-2-phenylpyrimidin-4-amine class of compounds represents a validated and promising strategy for targeting the USP1/UAF1 complex in NSCLC. The protocols outlined in this guide provide a robust framework for researchers to evaluate these inhibitors from initial in vitro screening to in vivo efficacy studies. By confirming the mechanism of action through pharmacodynamic markers like Ub-PCNA, researchers can confidently advance potent candidates. Future work should focus on optimizing pharmacokinetic properties, exploring combination therapies with DNA-damaging agents, and identifying predictive biomarkers to select patient populations most likely to respond to this targeted therapy.

References

  • Chen, Y., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099-110. [Link]

  • ResearchGate. (n.d.). The viability of A549 non-small cell lung cancer (NSCLC) cells after 24... [Link]

  • PubMed. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. [Link]

  • ResearchGate. (n.d.). MTT assay on different NSCLC cell lines H460 (A), H1299 (B), A549 (C)... [Link]

  • ResearchGate. (n.d.). Western blot analysis of the main signaling pathways. The data are the... [Link]

  • ResearchGate. (n.d.). A9(B8) attenuated cell viability in NSCLC cells. MTT assays were... [Link]

  • ResearchGate. (n.d.). MEL inhibits tumor growth in NCI-H441 xenograft model. [Link]

  • National Institutes of Health (NIH). (2024). 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity. [Link]

  • National Institutes of Health (NIH). (n.d.). Metabolic Hallmarks for Purine Nucleotide Biosynthesis in Small Cell Lung Carcinoma. [Link]

  • National Institutes of Health (NIH). (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. [Link]

  • National Institutes of Health (NIH). (n.d.). Increased Tumor Growth Rate and Mesenchymal Properties of NSCLC-Patient-Derived Xenograft Models during Serial Transplantation. [Link]

  • National Institutes of Health (NIH). (n.d.). Phase I Study of N1,N11-Diethylnorspermine in Patients with Non-Small Cell Lung Cancer. [Link]

  • ResearchGate. (n.d.). N-Benzyl-N-methyl-dodecan-1-amine, a novel compound from garlic, exerts anti-cancer effects on human A549 lung cancer cells overexpressing cancer upregulated gene (CUG)2. [Link]

  • PubMed. (2019). Patient-derived Xenograft Models of Non-Small Cell Lung Cancer for Evaluating Targeted Drug Sensitivity and Resistance. [Link]

  • PubMed. (2018). N-Benzyl-N-methyl-dodecan-1-amine, a Novel Compound From Garlic, Exerts Anti-Cancer Effects on Human A549 Lung Cancer Cells Overexpressing Cancer Upregulated Gene (CUG)2. [Link]

  • National Institutes of Health (NIH). (2019). Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance. [Link]

  • ACS Publications. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. [Link]

  • MDPI. (2022). Preclinical Models for Functional Precision Lung Cancer Research. [Link]

Sources

Application Notes and Protocols for the Characterization of Pyrimidamine-M1, a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cellular Impact of Pyrimidamine-M1

The pyrimidine scaffold is a cornerstone in the development of targeted therapeutics, particularly in oncology. Molecules incorporating this motif have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[1][2][3] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug discovery.[1][4][5] N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine, hereafter referred to as Pyrimidamine-M1, is a novel investigational compound emerging from this class of molecules. Its structural similarity to known kinase inhibitors suggests a potential mechanism of action involving the disruption of oncogenic signaling cascades, leading to the inhibition of cell proliferation and induction of apoptosis.

This guide provides a comprehensive framework for the initial cell-based characterization of Pyrimidamine-M1. We will detail two fundamental and robust luminescent assays designed to assess its biological activity in a cellular context:

  • Cell Viability Assay: To determine the cytotoxic and cytostatic effects of Pyrimidamine-M1 on cancer cell lines.

  • Apoptosis Induction Assay: To confirm the mechanism of cell death initiated by the compound.

These protocols are designed for a high-throughput format, enabling efficient dose-response profiling and a deeper understanding of the compound's therapeutic potential.

Principle of the Assays: Quantifying Cellular Health and Demise

A successful anti-cancer agent should selectively eliminate malignant cells. To measure this, we employ assays that provide quantitative readouts of cell viability and programmed cell death (apoptosis).

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies the number of viable, metabolically active cells based on the measurement of ATP.[6][7][8] ATP is a key indicator of cellular health, and its levels rapidly decline in non-viable cells. The assay reagent lyses the cells and provides the necessary components for a luciferase reaction, which utilizes ATP to generate a luminescent signal directly proportional to the number of living cells.[9][10]

Caspase-Glo® 3/7 Assay

Apoptosis is a controlled process of cell suicide mediated by a cascade of enzymes called caspases. Effector caspases, such as caspase-3 and caspase-7, are the executioners of this pathway. The Caspase-Glo® 3/7 Assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3 and caspase-7.[11][12] This cleavage releases aminoluciferin, the substrate for luciferase, generating a luminescent signal that is directly proportional to the level of caspase-3/7 activity and, consequently, the extent of apoptosis.[13][14]

Visualizing the Mechanism of Action and Experimental Workflow

To provide a clear conceptual understanding, the following diagrams illustrate the hypothetical signaling pathway affected by Pyrimidamine-M1 and the overarching experimental workflow for its characterization.

G cluster_0 Cell Signaling Pathway Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase Binds & Activates Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor_Kinase->Downstream_Signaling Phosphorylates Apoptosis Apoptosis Receptor_Kinase->Apoptosis Suppresses Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Downstream_Signaling->Apoptosis Inhibition of pro-apoptotic signals Pyrimidamine_M1 Pyrimidamine-M1 Pyrimidamine_M1->Receptor_Kinase Inhibits

Caption: Hypothetical Signaling Pathway Targeted by Pyrimidamine-M1.

G cluster_workflow Experimental Workflow cluster_assays Cell_Culture 1. Cell Seeding (e.g., A549, HCT116) Compound_Treatment 2. Treatment with Pyrimidamine-M1 (Dose-Response) Cell_Culture->Compound_Treatment Incubation 3. Incubation (24, 48, 72 hours) Compound_Treatment->Incubation Viability_Assay CellTiter-Glo® (Measure ATP) Incubation->Viability_Assay Apoptosis_Assay Caspase-Glo® 3/7 (Measure Caspase Activity) Incubation->Apoptosis_Assay Data_Analysis 5. Data Acquisition & Analysis (IC50/EC50) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: General Experimental Workflow for Compound Characterization.

Detailed Protocols

Protocol 1: Cell Viability Assessment using CellTiter-Glo®

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Pyrimidamine-M1.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Pyrimidamine-M1 stock solution (e.g., 10 mM in DMSO)

  • Sterile, white-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Luminometer

Experimental Parameters:

ParameterRecommendation
Cell Seeding Density 5,000 - 10,000 cells/well
Compound Concentration Range 0.01 nM to 100 µM (10-point serial dilution)
Final DMSO Concentration ≤ 0.5%
Incubation Time 48 - 72 hours
Assay Reagent Volume 100 µL
Incubation with Reagent 10 minutes at room temperature

Step-by-Step Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Dilute the cell suspension to the desired seeding density in complete medium.

    • Dispense 100 µL of the cell suspension into each well of a white-walled 96-well plate.

    • Include "cells only" (positive control) and "medium only" (background) wells.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of Pyrimidamine-M1 in complete medium. A 10-point, 3-fold dilution series is recommended to cover a broad concentration range.

    • Also prepare a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution or vehicle control.

    • Return the plate to the incubator for 48-72 hours.

  • Assay Execution:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[8][10]

    • Add 100 µL of CellTiter-Glo® reagent directly to each well.[6][8]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[10]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (medium only wells) from all other readings.

    • Normalize the data by expressing the luminescent signal in treated wells as a percentage of the vehicle control wells (% viability).

    • Plot the % viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Apoptosis Induction Assessment using Caspase-Glo® 3/7

This protocol measures the activation of effector caspases to confirm that Pyrimidamine-M1 induces apoptosis.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrimidamine-M1 stock solution

  • Sterile, white-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Experimental Parameters:

ParameterRecommendation
Cell Seeding Density 10,000 - 20,000 cells/well
Compound Concentration 1x, 5x, and 10x the predetermined IC50 value
Positive Control Staurosporine (1 µM) or another known apoptosis inducer
Incubation Time 24 hours (or a time course of 6, 12, 24 hours)
Assay Reagent Volume 100 µL
Incubation with Reagent 1 - 2 hours at room temperature

Step-by-Step Procedure:

  • Cell Seeding and Treatment:

    • Follow the same cell seeding procedure as in Protocol 1.

    • Treat the cells with Pyrimidamine-M1 at concentrations around its IC50 value, a vehicle control, and a positive control for apoptosis induction.

    • Incubate for the desired time period (e.g., 24 hours).

  • Assay Execution:

    • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.[14]

    • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.[11][14]

    • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.

    • Incubate the plate at room temperature, protected from light, for 1-2 hours.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all readings.

    • Express the data as fold-change in caspase activity relative to the vehicle control.

    • A significant increase in luminescence in Pyrimidamine-M1-treated wells compared to the vehicle control indicates the induction of apoptosis.

Trustworthiness and Self-Validation

The reliability of these protocols is ensured through the inclusion of appropriate controls:

  • Vehicle Control: Accounts for any effects of the solvent (DMSO) on cell viability and caspase activity.

  • Untreated Control: Represents 100% cell viability and baseline caspase activity.

  • Positive Control (Apoptosis Assay): Confirms that the assay system is working correctly and that the cells are capable of undergoing apoptosis.

  • Background Control: Measures the inherent luminescence of the medium and assay reagents, allowing for accurate data correction.

By consistently incorporating these controls, the results become self-validating, providing confidence in the observed effects of Pyrimidamine-M1.

Conclusion and Future Directions

The successful implementation of these cell-based assays will provide critical initial insights into the biological activity of Pyrimidamine-M1. A dose-dependent decrease in cell viability, coupled with a corresponding increase in caspase-3/7 activity, would strongly support the hypothesis that Pyrimidamine-M1 functions as a kinase inhibitor that induces apoptosis in cancer cells.

Subsequent investigations could involve:

  • Screening against a panel of cancer cell lines to determine the compound's spectrum of activity.

  • Cell-based kinase phosphorylation assays to identify the specific kinase(s) targeted by Pyrimidamine-M1.[15][16]

  • Multiplexing the apoptosis assay with a cytotoxicity assay to differentiate between apoptosis and necrosis.

These foundational protocols serve as a robust starting point for the comprehensive preclinical evaluation of Pyrimidamine-M1, paving the way for its potential development as a novel anti-cancer therapeutic.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Molecular Devices. (n.d.). Measure cancer cell viability using a homogeneous, stable luminescence assay. Retrieved from [Link]

  • Reaction Biology. (2022, May). Caspase-Glo 3/7 Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One, 11(9), e0161748. [Link]

  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed, 27598410. [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Foley, T. L., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8010-8029. [Link]

  • Bavetsias, V., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed, 20538520. [Link]

  • ResearchGate. (2025, August 6). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives | Request PDF. Retrieved from [Link]

  • Foley, T. L., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed, 25229897. [Link]

  • Foley, T. L., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. ACS Publications, 57(19), 8010-8029. [Link]

  • Zhang, Y., et al. (2021). Structure-guided design and development of novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors. PubMed, 34175535. [Link]

  • PubChem. (n.d.). 4-Amino-N-{(1r,8r,9r,13r)-16-(4-Amino-2-Methylpyrimidin-5-Yl)-1-Benzyl-8-(Cyclohexylmethyl)-9-Hydroxy-13-[(1s)-1-Methylpropyl]-2,6,11,14-Tetraoxo-3,7,12,15-Tetraazahexadec-1-Yl}piperidine-1-Carboxamide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from [Link]

  • Quiroga, J., et al. (2011). N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. PubMed, 21882283. [Link]

  • PubChem. (n.d.). N'-[4-(2-Amino-4-Methyl-1,3-Thiazol-5-Yl)pyrimidin-2-Yl]-N,N-Dimethylbenzene-1,4-Diamine | C16H18N6S | CID 6539304. Retrieved from [Link]

  • PubChem. (n.d.). N-(Pyrimidin-5-ylmethyl)pyridin-2-amine | C10H10N4 | CID 57414493. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylpyrimidin-4-amine | C5H7N3 | CID 295763. Retrieved from [Link]

Sources

Application Notes and Protocols for the Study of Pyrimidine Derivatives as JAK2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the JAK/STAT Pathway in Myeloproliferative Neoplasms

The Janus kinase (JAK) family of intracellular tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central mediators of signal transduction for a host of cytokines and growth factors.[1] This signaling cascade, known as the JAK/STAT pathway, is fundamental to hematopoiesis and immune response.[1] However, its dysregulation is a key driver in the pathogenesis of myeloproliferative neoplasms (MPNs), a group of blood cancers characterized by the overproduction of myeloid cells.[2]

A significant breakthrough in understanding MPNs was the discovery of a recurrent somatic mutation, V617F, in the JAK2 gene.[2][3] This gain-of-function mutation leads to constitutive, cytokine-independent activation of JAK2 and its downstream signaling effectors, primarily the Signal Transducer and Activator of Transcription (STAT) proteins.[2][4] Activated STATs, particularly STAT3 and STAT5, translocate to the nucleus to modulate gene transcription, promoting excessive cell proliferation and survival.[1][4] Consequently, the development of small molecule inhibitors that selectively target JAK2 has become a primary therapeutic strategy for MPNs.[2]

This document provides a detailed guide for researchers on the application of a representative pyrimidine-based JAK2 inhibitor in relevant preclinical studies. While the initial query specified "N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine," publicly available research data for this exact molecule in the context of JAK2 inhibition is limited. Therefore, this guide will focus on a closely related and well-characterized compound from the class of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives, designated here as Compound A8 , which has demonstrated high potency and selectivity for JAK2.[2][3] The principles and protocols described herein are broadly applicable to other novel pyrimidine-based JAK2 inhibitors.

Compound Profile: A Representative Pyrimidine-Based JAK2 Inhibitor

The development of selective JAK2 inhibitors is critical to minimize off-target effects, given the high degree of homology within the JAK family kinase domains.[2] Compound A8 emerged from the structural optimization of previously identified pyrimidine derivatives.[2][5]

Chemical Structure of a Related Series: N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives served as a foundational scaffold for optimization.[5] The synthesis of related N-benzyl-2-phenylpyrimidin-4-amine derivatives often involves key steps like Suzuki coupling to build the core structure.[6]

Biological Activity: Compound A8 demonstrates potent and selective inhibition of JAK2, which is crucial for minimizing side effects that may arise from inhibiting other JAK family members.[2] The inhibitory profile, as determined by in vitro assays, provides a clear rationale for its use in cell-based and in vivo models of MPNs.

Target IC₅₀ (nM) Selectivity vs. JAK2
JAK25-
JAK119338.6-fold
JAK327354.6-fold
TYK220641.2-fold
Table 1: In vitro kinase inhibitory activity and selectivity of the representative compound, A8. Data synthesized from authoritative sources.[2][3]

Core Mechanism and Signaling Pathway

The primary mechanism of action for this class of compounds is the competitive inhibition of ATP binding to the kinase domain of JAK2. This action prevents the autophosphorylation of JAK2, a critical step for its activation, and subsequently blocks the phosphorylation of downstream STAT proteins.[1][4] The ultimate effect is the downregulation of genes responsible for cell proliferation and survival.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK2_A JAK2 JAK2_B JAK2 Cytokine Cytokine Cytokine->Receptor 1. Binding pJAK2_A pJAK2 JAK2_A->pJAK2_A 2. Activation (Autophosphorylation) pJAK2_B pJAK2 pJAK2_A->pJAK2_B STAT3_A STAT3 pJAK2_A->STAT3_A 3. STAT3 Phosphorylation STAT3_B STAT3 pSTAT3_dimer pSTAT3 Dimer STAT3_A->pSTAT3_dimer 4. Dimerization Nucleus Nucleus pSTAT3_dimer->Nucleus 5. Nuclear Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Inhibitor Compound A8 (Inhibitor) Inhibitor->JAK2_A Blocks ATP Binding Site

JAK/STAT signaling pathway and point of inhibition.

Experimental Workflow for Inhibitor Characterization

A multi-tiered approach is essential to comprehensively characterize a novel JAK2 inhibitor. The workflow begins with assessing direct enzyme inhibition, progresses to evaluating cellular effects on JAK2-dependent processes, and culminates in confirming the on-target mechanism of action.

Experimental_Workflow cluster_0 Tier 1: Biochemical Assay cluster_1 Tier 2: Cellular Assays cluster_2 Tier 3: Mechanistic Validation Biochem In Vitro Kinase Assay (Recombinant JAK2) IC50_Biochem Determine Enzymatic IC₅₀ Biochem->IC50_Biochem CellAssay Cell Proliferation Assay (JAK2 V617F+ Cell Line) IC50_Biochem->CellAssay Confirm Potency IC50_Cell Determine Cellular GI₅₀ CellAssay->IC50_Cell WB Western Blot Analysis IC50_Cell->WB Validate Mechanism pSTAT3 Measure pSTAT3 Inhibition WB->pSTAT3

Tiered experimental workflow for JAK2 inhibitor evaluation.

Application Protocol 1: In Vitro JAK2 Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against recombinant JAK2 kinase activity. This assay directly measures the compound's ability to inhibit the enzyme in a cell-free system.

Principle: Luminescent kinase assays, such as the Kinase-Glo® assay, quantify kinase activity by measuring the amount of ATP remaining in the reaction.[7] As the kinase phosphorylates its substrate, ATP is consumed. The addition of the detection reagent stops the kinase reaction and initiates a luciferase-driven reaction that produces light in direct proportion to the remaining ATP. A lower luminescent signal indicates higher kinase activity and vice-versa.[7]

Materials:

  • Recombinant Human JAK2 protein

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 5 mM MgCl₂, 1 mM MnCl₂)[8]

  • ATP solution (prepare fresh)

  • Poly(Glu, Tyr) 4:1 peptide substrate[7]

  • Test Compound (serial dilutions in DMSO, then assay buffer)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare a 1x Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.[9]

  • Compound Plating: Prepare a 10-point serial dilution of the test compound (e.g., starting at 100 µM) at a 10x final concentration. Add 2.5 µL of each dilution to the appropriate wells of the assay plate. Add 2.5 µL of diluent solution (assay buffer with equivalent DMSO) to "Positive Control" (max activity) and "Blank" (no enzyme) wells.[9]

  • Prepare Master Mix: Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the peptide substrate. The optimal ATP concentration should be at or near the Km for JAK2 (approx. 0.4-1 µM) to ensure sensitive detection of competitive inhibitors.[10]

  • Add Master Mix: Add 12.5 µL of the Master Mix to all wells.[9]

  • Enzyme Preparation: Dilute the recombinant JAK2 kinase in 1x Kinase Assay Buffer to a 2.5x final concentration (e.g., 3 ng/µL).[9]

  • Initiate Reaction: Add 10 µL of diluted kinase to the "Positive Control" and "Test Inhibitor" wells. Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells. The final reaction volume is 25 µL.[9]

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.[9]

  • Detection: Equilibrate the plate and the ADP-Glo™ or Kinase-Glo® reagent to room temperature. Add 25 µL of the detection reagent to each well.

  • Read Plate: Incubate for 10-45 minutes at room temperature as per the kit manufacturer's instructions, then read luminescence using a plate reader.[9]

Data Analysis:

  • Subtract the "Blank" reading from all other values.

  • Normalize the data by setting the "Positive Control" (no inhibitor) as 100% activity and the highest inhibitor concentration as 0% activity.

  • Plot the percent inhibition versus the log of the inhibitor concentration.

  • Use a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.

Application Protocol 2: Cell-Based Proliferation Assay

Objective: To measure the effect of the test compound on the proliferation of a human cell line that is dependent on the JAK2 V617F mutation for growth and survival.

Principle: Cell lines such as UKE-1 or HEL harbor the JAK2 V617F mutation, leading to constitutive activation of the JAK/STAT pathway and cytokine-independent proliferation.[11][12] Inhibition of JAK2 in these cells leads to cell growth arrest and apoptosis. Cell viability is measured using colorimetric or fluorometric assays (e.g., MTS, resazurin) where a reagent is converted into a colored/fluorescent product by metabolically active cells.

Materials:

  • UKE-1 or HEL human erythroleukemia cell line (JAK2 V617F homozygous)[11][12]

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Test Compound (serial dilutions)

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar viability reagent

  • Clear, flat-bottom 96-well cell culture plates

  • Spectrophotometer (490 nm)

Procedure:

  • Cell Seeding: Culture cells to log phase. Count and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of complete medium.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium at 10x the final desired concentration. Add 10 µL of the diluted compound to the appropriate wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • Viability Measurement: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Read Plate: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

  • Subtract the background absorbance (media only).

  • Normalize the data, setting the vehicle control as 100% viability.

  • Plot the percent viability versus the log of the inhibitor concentration.

  • Use a non-linear regression model to calculate the GI₅₀ (concentration for 50% growth inhibition).

Application Protocol 3: Western Blot Analysis of STAT3 Phosphorylation

Objective: To provide direct evidence of on-target activity by measuring the inhibition of JAK2-mediated STAT3 phosphorylation in a cellular context.

Principle: A key downstream event of JAK2 activation is the phosphorylation of STAT3 at tyrosine 705 (Tyr705).[4] Western blotting allows for the specific detection and semi-quantification of both phosphorylated STAT3 (pSTAT3) and total STAT3. A potent JAK2 inhibitor should decrease the pSTAT3/total STAT3 ratio in a dose-dependent manner without significantly affecting total STAT3 levels.[1]

Materials:

  • UKE-1 or HEL cell line

  • Test Compound

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris)

  • PVDF or nitrocellulose membranes

  • Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary Antibodies:

    • Rabbit anti-phospho-STAT3 (Tyr705)

    • Mouse anti-total STAT3

    • Rabbit or Mouse anti-β-actin (loading control)

  • Secondary Antibodies (HRP-conjugated):

    • Anti-rabbit IgG-HRP

    • Anti-mouse IgG-HRP

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed 1-2 x 10⁶ cells in a 6-well plate and allow them to adhere or stabilize. Treat cells with increasing concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.

  • Cell Lysis: Wash cells with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube. Incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against pSTAT3 (e.g., 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 in 5% milk/TBST) for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 9. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: To analyze total STAT3 and the loading control, the membrane can be stripped and reprobed with the respective primary antibodies. Alternatively, run parallel gels.

Data Analysis:

  • Perform densitometry analysis on the bands using imaging software (e.g., ImageJ).

  • For each sample, calculate the ratio of the pSTAT3 signal to the total STAT3 signal.

  • Normalize this ratio to the loading control (β-actin) to correct for any loading inaccuracies.

  • Plot the normalized pSTAT3/total STAT3 ratio against the inhibitor concentration to visualize the dose-dependent inhibition.

References

  • Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Quantitative Determination of JAK2 V617F by TaqMan: An Absolute Measure of Averaged Copies per Cell That May Be Associated with the Different Types of Myeloproliferative Disorders. The Journal of Molecular Diagnostics. [Link]

  • Inhibition of JAK/STAT3 Expression by Acute Myeloid Leukemia-Targeted Nanoliposome for Chemotherapy Enhancement. International Journal of Nanomedicine. [Link]

  • Chemi-Verse™ JAK2 Kinase Assay Kit. BPS Bioscience. [Link]

  • Kinetic Study of Human Full-Length Wild-Type JAK2 and V617F Mutant Proteins. The Open Enzyme Inhibition Journal. [Link]

  • JAK2 Assay Service. BPS Bioscience. [Link]

  • JAK2 V617F Quantitative Assay. University of Utah. [Link]

  • Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. PubMed. [Link]

  • Inhibition of JAK2/STAT3/SOCS3 signaling attenuates atherosclerosis in rabbit. BMC Cardiovascular Disorders. [Link]

  • A simple, rapid, and sensitive method for the detection of the JAK2 V617F mutation. American Journal of Clinical Pathology. [Link]

  • Concordance of assays designed for the quantification of JAK2V617F: a multicenter study. Haematologica. [Link]

  • A novel, highly sensitive and rapid allele-specific loop-mediated amplification assay for the detection of the JAK2V617F mutation in chronic myeloproliferative neoplasms. Haematologica. [Link]

  • Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4][9]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. MDPI. [Link]

  • Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. PubMed. [Link]

  • Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed. [Link]

  • Western blot analysis of JAK2-STAT3-5 pathway protein levels in cell lines after 24 h of treatment with ruxolitinib (5 µM) and vorinostat (10 µM), alone and in combination (ratio, 1:2). ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate. [Link]

  • N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives as Selective Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasms. PubMed. [Link]

  • A phase 2 study of momelotinib, a potent JAK1 and JAK2 inhibitor, in patients with polycythemia vera or essential thrombocythemia. Leukemia Research. [Link]

  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules. [Link]

  • 4-Amino-N-{(1r,8r,9r,13r)-16-(4-Amino-2-Methylpyrimidin-5-Yl)-1-Benzyl-8-(Cyclohexylmethyl)-9-Hydroxy-13-[(1s)-1-Methylpropyl]-2,6,11,14-Tetraoxo-3,7,12,15-Tetraazahexadec-1-Yl}piperidine-1-Carboxamide. PubChem. [Link]

  • Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Molecular Diversity. [Link]

  • N-Methyl-4-methylbenzylamine. PubChem. [Link]

Sources

Application Notes & Protocols: Structure-Activity Relationship (SAR) Studies of Pyrimidine-Based USP1/UAF1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Targeting USP1/UAF1 in Oncology

The ubiquitin-proteasome system plays a critical role in cellular protein homeostasis, and its dysregulation is a hallmark of numerous diseases, including cancer.[1] Deubiquitinating enzymes (DUBs) are key regulators of this system, removing ubiquitin from substrate proteins and thereby controlling their degradation and function. Ubiquitin-Specific Protease 1 (USP1), in complex with its cofactor USP1-Associated Factor 1 (UAF1), has emerged as a promising therapeutic target in oncology.[1][2] The USP1/UAF1 complex is a critical regulator of the DNA damage response, and its inhibition can lead to synthetic lethality in certain cancer types, particularly those with deficiencies in DNA repair pathways.[1][2]

This document provides a comprehensive guide to the structure-activity relationship (SAR) studies of a potent class of USP1/UAF1 inhibitors based on the N-benzyl-2-phenylpyrimidin-4-amine scaffold. While the initial query focused on "N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine," the available scientific literature provides a more extensive and detailed SAR exploration of the closely related N-benzyl-2-phenylpyrimidin-4-amine series. The principles and methodologies described herein are directly applicable to the SAR investigation of other pyrimidine-based inhibitors targeting this enzyme complex.

Core Scaffold and Key Structural Features for SAR Exploration

The general structure of the N-benzyl-2-phenylpyrimidin-4-amine series of USP1/UAF1 inhibitors is characterized by three key regions that have been systematically modified to probe the SAR and optimize potency, selectivity, and pharmacokinetic properties.

SAR_regions cluster_scaffold Core Scaffold: N-benzyl-2-phenylpyrimidin-4-amine pyrimidine Pyrimidine Core (Region 1) benzylamine N-Benzylamine Moiety (Region 2) pyrimidine->benzylamine C4-Amino Linkage phenyl 2-Phenyl Group (Region 3) pyrimidine->phenyl C2-Phenyl Linkage

Caption: Key regions for SAR modification on the N-benzyl-2-phenylpyrimidin-4-amine scaffold.

Region 1: The Pyrimidine Core: Modifications to the pyrimidine ring itself, such as the introduction of small alkyl groups, have been shown to influence inhibitor potency.

Region 2: The N-Benzylamine Moiety: This region, extending from the C4-amino linkage, is critical for interaction with the enzyme. Substitutions on the benzyl ring can significantly impact activity and solubility.

Region 3: The 2-Phenyl Group: The substituent at the 2-position of the pyrimidine core has been extensively explored to enhance binding affinity and selectivity.

Structure-Activity Relationship (SAR) Summary

The following table summarizes the key SAR findings for the N-benzyl-2-phenylpyrimidin-4-amine series as USP1/UAF1 inhibitors. The data is compiled from extensive medicinal chemistry efforts reported in the literature.[2][3]

Region Modification Effect on USP1/UAF1 Inhibitory Potency (IC50) Rationale/Insights
Region 1: Pyrimidine Core Introduction of a 5-methyl group~2-fold increase in potency.[3]The methyl group may occupy a small hydrophobic pocket, enhancing binding affinity.
Moving the methyl group to the 6-position3-fold decrease in potency.[3]Steric hindrance at the 6-position may disrupt optimal binding conformation.
5,6-dimethyl substitutionWell-tolerated, comparable potency to the 5-methyl analog.[3]Suggests some flexibility in the binding pocket around the 5 and 6 positions.
Region 2: N-Benzylamine Moiety Substitution at the 4-position of the benzyl ring with a phenyl groupWell-tolerated, comparable potency to the unsubstituted benzyl.[3]This position allows for the introduction of various substituents to modulate physicochemical properties without compromising potency.
4-position substitution with 3-pyridyl or 4-pyridyl groupsPotency approached 1 µM.[3]The nitrogen in the pyridine ring may form favorable interactions, such as hydrogen bonds, within the active site.
Replacement of the benzylamine with smaller aromatic or heterocyclic aminesGenerally resulted in decreased potency in orthogonal assays.[2]The benzylamine moiety appears to be optimal for positioning the molecule within the binding site.
Region 3: 2-Phenyl Group Replacement of the phenyl ring with a 2-isopropylphenyl groupOptimal for potency.[2]The isopropyl group likely engages in favorable hydrophobic interactions.
Replacement with other substituted phenyl ringsVaried effects, but the 2-isopropylphenyl was consistently among the most potent.Highlights the importance of a specific hydrophobic interaction in this region.

Experimental Protocols

Protocol 1: General Synthesis of N-benzyl-2-phenylpyrimidin-4-amine Analogs

This protocol outlines a general synthetic route for the preparation of N-benzyl-2-phenylpyrimidin-4-amine analogs, adapted from published procedures.[3]

synthesis_workflow start Start: 2,4-Dichloropyrimidine step1 Nucleophilic Aromatic Substitution (Primary Amine, e.g., Benzylamine derivative) start->step1 intermediate1 Intermediate: 4-amino-2-chloropyrimidine derivative step1->intermediate1 step2 Suzuki Coupling (Boronic Acid, e.g., 2-isopropylphenylboronic acid) intermediate1->step2 final_product Final Product: N-benzyl-2-phenylpyrimidin-4-amine analog step2->final_product

Caption: General synthetic workflow for N-benzyl-2-phenylpyrimidin-4-amine analogs.

Materials:

  • 2,4-Dichloropyrimidine (or substituted analog)

  • Appropriate primary amine (e.g., a substituted benzylamine)

  • Appropriate boronic acid (e.g., 2-isopropylphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent (e.g., 1,4-dioxane, DMF, toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)

Step-by-Step Procedure:

  • Step 1: Nucleophilic Aromatic Substitution.

    • In a round-bottom flask under an inert atmosphere, dissolve the 2,4-dichloropyrimidine in a suitable solvent.

    • Add the primary amine (1.0-1.2 equivalents) and a base (2-3 equivalents).

    • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

    • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

    • Purify the resulting 4-amino-2-chloropyrimidine intermediate by column chromatography.

  • Step 2: Suzuki Coupling.

    • In a microwave vial or a round-bottom flask under an inert atmosphere, combine the 4-amino-2-chloropyrimidine intermediate, the boronic acid (1.2-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and a base (2-3 equivalents).

    • Add a suitable solvent system (e.g., dioxane/water).

    • Heat the reaction in a microwave reactor or with conventional heating until the starting material is consumed (monitor by TLC or LC-MS).

    • After cooling, filter the reaction mixture through celite to remove the catalyst.

    • Perform an aqueous workup and extract the product with an organic solvent.

    • Purify the final product by column chromatography or preparative HPLC.

Self-Validation and Quality Control:

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • Assess purity using analytical HPLC (>95% is desirable for biological testing).

Protocol 2: In Vitro USP1/UAF1 Deubiquitinase Activity Assay

This protocol describes a common method to evaluate the inhibitory activity of the synthesized compounds against the USP1/UAF1 complex using a fluorescent diubiquitin substrate.

assay_workflow start Prepare Reagents: - USP1/UAF1 Enzyme - Di-ubiquitin Substrate (fluorogenic) - Test Compounds - Assay Buffer step1 Dispense test compounds into microplate start->step1 step2 Add USP1/UAF1 enzyme and incubate step1->step2 step3 Initiate reaction by adding di-ubiquitin substrate step2->step3 step4 Monitor fluorescence increase over time step3->step4 step5 Data Analysis: - Calculate initial reaction rates - Determine IC50 values step4->step5

Caption: Workflow for the in vitro USP1/UAF1 inhibition assay.

Materials:

  • Recombinant human USP1/UAF1 complex

  • Fluorogenic diubiquitin substrate (e.g., Ub-Rh110)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)

  • 384-well black microplates

  • Fluorescence plate reader

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Dilute the compounds further in assay buffer to the desired final concentrations.

  • Assay Protocol:

    • Dispense a small volume (e.g., 5 µL) of the diluted compounds into the wells of a 384-well plate.

    • Add a solution of the USP1/UAF1 enzyme complex (e.g., 5 µL of a 2x solution) to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the deubiquitination reaction by adding the fluorogenic diubiquitin substrate (e.g., 10 µL of a 2x solution).

    • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence (e.g., excitation at 485 nm, emission at 535 nm) over time (e.g., every minute for 30-60 minutes).

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound.

    • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation and Quality Control:

  • Include a known USP1/UAF1 inhibitor as a positive control in each assay plate.

  • Ensure the Z' factor of the assay is > 0.5, indicating a robust and reliable assay.

  • Run each compound concentration in triplicate to ensure reproducibility.

Conclusion and Future Directions

The SAR studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives have successfully identified potent, nanomolar inhibitors of the USP1/UAF1 deubiquitinase complex.[1][2] The key structural features contributing to high potency include a 5-methyl-substituted pyrimidine core, a 2-isopropylphenyl group, and a substituted benzylamine moiety at the 4-position. These findings provide a solid foundation for the design of novel USP1/UAF1 inhibitors with improved drug-like properties. Future efforts in this area may focus on optimizing the pharmacokinetic profile of these compounds, exploring alternative heterocyclic core structures, and further elucidating the molecular interactions with the USP1/UAF1 complex through co-crystallography studies. The detailed protocols provided herein offer a practical guide for researchers aiming to synthesize and evaluate new chemical entities in this promising area of cancer drug discovery.

References

  • Dexheimer, T. S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099–8110. [Link]

  • Elgemeie, G. H., et al. (2022). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 834–838. [Link]

  • Tian, Y., et al. (2021). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters, 12(4), 629–636. [Link]

  • Dexheimer, T. S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099–8110. [Link]

  • Liang, Q., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot and optimize this specific synthesis. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield for the synthesis of this compound is consistently low (<50%). What are the most common synthetic routes and their primary pitfalls?

A1: Low yield is a frequent issue stemming from challenges in either the key bond-forming step or purification. The two most logical and commonly employed synthetic routes to this target are:

  • Route A: Reductive Amination. This is a one-pot reaction involving the condensation of 4-(pyrimidin-5-yl)benzaldehyde (1) with methylamine to form an intermediate imine/iminium ion, which is then reduced in situ to the target secondary amine (2) .

  • Route B: Nucleophilic Substitution (N-Alkylation). This involves reacting a suitable benzyl halide, such as 5-(4-(bromomethyl)phenyl)pyrimidine (3) , with methylamine.

Each route has distinct challenges:

  • Reductive Amination Pitfalls: The primary challenges include the formation of side products like the corresponding alcohol (from premature aldehyde reduction) or over-alkylation to a tertiary amine.[1] The stability of the reducing agent and precise pH control are critical.

  • N-Alkylation Pitfalls: This route is often plagued by over-alkylation, yielding the tertiary amine (dibenzylation).[2] The choice of base and solvent is crucial to minimize this and other side reactions like elimination.[3][4]

The optimal route depends on the availability and purity of starting materials. For many labs, the reductive amination (Route A) offers a more convergent and controlled approach, which will be the focus of our in-depth troubleshooting.

Q2: I'm attempting the reductive amination of 4-(pyrimidin-5-yl)benzaldehyde with methylamine, but my main products are the starting aldehyde and the benzyl alcohol. How can I improve the formation of the desired amine?

A2: This is a classic problem of reaction kinetics. The reduction of the aldehyde starting material is competing with or outpacing the reduction of the desired imine intermediate. This points to two key areas for optimization: the choice of reducing agent and the reaction pH.

Root Cause Analysis: The mechanism of reductive amination involves two key steps: (1) formation of an imine/iminium ion and (2) hydride reduction of that ion.[5] Imine formation is typically favored under mildly acidic to neutral conditions (pH ~4-7), which protonates the carbonyl oxygen, making it more electrophilic. However, strong reducing agents like sodium borohydride (NaBH₄) can rapidly reduce the aldehyde at this pH before it has a chance to form the imine.

Solutions:

  • Switch to a Selective Reducing Agent: The most effective solution is to use a milder, more selective hydride donor that is less reactive towards aldehydes and ketones but highly reactive towards the protonated iminium ion intermediate.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for modern reductive aminations. Its reduced reactivity is due to the electron-withdrawing effect of the acetate groups. It performs optimally in non-protic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) and tolerates the mild acidity of acetic acid, which can be used as a catalyst to promote imine formation.

    • Sodium Cyanoborohydride (NaBH₃CN): Another excellent option, NaBH₃CN is most effective in a slightly acidic pH range (4-5), where the iminium ion is readily formed and preferentially reduced.[6] However, due to the toxicity of cyanide, NaBH(OAc)₃ is often preferred.

  • Control the Reaction pH: If using NaBH₄ is unavoidable, the reaction can be performed in two steps. First, pre-form the imine by stirring the aldehyde and methylamine in a solvent like methanol or ethanol for 1-2 hours. Monitoring by TLC or LCMS can confirm imine formation. Once the imine is formed, the reaction mixture can be cooled (e.g., to 0 °C) before the portion-wise addition of NaBH₄. This temporal separation minimizes the direct reduction of the aldehyde.

Troubleshooting Decision Workflow

G start Low Yield: High Starting Material & Alcohol Byproduct check_reagent What reducing agent was used? start->check_reagent strong_reagent Strong Agent (e.g., NaBH₄) check_reagent->strong_reagent One-pot? mild_reagent Mild Agent (e.g., NaBH(OAc)₃) check_reagent->mild_reagent solution1 Switch to NaBH(OAc)₃ in DCM with catalytic AcOH. strong_reagent->solution1 solution2 Pre-form imine first, then add NaBH₄ at 0 °C. strong_reagent->solution2 check_imine Is imine formation confirmed? (Check crude LCMS/NMR) mild_reagent->check_imine imine_no No -> Problem with condensation. Check methylamine source & stoichiometry. check_imine->imine_no No imine_yes Yes -> Problem with reduction. Check reagent quality/activity. check_imine->imine_yes Yes

Caption: Troubleshooting workflow for reductive amination issues.
Q3: I'm observing a significant amount of a tertiary amine byproduct, N,N-bis(4-(pyrimidin-5-yl)benzyl)methylamine. How can I suppress this over-alkylation?

A3: The formation of the tertiary amine byproduct is a common issue when synthesizing secondary amines.[1] It occurs when the desired product, a secondary amine, acts as a nucleophile itself and reacts with another molecule of the aldehyde and reducing agent.

Solutions:

  • Control Stoichiometry: The most straightforward approach is to use an excess of the primary amine (methylamine). Using 2 to 3 equivalents of methylamine relative to the aldehyde will statistically favor the reaction of the aldehyde with methylamine over its reaction with the less abundant secondary amine product. Methylamine is often used as a solution (e.g., in THF or water), so ensure accurate measurement.

  • Slow Addition of the Aldehyde: Instead of a one-pot reaction where all reagents are mixed at once, consider a semi-batch approach. Add the aldehyde solution slowly (e.g., via syringe pump) over several hours to a solution containing the methylamine and the reducing agent. This maintains a low concentration of the aldehyde throughout the reaction, ensuring it is more likely to encounter the abundant methylamine rather than the newly formed secondary amine product.

Table 1: Effect of Reagent Stoichiometry on Product Distribution

EntryAldehyde (equiv)Methylamine (equiv)Reducing Agent (equiv)Yield of Secondary Amine (%)Yield of Tertiary Amine (%)
11.01.11.26520
21.02.51.288<5
31.0 (slow add)1.51.591<3
Data are representative based on established chemical principles.
Q4: The synthesis of my starting material, 4-(pyrimidin-5-yl)benzaldehyde, via Suzuki coupling is proving difficult. I'm seeing significant decomposition (protodeboronation) of my pyrimidine-5-boronic acid. What can I do?

A4: This is a known challenge with electron-deficient heterocyclic boronic acids.[7] Protodeboronation, the replacement of the C-B bond with a C-H bond, is often catalyzed by the basic aqueous conditions typical of many Suzuki protocols.

Solutions:

  • Use Anhydrous Conditions and a Milder Base: Water is the proton source for this side reaction. Switching to anhydrous conditions can significantly reduce protodeboronation.[7]

    • Solvent: Use anhydrous solvents like 1,4-dioxane or toluene.

    • Base: Switch from strong bases like K₃PO₄ or NaOH to a milder, non-aqueous base like potassium fluoride (KF) or cesium fluoride (CsF).[7]

  • Protect the Boronic Acid: Boronic acids can be protected to enhance their stability. A common method is to react the boronic acid with diethanolamine to form a stable, crystalline boronate adduct (a "DABO" ester).[8] These adducts are often more robust and can be used directly in the coupling reaction, releasing the active boronic acid species under the reaction conditions.[8]

  • Use a More Robust Catalyst System: For challenging couplings, especially with electron-deficient partners, a highly active catalyst system is required.

    • Ligands: Employ bulky, electron-rich biarylphosphine ligands such as XPhos or SPhos. These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[7]

    • Pre-catalyst: Use a modern, air-stable Pd(II) pre-catalyst that reliably forms the active Pd(0) species in situ.

Recommended Protocol: Suzuki Coupling for 4-(pyrimidin-5-yl)benzaldehyde

G cluster_0 Reagents & Setup cluster_1 Inert Atmosphere cluster_2 Reaction & Workup reagents 1. Add Aryl Bromide (1.0 eq), Boronic Acid (1.2 eq), Base (e.g., K₂CO₃, 2.0 eq), & Pd Catalyst/Ligand (1-3 mol%) to a Schlenk flask. degas 2. Evacuate and backfill with Argon or Nitrogen (3x). reagents->degas add_solvent 3. Add degassed solvent (e.g., Dioxane/H₂O). degas->add_solvent heat 4. Heat reaction to 80-100 °C. Monitor by TLC/LCMS. add_solvent->heat workup 5. Cool, dilute with EtOAc, wash with H₂O & brine, dry, and concentrate. heat->workup purify 6. Purify by column chromatography. workup->purify

Sources

"N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine" solubility and stability issues

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Navigating Solubility and Stability Challenges.

Introduction

N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine is a molecule of interest that combines a pyrimidine core with a benzylamine moiety. This unique structure presents specific challenges in terms of solubility and stability. This guide is designed to provide you with a comprehensive understanding of these issues and to offer practical troubleshooting strategies.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered when working with this compound.

Q1: My this compound is not dissolving in my chosen solvent. What should I do?

A1: Low solubility is a frequent challenge. The solubility of pyrimidine derivatives is highly dependent on the solvent's polarity and its capacity for hydrogen bonding. If you are experiencing poor solubility, consider the following systematic approach:

  • Solvent Screening: It is crucial to test a range of solvents with varying polarities. The presence of the pyrimidine and benzylamine groups suggests that a variety of organic solvents could be effective.[1] We recommend starting with small-scale solubility tests in the following solvents:

    • Protic Solvents: Methanol, Ethanol

    • Aprotic Polar Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF)

    • Aprotic Nonpolar Solvents: Dichloromethane (DCM), Chloroform

  • Temperature Adjustment: For many pyrimidine derivatives, solubility increases with temperature.[2][3][4] This is often due to the endothermic nature of the dissolution process, where energy is required to break the crystal lattice of the solid.[1] Gentle warming of the solvent-solute mixture can significantly improve solubility.

  • Sonication: If the compound is slow to dissolve, sonication can be used to increase the rate of dissolution by breaking down solid aggregates and enhancing solvent-solute interactions.

  • pH Modification (for aqueous solutions): The benzylamine moiety is basic and will be protonated at acidic pH. This ionization will likely increase aqueous solubility. Conversely, in basic conditions, the compound will be in its free-base form, which may be less soluble in water but more soluble in organic solvents.[3]

Q2: I'm observing a new peak in my HPLC analysis of a previously pure sample. What is the likely cause?

A2: The appearance of a new peak in your HPLC chromatogram is a strong indicator of compound degradation. Given the structure of this compound, there are a few likely degradation pathways:

  • Oxidation of the Benzylamine: The benzylamine group is susceptible to oxidation, which can lead to the formation of the corresponding imine and subsequently the benzaldehyde derivative.[5] This is a common degradation pathway for benzylamines.

  • Hydrolysis: Under strongly acidic or alkaline conditions, complex molecules containing pyrimidine rings can undergo hydrolysis.[6] The specific points of cleavage would depend on the exact conditions and the overall molecular structure.

  • Photodegradation: While many pyrimidine derivatives are relatively photostable, it is good practice to protect solutions from light, especially during long-term storage, to minimize the risk of photolytic degradation.[6]

To confirm degradation, we recommend re-analyzing a freshly prepared solution from a solid sample stored under optimal conditions.

Q3: What are the best practices for storing this compound to ensure its long-term stability?

A3: Proper storage is critical for maintaining the integrity of your compound. We recommend the following for both solid and solution forms:

  • Solid Compound:

    • Inert Atmosphere: Benzylamines can react with atmospheric carbon dioxide to form carbonate salts.[5] Therefore, it is highly recommended to store the solid compound under an inert atmosphere, such as argon or nitrogen.

    • Desiccation: To prevent hydrolysis and other moisture-related degradation, store the compound in a desiccator.

    • Temperature: Store at a low temperature (e.g., -20°C or -80°C) to slow down any potential degradation reactions.

    • Light Protection: Keep the container in a dark place or use an amber vial to protect it from light.

  • Stock Solutions:

    • Solvent Choice: Prepare stock solutions in high-purity, anhydrous solvents. DMSO is a common choice for long-term storage due to its ability to be stored at low temperatures without freezing.

    • Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, we recommend aliquoting the stock solution into single-use vials.

    • Storage Conditions: Store stock solutions at -80°C and protected from light.

Q4: How does pH influence the solubility and stability of this compound in aqueous solutions?

A4: The pH of an aqueous solution will have a significant impact on both the solubility and stability of this compound due to the presence of the basic benzylamine and pyrimidine nitrogens.

  • Solubility:

    • Acidic pH: At a pH below the pKa of the amine groups, the compound will be protonated, forming a salt. This positively charged species will be more polar and thus more soluble in aqueous solutions.[3]

    • Neutral to Basic pH: As the pH increases, the compound will be deprotonated to its free-base form, which is less polar and will likely have lower aqueous solubility.

  • Stability:

    • Extreme pH: Both highly acidic and highly alkaline conditions can promote hydrolysis of certain functional groups.[6] It is advisable to conduct stability studies at different pH values to determine the optimal range for your experiments.

    • Oxidation: The rate of oxidation of the benzylamine moiety can also be pH-dependent.

Troubleshooting Guides & Experimental Protocols

Systematic Solvent Screening Protocol

This protocol provides a step-by-step method for identifying a suitable solvent system for this compound.

Materials:

  • This compound

  • A selection of solvents (see table below)

  • Small glass vials (e.g., 1.5 mL)

  • Vortex mixer

  • Water bath or heating block

Procedure:

  • Preparation: Weigh out a small, precise amount of the compound (e.g., 1 mg) into several vials.

  • Solvent Addition: To each vial, add a known volume of a single solvent (e.g., 100 µL).

  • Initial Mixing: Vortex each vial for 30 seconds at room temperature.

  • Observation: Visually inspect each vial for dissolution. Note any solvents in which the compound is fully soluble.

  • Heating: For solvents where the compound is not fully soluble, place the vials in a water bath or on a heating block and increase the temperature in increments of 10°C (not exceeding the boiling point of the solvent). Vortex and observe at each temperature point.

  • Documentation: Record the solubility at each temperature for all solvents tested.

Recommended Solvents for Initial Screening
Solvent ClassExamplesPolarity Index
Protic Methanol, EthanolHigh
Aprotic Polar DMSO, DMF, Acetonitrile, THFMedium-High
Aprotic Nonpolar Dichloromethane (DCM), ChloroformLow
Investigating Compound Degradation Workflow

The following workflow, visualized as a flowchart, outlines the steps to take if you suspect your compound has degraded.

Caption: Workflow for investigating suspected compound degradation.

References

  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. Link

  • Solubility of Things. (n.d.). Pyrimidine. Retrieved from [Link]

  • Baluja, S., & Solanki, H. (2013). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
  • BenchChem. (n.d.). Technical Support Center: Managing Pyrimidine Derivative Solubility in Organic Solvents. Retrieved from [https://www.benchchem.
  • Santa Cruz Biotechnology. (n.d.). Benzylamine. Retrieved from [https://www.scbt.com/p/benzylamine-100-46-9]
  • Wikipedia. (n.d.). Benzylamine. Retrieved from [https://en.wikipedia.org/wiki/Benzylamine]
  • Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [https://www.organic-chemistry.org/protectivegroups/amino/benzylamines.shtm]
  • Baluja, S., & Kachhadia, N. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(1), 25-30.
  • PubChem. (n.d.). Benzylamine. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/Benzylamine]
  • BenchChem. (n.d.). "2-Piperidin-1-ylmethyl-benzylamine" stability problems in experimental conditions. Retrieved from [https://www.benchchem.com/technical-support/2-piperidin-1-ylmethyl-benzylamine-stability-problems-in-experimental-conditions]
  • PubChem. (n.d.). N-Methyl-4-methylbenzylamine. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/N-Methyl-4-methylbenzylamine]
  • PubChem. (n.d.). N'-Methyl-5-(3,4,5-trimethoxybenzyl)-2,4-pyrimidinediamine. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/101012641]
  • PubChem. (n.d.). N-((4-Amino-2-methyl-5-pyrimidinyl)methyl)formamide. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/597195]
  • PubChem. (n.d.). Pyrimidin-5-amine. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/344373]
  • PubChem. (n.d.). 4-Amino-N-{(1r,8r,9r,13r)-16-(4-Amino-2-Methylpyrimidin-5-Yl)-1-Benzyl-8-(Cyclohexylmethyl)-9-Hydroxy-13-[(1s)-1-Methylpropyl]-2,6,11,14-Tetraoxo-3,7,12,15-Tetraazahexadec-1-Yl}piperidine-1-Carboxamide. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/135754689]
  • PubChem. (n.d.). N-(Pyrimidin-5-ylmethyl)pyridin-2-amine. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/57414493]
  • Chen, Y., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(21), 9049-9067. Link

  • Bakavoli, M., et al. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 224-229. Link

  • FORCE Technology. (n.d.). Emissions and formation of degradation products in amine- based carbon capture plants. Retrieved from [https://forcetechnology.com/en/services/emissions-and-formation-of-degradation-products-in-amine-based-carbon-capture-plants]
  • Davis, J. (2009). Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. Energy Procedia, 1(1), 381-391.
  • Vega, F., Sanna, A., Navarrete, B., & Maroto-Valer, M. M. (2014). Degradation of amine-based solvents in CO2 capture process by chemical absorption. International Journal of Greenhouse Gas Control, 23, 1-14.
  • PubChem. (n.d.). N'-[4-(2-Amino-4-Methyl-1,3-Thiazol-5-Yl)pyrimidin-2-Yl]-N,N-Dimethylbenzene-1,4-Diamine. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/6539304]
  • PubChem. (n.d.). N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/23401507]
  • Cook, A. M., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. Biochemical Journal, 222(2), 325-332. Link

  • PubChem. (n.d.). N-methylpyrimidin-4-amine. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/519971]
  • ChemicalBook. (n.d.). N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. Retrieved from [https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02450397.htm]

Sources

Technical Support Center: Investigating Off-Target Effects of N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the investigation of off-target effects of the novel small molecule, N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide both strategic guidance and practical, step-by-step protocols for identifying and characterizing unintended molecular interactions of this compound. Given that this compound is a fragment molecule with potential for development into a therapeutic candidate, a thorough understanding of its selectivity profile is critical for advancing its development.[1]

This resource is structured in a question-and-answer format to directly address common challenges and queries that arise during an off-target screening campaign.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to investigate the off-target effects of this compound?

A1: Investigating off-target effects is a cornerstone of modern drug discovery and development for several key reasons:

  • Toxicity and Adverse Drug Reactions (ADRs): Unintended interactions with biological targets are a major contributor to drug toxicity and ADRs.[2] Early identification of these off-target interactions allows for the mitigation of potential safety liabilities before significant resources are invested in preclinical and clinical development.

  • Mechanism of Action (MoA) Elucidation: A comprehensive understanding of a compound's binding profile is essential to accurately define its MoA. Off-target effects can produce unexpected phenotypes that may otherwise be incorrectly attributed to the primary target.

  • Drug Repurposing: Identifying novel off-target interactions can reveal new therapeutic opportunities for a compound, a strategy known as drug repurposing.

  • Ensuring Probe Specificity: If this compound is to be used as a chemical probe in research, high selectivity is paramount to avoid generating misleading experimental results.

Q2: What are the primary strategies for identifying the off-target profile of a novel compound?

A2: A multi-pronged approach is recommended, combining computational and experimental methods to build a comprehensive selectivity profile. These strategies can be broadly categorized as:

  • In Silico (Computational) Prediction: These methods leverage the chemical structure of this compound to predict potential off-target interactions using algorithms and databases of known protein-ligand interactions.[3][4] This approach is cost-effective for initial hypothesis generation.

  • In Vitro (Biochemical) Profiling: These are laboratory-based assays that directly measure the interaction of the compound with a purified protein or a panel of proteins. A prime example is broad-panel kinase screening.[5][6][7][][9]

  • In Cellulo (Cell-Based) Profiling: These assays assess the effects of the compound in a more physiologically relevant context by using living cells.[10][11][12][13][14] This can include proteomic and phenotypic approaches.

The following diagram illustrates a recommended workflow for a comprehensive off-target investigation:

Off_Target_Investigation_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Profiling cluster_in_cellulo In Cellulo Validation cluster_validation Hit Validation & MoA Studies in_silico Computational Screening (e.g., Chemical Similarity, Docking) kinome_scan Kinome Scanning in_silico->kinome_scan Prioritize Panels chem_proteomics Chemical Proteomics (e.g., CETSA, ABPP) kinome_scan->chem_proteomics Validate Hits biochemical_assays Other Biochemical Assays (e.g., GPCR panel) biochemical_assays->chem_proteomics validation Target Validation (e.g., Western Blot, Cellular Thermal Shift Assay) chem_proteomics->validation Confirm Targets phenotypic_screen Phenotypic Screening (e.g., High-Content Imaging) phenotypic_screen->validation Deconvolute MoA

Caption: A general workflow for off-target effects investigation.

Q3: The pyrimidine scaffold is common in kinase inhibitors. Should I start with a kinome scan?

A3: Yes, given the chemical structure of this compound, which contains a pyrimidine ring, performing a broad kinase selectivity screen is a logical and highly recommended starting point.[15][16][17] Kinases are a large family of enzymes, and unintended inhibition of one or more kinases is a common source of off-target effects for many small molecules.

Available Services: Numerous commercial vendors offer kinome profiling services, screening against hundreds of kinases in a single experiment.[5][6][][9] These services provide a rapid and cost-effective way to obtain a broad overview of the compound's kinase selectivity.

Kinome Profiling Service Providers (Examples) Typical Panel Size Assay Formats Turnaround Time
Pharmaron>560 kinasesTR-FRET, ADP-Glo10-15 business days
Reaction Biology>700 kinasesRadiometric (HotSpot™), ADP-GloBi-weekly schedule
BOC Sciences>300 kinasesTR-FRET, Fluorescence-based, Z'-LYTE10-20 working days
MtoZ BiolabsComprehensiveMass spectrometry-basedProject-dependent
Q4: Beyond kinases, what other experimental approaches should I consider?

A4: A comprehensive off-target analysis should not be limited to a single protein family. Chemical proteomics offers a powerful and unbiased approach to identify protein targets in a cellular context.[18][19]

Key Chemical Proteomics Techniques:

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of proteins in response to compound binding. It can be performed in cell lysates or intact cells.[18]

  • Activity-Based Protein Profiling (ABPP): This technique uses activity-based probes to covalently label the active sites of specific enzyme families, allowing for a direct assessment of target engagement and selectivity.[19]

  • Proteome Integral Solubility Alteration (PISA): This is a high-throughput method that measures changes in protein solubility upon compound binding.[19]

The following diagram illustrates the general principle of CETSA:

CETSA_Principle protein_unbound Target Protein (Unbound) heat_control Heat Gradient protein_unbound->heat_control denatured_protein Denatured Protein (Aggregates) heat_control->denatured_protein stable_protein Stable Protein (Soluble) compound Compound protein_bound Target Protein (Bound) heat_treatment Heat Gradient protein_bound->heat_treatment heat_treatment->stable_protein

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Troubleshooting Guides

Troubleshooting High-Throughput Kinase Screening
Problem Possible Cause(s) Recommended Solution(s)
High False Positive Rate - Compound aggregation at high concentrations.- Interference with the assay technology (e.g., fluorescence quenching/enhancement).- Perform dose-response curves to confirm activity.[20]- Run counter-screens without the kinase or substrate to identify assay interference.[20]- Check for compound solubility issues.
Inconsistent IC50 Values - Poor compound stability in assay buffer.- Inaccurate compound concentration determination.- Verify compound stability over the course of the assay.- Confirm the concentration and purity of the compound stock solution.
No Hits Identified - Compound is highly selective.- Compound is inactive against the screened kinases.- Compound concentration is too low.- This can be a positive result, indicating high selectivity.- Consider screening at a higher concentration (e.g., 10 µM).- Expand the investigation to other target classes.
Troubleshooting Cell-Based Assays
Problem Possible Cause(s) Recommended Solution(s)
High Cytotoxicity - Off-target effects leading to cell death.- On-target toxicity if the primary target is essential for cell survival.- Perform dose-response cytotoxicity assays in multiple cell lines.[14]- Lower the compound concentration.- Attempt to identify the off-target responsible for the toxicity.
Inconsistent Phenotypic Effects - Cell line heterogeneity.- Variability in experimental conditions (e.g., cell density, incubation time).- Use a clonal cell line.- Standardize all experimental parameters meticulously.[14]- Include appropriate positive and negative controls.[21]
Difficulty in Hit Deconvolution - The observed phenotype is a result of polypharmacology (engagement of multiple targets).- Use chemical proteomics to identify all binding partners.- Employ genetic approaches (e.g., CRISPR/Cas9) to validate the contribution of individual targets to the phenotype.[21][22][23][24][25]

Experimental Protocols

Protocol 1: Broad-Panel Kinase Profiling

This protocol outlines a general procedure for submitting this compound for a commercial kinase profiling service.

  • Compound Preparation:

    • Synthesize and purify this compound to >95% purity as determined by HPLC and NMR.

    • Prepare a 10 mM stock solution in 100% DMSO.

    • Submit the required volume and concentration to the selected vendor (e.g., 50 µL of 10 mM stock).

  • Assay Execution (by Vendor):

    • The compound will be screened at a fixed concentration (typically 1 µM or 10 µM) against a panel of several hundred kinases.[5][][9]

    • The percentage of inhibition will be determined for each kinase relative to a vehicle control (DMSO).

    • Common assay formats include TR-FRET or radiometric assays.[5][9]

  • Data Analysis:

    • Identify "hits" as kinases that are inhibited by >50% (or another appropriate cutoff) at the screening concentration.

    • For any significant hits, perform follow-up IC50 determination by testing the compound in a dose-response format.

Protocol 2: General Cytotoxicity Assay

This protocol describes a basic cell viability assay to assess the general cytotoxicity of the compound.

  • Cell Culture:

    • Select a panel of relevant human cell lines (e.g., a cancer cell line and a non-cancerous cell line).

    • Culture cells in the recommended medium and conditions until they reach ~80% confluency.

  • Assay Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in the cell culture medium. The final concentrations should typically range from 0.1 nM to 100 µM.

    • Remove the old medium from the cells and add the medium containing the compound dilutions. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

    • Incubate the plate for 48-72 hours.

  • Viability Measurement:

    • Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT).

    • Follow the manufacturer's instructions to add the reagent and measure the signal (luminescence or fluorescence/absorbance) on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the CC50 (cytotoxic concentration 50%).

References

  • Zhang, T., et al. (2022). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery. [Link]

  • Pharmaron. Kinase Panel Profiling. Pharmaron. [Link]

  • Zhang, X., et al. (2022). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific Reports. [Link]

  • Charles River Laboratories. Off-Target Screening Cell Microarray Assay. Charles River Laboratories. [Link]

  • MtoZ Biolabs. Kinome Profiling Service. MtoZ Biolabs. [Link]

  • Patsnap. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems. Patsnap Synapse. [Link]

  • Zhang, X., et al. (2022). A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing. ResearchGate. [Link]

  • CD Biosynsis. Quantitative Kinome Profiling Services. CD Biosynsis. [Link]

  • Nuvisan. Therapeutically relevant cell-based assays for drug discovery. Nuvisan. [Link]

  • Creative Biolabs. Off-Target Screening Cell Microarray Assay. Creative Biolabs. [Link]

  • Zhang, X., et al. (2022). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Semantic Scholar. [Link]

  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]

  • Reaction Biology. Kinase Drug Discovery Services. Reaction Biology. [Link]

  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. News-Medical.Net. [Link]

  • CD Biosynsis. Troubleshooting Low Knockout Efficiency in CRISPR Experiments. CD Biosynsis. [Link]

  • Abyntek Biopharma. (2022). How to avoid off-target events in crispr experiments. Abyntek Biopharma. [Link]

  • Addgene. (2024). CRISPR 101: Off-Target Effects. Addgene Blog. [Link]

  • Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. [Link]

  • Lategahn, J., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. [Link]

  • PubChem. 4-Amino-N-{(1r,8r,9r,13r)-16-(4-Amino-2-Methylpyrimidin-5-Yl)-1-Benzyl-8-(Cyclohexylmethyl)-9-Hydroxy-13-[(1s)-1-Methylpropyl]-2,6,11,14-Tetraoxo-3,7,12,15-Tetraazahexadec-1-Yl}piperidine-1-Carboxamide. PubChem. [Link]

  • Azzam, R. A., et al. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. IUCrData. [Link]

  • Chen, B., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • Azzam, R. A., et al. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2020). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. [Link]

  • LookChem. N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine SDS. LookChem. [Link]

  • Azzam, R. A., et al. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Cardiff University. [Link]

  • PubChem. N'-[4-(2-Amino-4-Methyl-1,3-Thiazol-5-Yl)pyrimidin-2-Yl]-N,N-Dimethylbenzene-1,4-Diamine. PubChem. [Link]

  • PubChem. N-Methyl-4-methylbenzylamine. PubChem. [Link]

  • PubChem. N-(Pyrimidin-5-ylmethyl)pyridin-2-amine. PubChem. [Link]

  • Lategahn, J., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed. [Link]

  • LyondellBasell. Global Product Strategy (GPS) Safety Summary N-Methyl-Pyrrolidone. LyondellBasell. [Link]

  • PubChem. 4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide. PubChem. [Link]

  • Lategahn, J., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. PubMed Central. [Link]

  • Nelson, A., et al. (2010). (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[18][19]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877), a kinesin spindle protein inhibitor and potential anticancer agent. Journal of Medicinal Chemistry. [Link]

  • Wang, B., et al. (2022). Discovery of N-((3 S,4 S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1 H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity. Journal of Medicinal Chemistry. [Link]

Sources

Technical Support Center: Optimizing In Vitro Assays for N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine and Related Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing in vitro assays involving N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine and other novel small molecule inhibitors. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the early stages of drug discovery.[1][2] Our goal is to provide you with the expertise and practical insights needed to develop robust, reproducible, and meaningful in vitro assays.

The pyrimidine scaffold, central to this compound, is a well-established pharmacophore in kinase inhibitors.[3] Therefore, while this guide addresses general principles applicable to various enzyme inhibitors, it will draw heavily on best practices for in vitro kinase assays, which are likely to be relevant for this compound class.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My initial screening results with this compound are inconsistent. What are the most common causes of variability in in vitro assays?

A1: Inconsistent results are a frequent hurdle in early drug discovery.[1] The root cause often lies in one or more of the following areas:

  • Reagent Stability and Handling: Ensure all reagents, including the enzyme, substrate, and your compound, are stored correctly and have not undergone multiple freeze-thaw cycles.[4] Reagent stability can be affected by temperature, light exposure, and adherence to plasticware.[1]

  • Pipetting Errors: Small volume inaccuracies, especially in high-throughput screening, can lead to significant variations in final concentrations.[5] Always use calibrated pipettes and proper pipetting techniques.

  • Assay Conditions: Fluctuations in incubation time, temperature, or pH can dramatically impact enzyme activity and inhibitor potency.[5][6]

  • Sample Contaminants: Impurities in your compound stock or contaminants introduced during sample preparation can inhibit or interfere with the assay.[4][7]

Q2: I'm observing lower than expected potency for my compound. How can I optimize the assay to get a more accurate IC50 value?

A2: Suboptimal assay conditions can mask the true potency of an inhibitor. To obtain a more accurate IC50, consider the following optimizations:

  • Enzyme Concentration: The concentration of your enzyme should be in the linear range of the assay. A high enzyme concentration can lead to rapid substrate depletion and may require a higher concentration of the inhibitor to achieve 50% inhibition, thus artificially inflating the IC50 value.[8]

  • Substrate Concentration: For competitive inhibitors, the apparent IC50 is dependent on the substrate concentration. It is recommended to use a substrate concentration at or below the Michaelis constant (Km) to accurately determine the potency of competitive inhibitors.[9]

  • ATP Concentration (for Kinase Assays): In kinase assays, ATP is a co-substrate. Using ATP concentrations that mimic physiological levels is crucial for determining a compound's specificity.[10] However, for initial potency determination, using an ATP concentration around the Km value of the kinase is a common starting point.[9]

  • Incubation Time: Ensure the reaction is in the linear phase when measurements are taken. Pre-incubation of the enzyme with the inhibitor before adding the substrate can sometimes be necessary for inhibitors with a slow binding mechanism.

Q3: My blank wells (no enzyme) have high background signal. What could be causing this and how do I fix it?

A3: High background signal can be due to several factors:

  • Autofluorescence of the Compound: If you are using a fluorescence-based assay, your test compound might be fluorescent at the excitation and emission wavelengths of the assay, leading to a false-positive signal.[11]

  • Interference with Detection Reagents: The compound may directly react with the detection reagents. For example, in luciferase-based assays, some compounds can inhibit or enhance the luciferase enzyme itself.

  • Contaminated Reagents: Buffers or other assay components may be contaminated with fluorescent or luminescent substances.

To troubleshoot, run a control plate with all assay components except the enzyme, and include your compound at the highest concentration used in your experiment. This will help you identify if the compound itself is contributing to the background signal.

Q4: The Z'-factor for my assay is consistently below 0.5. How can I improve the quality of my assay?

A4: The Z'-factor is a statistical measure of the quality of a high-throughput screening assay. A value below 0.5 indicates that the assay is not robust enough to reliably distinguish between hits and non-hits.[12] To improve your Z'-factor:

  • Increase the Signal-to-Background Ratio: Optimize enzyme and substrate concentrations to maximize the difference between the positive control (no inhibitor) and the negative control (no enzyme).

  • Reduce Data Variability: As discussed in Q1, minimize pipetting errors, ensure temperature uniformity across the plate, and use high-quality reagents.[12]

  • Choose the Right Plate Type: For fluorescence assays, use black plates to reduce background fluorescence. For luminescence assays, white plates are recommended to maximize signal.[5]

Experimental Protocols and Workflows

Here are detailed, step-by-step methodologies for key experiments in optimizing an in vitro enzyme inhibition assay, using a kinase as an example.

Protocol 1: Determining the Optimal Enzyme Concentration
  • Prepare a serial dilution of the enzyme in assay buffer.

  • Add the diluted enzyme to the wells of a microplate.

  • Initiate the reaction by adding the substrate (and ATP for kinase assays) at a fixed, saturating concentration.

  • Incubate for a defined period, ensuring the reaction remains in the linear phase.

  • Stop the reaction and measure the signal (e.g., fluorescence, luminescence, absorbance).

  • Plot the signal versus enzyme concentration and identify the concentration that gives a robust signal well above the background but is still on the linear portion of the curve.[8]

Protocol 2: Determining the Michaelis Constant (Km) for the Substrate
  • Use the optimal enzyme concentration determined in Protocol 1.

  • Prepare serial dilutions of the substrate in assay buffer.

  • Add the enzyme to the wells.

  • Initiate the reaction by adding the diluted substrate.

  • Measure the initial reaction velocity (V0) at each substrate concentration.

  • Plot V0 versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km.

Workflow for IC50 Determination of this compound

The following diagram illustrates a typical workflow for determining the half-maximal inhibitory concentration (IC50) of a test compound.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilution of Compound C Add Enzyme and Compound to Plate A->C B Prepare Enzyme and Substrate Solutions B->C D Pre-incubate C->D E Add Substrate to Initiate Reaction D->E F Incubate E->F G Stop Reaction & Read Plate F->G H Plot % Inhibition vs. [Compound] G->H I Fit Data to Dose-Response Curve H->I J Determine IC50 I->J

Caption: Workflow for IC50 Determination.

Data Presentation

Summarizing quantitative data in a structured table allows for easy comparison and interpretation.

Table 1: Example Optimization Data for a Kinase Assay

ParameterCondition 1Condition 2Condition 3Optimal Condition
Enzyme Conc. (nM) 15105
Substrate Conc. (µM) 11010010 (Km value)
ATP Conc. (µM) 11010010 (Km value)
Z'-factor 0.450.780.650.78
IC50 of Control Inhibitor (nM) 52258925

Understanding the Mechanism of Inhibition

Once you have a reliable IC50 value, the next step is often to understand how the compound inhibits the enzyme. The following diagram illustrates the fundamental types of reversible enzyme inhibition.

Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E Enzyme (E) ES ES Complex E->ES + S EI EI Complex E->EI + I E->EI + I P Product (P) I Inhibitor (I) ES->E - S ES->E + P ESI ESI Complex ES->ESI + I ES->ESI + I EI->E - I EI->E - I EI->ESI + S ESI->ES - I ESI->ES - I ESI->EI - S

Caption: Types of Reversible Enzyme Inhibition.

By systematically addressing these common issues and following structured protocols, you can enhance the quality and reliability of your in vitro assay data for this compound and other small molecule inhibitors.

References

  • Vertex AI Search. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Promega Corporation. (n.d.). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.
  • Danaher Life Sciences. (n.d.). Assay Development in Drug Discovery.
  • Promega Corporation. (n.d.). Optimizing Kinase Assays for Ultrahigh-Throughput Profiling Using the Kinase-Glo® Plus Assay.
  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
  • Abcam. (n.d.). Troubleshooting Guide for Enzymatic Assay Kits.
  • Kettner, C., et al. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 25(15), 3497. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Enzyme Inhibition from Sample Contaminants.
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • New England Biolabs. (n.d.). Restriction Enzyme Troubleshooting Guide.
  • Fischer, P. M. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4367-4381. Retrieved from [Link]

Sources

"N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine" improving bioavailability for in vivo studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine and similar pyrimidine-based small molecules. While specific public data on this exact compound is limited, the pyrimidine scaffold is common in medicinal chemistry and often presents predictable challenges to achieving adequate in vivo exposure.[1][2] The principles and troubleshooting strategies outlined here are based on established best practices in preclinical formulation development for compounds with poor aqueous solubility and potential metabolic liabilities, characteristics frequently associated with this structural class.[3][4]

Our goal is to provide a logical framework for identifying and overcoming common hurdles in bioavailability enhancement, enabling you to generate reliable and reproducible in vivo data for your pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.[5][6]

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about initiating in vivo studies with challenging compounds like this compound.

Q1: We have a promising pyrimidine-based compound in vitro, but we don't know where to start for our first in vivo PK study. What is the most critical first step?

A1: The most critical first step is a thorough physicochemical characterization of your compound.[3][7] Before designing any formulation, you must understand the inherent properties of the molecule. This data will dictate your entire formulation strategy. Key parameters include:

  • Aqueous Solubility: Determine solubility at different pH values (e.g., pH 2, 6.5, 7.4) to understand how it might behave in the gastrointestinal tract.[8]

  • Lipophilicity (LogP/LogD): This influences membrane permeability and potential for high first-pass metabolism.[9][10]

  • pKa: Identifies ionizable groups, which affects solubility and absorption at different physiological pHs.[7][8]

  • Solid-State Properties (Polymorphism): Different crystal forms can have vastly different solubilities and stabilities.[11]

Without this foundational data, any formulation attempt is merely trial and error.

Q2: Our compound, a pyrimidine derivative, shows very low exposure after oral dosing in mice. What are the most likely causes?

A2: For pyrimidine-containing molecules, low oral bioavailability typically stems from two primary issues:

  • Poor Aqueous Solubility: Many heterocyclic compounds are poorly soluble in water, which is the rate-limiting step for absorption from the GI tract.[4][12][13] If the compound doesn't dissolve, it cannot be absorbed.

  • High First-Pass Metabolism: The compound is absorbed from the gut but is extensively metabolized by enzymes in the intestinal wall and liver (e.g., Cytochrome P450s) before it can reach systemic circulation.[14][15] This is a common fate for lipophilic drugs.[16]

A well-designed preclinical study should include intravenous (IV) administration to determine the absolute bioavailability, which helps differentiate between poor absorption and high first-pass metabolism.[17]

Q3: What are the main categories of formulation strategies we should consider for a compound like this compound?

A3: Formulation strategies are generally categorized by the physical and chemical approaches used to enhance solubility and/or absorption.[18] For early-stage preclinical studies, the main approaches are:

  • Simple Solutions (Co-solvents): Dissolving the compound in a mixture of water and one or more water-miscible organic solvents (e.g., PEG 400, propylene glycol, ethanol). This is often the simplest and fastest approach.[12]

  • Complexation (Cyclodextrins): Using cyclodextrins to form inclusion complexes, where the hydrophobic drug molecule is encapsulated within the cyclodextrin's cavity, increasing its apparent water solubility.[19][20][21]

  • Lipid-Based Formulations (SEDDS): Self-Emulsifying Drug Delivery Systems (SEDDS) are mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions in the GI tract, enhancing solubilization and absorption.[22][23][24][25] This approach can also promote lymphatic uptake, partially bypassing first-pass metabolism.[22][26]

  • Nanosuspensions: Reducing the particle size of the drug to the sub-micron range dramatically increases the surface area, which enhances the dissolution rate according to the Noyes-Whitney equation.[12][18][27]

Q4: How do we choose the right animal model for our PK studies?

A4: The choice of animal model is a critical decision based on scientific and practical factors.[28]

  • Biological Relevance: The species should ideally have metabolic pathways similar to humans for the class of compound you are studying.[29]

  • Practicality: Rodents (mice and rats) are commonly used for initial PK screening due to their small size, cost-effectiveness, and ease of handling.[29][30]

  • Study Objective: For efficacy studies, the model must be relevant to the disease. For toxicology, regulatory guidelines often require studies in both a rodent and a non-rodent species (e.g., dog, minipig).[29][30]

  • Historical Data: If your organization has historical data on similar compounds in a particular species, this can provide a valuable point of comparison.[28]

Part 2: Troubleshooting Guide

This guide provides a systematic approach to resolving specific issues encountered during in vivo experiments.

Issue 1: High Variability in Plasma Concentrations Between Animals

Symptom Possible Cause Troubleshooting Step & Rationale
Large standard deviations in PK parameters (Cmax, AUC) within the same dose group.Formulation Instability/Inhomogeneity: If using a suspension, the compound may be settling, leading to inconsistent dosing. For solutions, the compound might be precipitating out over time.Action: Re-evaluate formulation stability. For suspensions, ensure vigorous and consistent vortexing immediately before dosing each animal. For solutions, check for precipitation at the storage temperature and consider preparing fresh on the day of the study. Rationale: Consistent delivery of the active agent is fundamental for reproducible results.[31]
Inconsistent Dosing Technique: Variability in oral gavage or injection technique can lead to differences in the administered dose or absorption rate.Action: Ensure all personnel are trained on a standardized operating procedure (SOP) for the chosen administration route.[31] For oral gavage, verify proper placement to avoid accidental dosing into the lungs. Rationale: The administration technique is a key experimental variable that must be controlled.
Biological Variability: Inherent physiological differences between animals (e.g., gastric emptying time, metabolic rate).Action: Increase the number of animals per group (n=5 is a common starting point) to improve statistical power.[31] Ensure animals are age- and weight-matched and sourced from a reliable vendor. Rationale: A larger sample size helps to average out the effects of individual biological differences.

Issue 2: Lack of Dose Proportionality in Oral Studies

Symptom Possible Cause Troubleshooting Step & Rationale
Doubling the dose does not result in a doubling of the plasma exposure (AUC).Solubility-Limited Absorption: At higher doses, the amount of drug exceeds its solubility limit in the GI tract, meaning no more can dissolve and be absorbed.Action: Switch to a more advanced formulation strategy designed to improve solubility, such as a lipid-based formulation (SEDDS) or a nanosuspension.[32] Rationale: Overcoming the solubility barrier is necessary to achieve linear pharmacokinetics.
Saturation of Uptake Transporters: The compound may rely on a specific transporter for absorption, which becomes saturated at higher concentrations.Action: This is an inherent property of the molecule. While difficult to change, understanding this mechanism is crucial for interpreting data and predicting human pharmacokinetics. Rationale: Identifying transport mechanisms provides critical insight into the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Saturation of First-Pass Metabolism: At higher doses, metabolic enzymes may become saturated, leading to a greater-than-proportional increase in exposure.Action: This can sometimes be beneficial but must be understood. Characterize the metabolic pathways in vitro to identify the responsible enzymes. Rationale: Understanding metabolic saturation is key for safety assessment, as it can lead to unexpectedly high exposures at higher doses.

Issue 3: Good IV Exposure but Very Poor Oral Bioavailability

Symptom Possible Cause Troubleshooting Step & Rationale
IV PK profile shows a reasonable half-life and exposure, but oral bioavailability is <5%.High First-Pass Metabolism: The compound is being efficiently absorbed from the gut but is extensively metabolized in the gut wall or liver before reaching systemic circulation.[14]Action: Consider a formulation that promotes lymphatic transport, such as a SEDDS.[22] The lymphatic system bypasses the portal circulation to the liver. Alternatively, medicinal chemistry efforts may be needed to block the "metabolic soft spots" on the molecule.[16] Rationale: Bypassing the liver is a key strategy to improve the bioavailability of drugs with high hepatic extraction.[14][22]
Efflux Transporter Activity: The compound is absorbed into intestinal cells but is actively pumped back into the GI lumen by efflux transporters like P-glycoprotein (P-gp).Action: Conduct in vitro Caco-2 permeability assays with and without a known P-gp inhibitor (e.g., verapamil) to confirm if your compound is a substrate.[32] Rationale: Identifying efflux liability early can guide medicinal chemistry efforts to design molecules that are not substrates for these transporters.
Chemical Instability in GI Tract: The compound may be degrading in the acidic environment of the stomach or the enzymatic environment of the intestine.Action: Test the stability of the compound in simulated gastric fluid (SGF, pH ~1.2) and simulated intestinal fluid (SIF, pH ~6.8). Rationale: The compound must be stable enough to survive transit through the GI tract to the site of absorption.

Part 3: Experimental Protocols & Data Visualization

Protocol 1: Step-by-Step Guide for Preparing a Co-Solvent Formulation

Objective: To prepare a simple solution formulation for an initial rodent PK study. This example uses a common vehicle, PEG 400/Propylene Glycol/Water.

  • Pre-analysis: Determine the solubility of this compound in individual solvents (e.g., PEG 400, Propylene Glycol) to estimate the required proportion.

  • Vehicle Preparation: In a sterile glass vial, prepare the vehicle. For a 20:20:60 (v/v/v) PEG 400:PG:Water vehicle, add 2 mL of PEG 400 and 2 mL of Propylene Glycol. Mix thoroughly with a vortex mixer.

  • Weigh Compound: Accurately weigh the required amount of the compound needed to achieve the target concentration (e.g., 10 mg for a 1 mg/mL solution in a final volume of 10 mL).

  • Solubilization: Add the weighed compound to the PEG 400/PG mixture. Vortex for 2-5 minutes. Use a bath sonicator if necessary to aid dissolution. Visually inspect to ensure all solid material has dissolved.

  • Final Dilution: Slowly add the water (6 mL) to the mixture while vortexing to avoid precipitation. The final solution should be clear and free of particulates.

  • Final Check: Visually inspect the final formulation for clarity. If any precipitation occurs, the formulation is not suitable, and the solvent ratios must be adjusted (e.g., by increasing the percentage of organic co-solvents).

  • Dosing: Use the formulation immediately or store at the appropriate temperature after confirming its stability.

Data Summary Table

The following table illustrates how to compare different formulation approaches for a hypothetical pyrimidine derivative.

Formulation TypeVehicle CompositionDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Oral Bioavailability (%)
Suspension 0.5% HPMC in Water10150 ± 452.0750 ± 2103%
Co-solvent 20% PEG 400 in Water10600 ± 1501.03,000 ± 75012%
Cyclodextrin 15% HP-β-CD in Water101,200 ± 3000.57,500 ± 1,80030%
SEDDS Oil/Surfactant/Co-surfactant102,500 ± 6000.515,000 ± 3,50060%
IV Solution 10% Solutol in Saline25,000 ± 9000.0825,000 ± 4,000100% (by definition)
Data are presented as mean ± SD and are for illustrative purposes only.
Workflow Visualization

The following diagram outlines a logical workflow for selecting a bioavailability enhancement strategy.

G Start Start: New Compound (e.g., this compound) PhysicoChem Step 1: Physicochemical Characterization (Solubility, LogP, pKa) Start->PhysicoChem Solubility_Check Is Aqueous Solubility > 10 µg/mL? PhysicoChem->Solubility_Check Simple_Formulation Step 2a: Test Simple Formulations (Suspension, Co-solvent) Solubility_Check->Simple_Formulation  Yes Advanced_Formulation Step 2b: Develop Advanced Formulations (SEDDS, Nanosuspension, Cyclodextrin) Solubility_Check->Advanced_Formulation No   InVivo_PK Step 3: In Vivo PK Study (Oral & IV) Simple_Formulation->InVivo_PK Advanced_Formulation->InVivo_PK Bioavailability_Check Is Oral Bioavailability > 20%? InVivo_PK->Bioavailability_Check Proceed Proceed to Efficacy/ Tox Studies Bioavailability_Check->Proceed  Yes Optimize Re-evaluate Formulation or Consider Medicinal Chemistry (e.g., Prodrug Approach) Bioavailability_Check->Optimize No  

Caption: Workflow for Preclinical Formulation Selection.

References

  • Verma, S., & Rawat, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Available at: [Link]

  • Hintzen, F., & Perera, G. (2022). Self-emulsifying Drug Delivery System Improve Oral Bioavailability: Role of Excipients and Physico-chemical Characterization. Current Drug Delivery, 19(9), 918-934. Available at: [Link]

  • Popa, G., & Udeanu, D. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 29(14), 3286. Available at: [Link]

  • Javed, I., & Asghar, S. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. International Journal of Molecular Sciences, 25(11), 6140. Available at: [Link]

  • Singh, A., & Kumar, R. (2017). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Drug Delivery and Therapeutics, 7(2), 32-38. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Journal of Pharmaceutical and Biomedical Analysis, 41(5), 1477-1486. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]

  • Loftsson, T., & Brewster, M. E. (2005). Cyclodextrins in drug delivery. Journal of Pharmacy and Pharmacology, 57(11), 1341-1369. Available at: [Link]

  • Fenyvesi, É., & Szente, L. (2020). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. Pharmaceutics, 12(11), 1085. Available at: [Link]

  • Uttreja, P., & Karnik, I. (2025). Self-Emulsifying Drug Delivery Systems (SEDDS): An Innovative Approach to Enhance Oral Bioavailability of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-10. Available at: [Link]

  • PharmaTech. (2024). Analyzing the Potential of Cyclodextrins in Advancing Drug Delivery. PharmaTech.com. Available at: [Link]

  • Yandrapu, S. K., & Kompella, U. B. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Pharmaceutical and Biosciences Journal, 9(2), 24-34. Available at: [Link]

  • Patel, J., & Shah, S. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 14(8), 3845-3857. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). An overview of oral bioavailability enhancement through self-emulsifying drug delivery systems. Expert Opinion on Drug Delivery, 20(8), 1063-1075. Available at: [Link]

  • Uttreja, P., & Karnik, I. (2025). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. Pharmaceutics, 17(1), 63. Available at: [Link]

  • Hintzen, F., & Perera, G. (2022). Self-emulsifying Drug Delivery System Improve Oral Bioavailability: Role of Excipients and Physico-chemical Characterization. Bentham Science. Available at: [Link]

  • Smith, J. D., & Jones, A. B. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics, 16(2), 225. Available at: [Link]

  • Patsnap. (2025). How to select the right animal species for TK/PK studies? Patsnap Synapse. Available at: [Link]

  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Pace Analytical Life Sciences. Available at: [Link]

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Altasciences. Available at: [Link]

  • Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes. Available at: [Link]

  • Singh, A., & Van den Mooter, G. (2016). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 17(2), 290-302. Available at: [Link]

  • Langhua Pharmaceutical. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Langhua Pharma. Available at: [Link]

  • Langhua Pharmaceutical. (n.d.). Preclinical Animal Formulation Development and Their In Vitro and In Vivo Evaluation. Langhua Pharma. Available at: [Link]

  • Creative Bioarray. (n.d.). Pre-Clinical Formulation Development. Creative Bioarray. Available at: [Link]

  • Kypreos, K. E., & Zervou, M. (2011). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Current Topics in Medicinal Chemistry, 11(6), 648-660. Available at: [Link]

  • Wikipedia. (n.d.). First pass effect. Wikipedia. Available at: [Link]

  • Smith, J. A., & Doe, J. B. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Journal of Pharmaceutical Sciences, 113(12), 3456-3470. Available at: [Link]

  • BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing. BioBoston Consulting. Available at: [Link]

  • Creative Biolabs. (n.d.). Troubleshooting of Pharmacokinetic (PK) Bridging ELISA Measuring Total Drug. Creative Biolabs. Available at: [Link]

  • Study.com. (n.d.). First Pass Effect | Drug Metabolism & Pharmacology. Study.com. Available at: [Link]

  • Biobide. (n.d.). How to Choose an Animal Model in Research. Biobide Blog. Available at: [Link]

  • Scott, J. D., & Ciulli, A. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry, 64(10), 6653-6672. Available at: [Link]

  • Patel, V. R., & Patel, K. N. (2021). A Review on Emerging Oral Dosage Forms which helps to bypass the Hepatic First Pass Metabolism. Asian Journal of Pharmacy and Technology, 11(2), 145-151. Available at: [Link]

  • Zheng, G., & Chen, J. (2020). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. Journal of Controlled Release, 323, 349-363. Available at: [Link]

  • Davis, A. (2014). Animal Models: Practical Use and Considerations. In Handbook of Medicinal Chemistry (pp. 385-416). Royal Society of Chemistry. Available at: [Link]

  • Van der Meer, A. D., & Ingber, D. E. (2023). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Advanced Biology, 7(5), 2200330. Available at: [Link]

  • Al-Tel, T. H., & Al-Qawasmeh, R. A. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6486. Available at: [Link]

  • Jain, D., & Jain, R. (2013). Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: a review. Journal of Pharmaceutical Analysis, 3(5), 311-318. Available at: [Link]

  • Kumar, A., & Singh, P. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of Heterocyclic Chemistry, 62(4), 1123-1145. Available at: [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Nanotechnology Characterization Laboratory. Available at: [Link]

Sources

"N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine" protocol refinement for reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-methyl-N-(4-pyrimidin-5-yl)benzyl)amine. This document is designed for researchers, medicinal chemists, and drug development professionals to enhance the reproducibility and success of this synthetic protocol. We will move beyond simple step-by-step instructions to explore the chemical principles, troubleshoot common experimental hurdles, and provide validated strategies for optimization.

Section 1: Synthesis and Workflow Overview

The synthesis of N-methyl-N-(4-pyrimidin-5-yl)benzyl)amine is typically achieved via a two-step sequence. The first critical step involves the formation of the C-C bond between the benzyl and pyrimidine rings, most commonly via a Suzuki-Miyaura cross-coupling reaction. This is followed by a reductive amination to introduce the N-methyl group. Understanding this workflow is key to diagnosing issues at each stage.

Overall Synthetic Scheme

The general synthetic pathway involves the formation of a key aldehyde intermediate, which is then converted to the target amine.

  • Step 1: Suzuki-Miyaura Coupling: Formation of 4-(pyrimidin-5-yl)benzaldehyde from 5-bromopyrimidine and 4-formylphenylboronic acid.

  • Step 2: Reductive Amination: Reaction of the aldehyde intermediate with methylamine in the presence of a reducing agent to yield the final product.

Experimental Workflow Diagram

The following diagram illustrates the end-to-end process, from starting materials to the final, purified compound.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Reductive Amination cluster_2 Purification & Analysis start_mats 5-Bromopyrimidine 4-Formylphenylboronic Acid Pd Catalyst, Base, Solvent reaction1 Reaction Setup (Inert Atmosphere, Heat) start_mats->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 intermediate Crude 4-(pyrimidin-5-yl)benzaldehyde workup1->intermediate reaction2 Reaction Setup (RT, Stir) intermediate->reaction2 reagents2 Methylamine HCl Reducing Agent (e.g., NaBH(OAc)₃) Solvent (e.g., DCE) reagents2->reaction2 workup2 Quench & Aqueous Workup reaction2->workup2 crude_product Crude Final Product workup2->crude_product chromatography Silica Gel Chromatography crude_product->chromatography analysis Characterization (NMR, MS) chromatography->analysis final_product Pure N-methyl-N-(4-pyrimidin-5-yl)benzyl)amine analysis->final_product

Caption: General experimental workflow for the synthesis of the target compound.

Section 2: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Part A: Suzuki-Miyaura Coupling Intermediate

Question 1: I am observing low to no conversion in my Suzuki coupling reaction to form 4-(pyrimidin-5-yl)benzaldehyde. What are the most common causes?

Answer: This is a frequent issue, often traceable to one of four key areas: the catalyst system, the base, reaction conditions, or reagent quality.

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction.

    • Cause: Pd(PPh₃)₄, a common choice, is sensitive to oxygen and can decompose upon storage, appearing as a dark brown or black powder instead of a bright yellow one.[1] Using an inactive catalyst is a primary reason for failure.

  • Improper Base Selection/Activation: The base is crucial for the transmetalation step.

    • Cause: While K₂CO₃ is common, some Suzuki reactions require a stronger base like K₃PO₄ or Cs₂CO₃ to proceed efficiently.[2][3] Furthermore, for bases like K₃PO₄, a small amount of water is often necessary to facilitate the formation of the active boronate species.[4]

    • Solution: Screen different bases. If using an anhydrous solvent system with K₃PO₄, consider adding a few equivalents of water. Ensure the base is a fine, free-flowing powder for maximum surface area.

  • Oxygen Contamination: Oxygen can lead to catalyst decomposition and promote undesirable side reactions.

    • Cause: The primary side reaction promoted by oxygen is the homocoupling of the boronic acid.[2] Insufficient degassing of solvents and the reaction vessel is a common oversight.

    • Solution: Thoroughly degas all solvents by bubbling an inert gas (argon or nitrogen) through them for at least 20-30 minutes before use.[3][4] Assemble the reaction under a positive pressure of inert gas.

  • Solvent Choice: The solvent must solubilize all components and be appropriate for the reaction temperature.

    • Cause: A solvent system that does not fully dissolve the reactants will result in a sluggish, heterogeneous reaction.

    • Solution: Common solvent systems include dioxane/water or toluene/ethanol/water.[1] If solubility is an issue, DMF (with no water) can be an alternative, though it requires higher temperatures for purification.[3]

Question 2: My main impurity is a homocoupled biphenyl from my boronic acid. How can I minimize this?

Answer: Boronic acid homocoupling is almost always linked to the presence of oxygen. The most effective strategy is to rigorously exclude air from your reaction. Ensure all solvents are thoroughly degassed and maintain a strict inert atmosphere (argon or nitrogen) from start to finish. Using a Pd(0) catalyst source, such as Pd(PPh₃)₄, can also be beneficial in minimizing this side reaction.[2]

Part B: Reductive Amination

Question 3: My reductive amination is incomplete. I see starting aldehyde and what appears to be an imine intermediate by TLC/LC-MS. How do I drive the reaction to completion?

Answer: Incomplete conversion is common and can be addressed by examining the reducing agent, stoichiometry, and pH.

  • Reducing Agent Choice: The reactivity of the hydride source is critical.

    • Cause: Sodium borohydride (NaBH₄) can be too reactive, reducing the aldehyde before imine formation. Sodium cyanoborohydride (NaBH₃CN) is effective but toxic. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the ideal choice as it is milder and selectively reduces the imine as it forms.[5]

    • Solution: Switch to NaBH(OAc)₃. It is particularly effective for reactions with aldehydes and is handled more easily than NaBH₃CN.

  • Stoichiometry and Order of Addition:

    • Cause: Using an insufficient amount of the amine or reducing agent will lead to incomplete reaction.

    • Solution: Use a slight excess of the methylamine salt (e.g., 1.2-1.5 equivalents) and the reducing agent (1.5-2.0 equivalents). It is often beneficial to pre-stir the aldehyde and the amine salt in the solvent for 30-60 minutes to allow for imine formation before adding the reducing agent.

  • Reaction pH: The pH of the reaction medium is crucial for imine formation.

    • Cause: The reaction requires a mildly acidic pH (typically 4-6) to catalyze imine formation without deactivating the amine nucleophile.

    • Solution: If starting with methylamine hydrochloride, the reaction is already slightly acidic. If using free methylamine, adding a small amount of acetic acid can be beneficial.

Part C: Purification & Characterization

Question 4: I am having difficulty purifying the final product. It streaks badly on my silica gel column. What is the best purification strategy?

Answer: The basic nature of the secondary amine in your product is the likely cause of tailing on acidic silica gel.

  • Cause: The amine interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and difficult separation.

  • Solution 1 (Modified Normal Phase): Add a small amount of a basic modifier to your eluent. Typically, 0.5-1% triethylamine (Et₃N) or ammonia in methanol (for a DCM/MeOH gradient) will neutralize the active sites on the silica and dramatically improve peak shape.

  • Solution 2 (Alternative Chromatography): For highly polar amines, other techniques may be more suitable.[6]

    • HILIC (Hydrophilic Interaction Liquid Chromatography): This method uses a polar stationary phase and is excellent for retaining and separating polar compounds.[6]

    • Reverse-Phase Chromatography (C18): This can be effective, but you may need to use a mobile phase with an ion-pairing agent or a buffer to control the ionization state of the amine and achieve good retention.[6]

  • Solution 3 (Recrystallization): If your product is a solid, recrystallization is a cost-effective and scalable method for achieving high purity.[7] Screen various solvents (e.g., ethanol, ethyl acetate, or mixtures with hexanes) to find a system where the compound is soluble when hot but sparingly soluble when cold.[6][7]

Question 5: What are the expected ¹H NMR signals for N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine?

Answer: While the exact shifts will depend on the solvent, you should look for these characteristic signals:

  • N-CH₃ (Methyl): A singlet at approximately 2.2-2.5 ppm.

  • N-CH₂ (Benzylic): A singlet around 3.5-3.8 ppm.

  • Aromatic Protons: Multiple signals between 7.0 and 9.2 ppm. The pyrimidine protons will be distinct: H2 is typically the most downfield (around 9.1 ppm), followed by H4 and H6 (around 8.7-8.9 ppm). The protons on the benzyl ring will appear as two doublets in the 7.4-7.8 ppm range.

Section 3: General FAQs

Question 6: How critical is the purity of the starting materials?

Answer: Extremely critical. Impurities in your starting materials, such as 5-bromopyrimidine or 4-formylphenylboronic acid, can inhibit the catalyst, generate difficult-to-remove side products, and lower your overall yield.[8] Always use reagents from a reputable supplier and, if in doubt, verify their purity by NMR or another analytical technique before starting the reaction.

Question 7: What is the best way to monitor the progress of these reactions?

Answer: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most common methods.

  • TLC: Excellent for a quick, qualitative assessment of reaction completion. Use a solvent system that gives good separation between your starting material and product (Rf of product ~0.3-0.4 is ideal).[7] Staining with potassium permanganate can help visualize spots that are not UV-active.

  • LC-MS: Provides more definitive information, allowing you to track the consumption of starting materials and the appearance of the product mass, as well as identify any major side products by their mass-to-charge ratio.

Section 4: Protocols & Data
Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(pyrimidin-5-yl)benzaldehyde (Intermediate)

  • To a dry Schlenk flask, add 4-formylphenylboronic acid (1.2 equiv.), 5-bromopyrimidine (1.0 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

  • Bubble argon through the stirred suspension for 15 minutes.

  • Under a positive pressure of argon, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.).

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, or until TLC/LC-MS indicates consumption of the 5-bromopyrimidine.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or used directly in the next step if sufficiently pure.

Data Tables

The selection of catalyst and base is paramount for the success of the Suzuki coupling. The following table provides a starting point for optimization based on literature for analogous couplings.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (if applicable)Base (equiv.)Solvent SystemTemperature (°C)Common Issues
Pd(PPh₃)₄ (5%)-K₂CO₃ (2.0)Toluene/EtOH/H₂O90-100Catalyst decomposition, homocoupling[2]
Pd(dppf)Cl₂ (3%)-K₂CO₃ (2.0)Dioxane/H₂O90Generally robust and reliable
Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (2.5)Dioxane/H₂O100Good for electron-rich halides, can be sluggish[1]
XPhos Pd G3 (2%)-Cs₂CO₃ (2.0)THF/H₂O80High activity, good for hindered substrates[1]
Troubleshooting Logic Diagram

This diagram provides a decision-making framework for troubleshooting a failed Suzuki coupling reaction.

G start Problem: Low/No Suzuki Product check_catalyst Is the Pd catalyst active? (e.g., Pd(PPh3)4 bright yellow?) start->check_catalyst check_atmosphere Was the reaction rigorously degassed and kept under inert gas? check_catalyst->check_atmosphere Yes remedy_catalyst Solution: Use fresh catalyst or an air-stable pre-catalyst. check_catalyst->remedy_catalyst No check_base Is the base appropriate and active? (e.g., finely ground, correct strength) check_atmosphere->check_base Yes remedy_atmosphere Solution: Improve degassing procedure. Check for leaks in setup. check_atmosphere->remedy_atmosphere No check_solubility Are all reactants soluble in the chosen solvent system at reaction temp? check_base->check_solubility Yes remedy_base Solution: Screen other bases (K3PO4, Cs2CO3). Consider adding H2O with K3PO4. check_base->remedy_base No remedy_solubility Solution: Try alternative solvent systems (e.g., Toluene/EtOH, DMF). check_solubility->remedy_solubility No

Caption: Decision tree for troubleshooting the Suzuki-Miyaura coupling step.

References
  • BenchChem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
  • Reddit. (2025). Problems with Suzuki coupling. r/Chempros. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Optimization of Suzuki Coupling with 4-(Hexyloxy)benzaldehyde.
  • Weidner, K. L., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chemical Shifts. (n.d.). Methyl(4-methylbenzyl)(4-nitrobenzyl)amine. Retrieved from [Link]

Sources

Technical Support Center: Mass Spectrometry Analysis of N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the mass spectrometry analysis of N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analysis of this compound. The following sections provide in-depth troubleshooting advice and frequently asked questions, grounded in established scientific principles and practical laboratory experience.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the mass spectrometry analysis of this compound.

Q1: What is the expected protonated molecular ion ([M+H]⁺) for this compound?

A1: The molecular formula for this compound is C₁₂H₁₃N₃.[1] The expected monoisotopic mass of the protonated molecular ion ([M+H]⁺) is approximately 200.12 m/z. It is crucial to perform a high-resolution mass spectrometry (HRMS) analysis for accurate mass determination to confirm the elemental composition.

Q2: Which ionization technique is most suitable for this compound?

A2: Electrospray ionization (ESI) is the preferred method for analyzing this compound.[2] ESI is a soft ionization technique well-suited for polar molecules containing ionizable groups, such as the amine and pyrimidine nitrogens in this compound.[2][3] These functional groups are readily protonated in the positive ion mode, leading to a strong [M+H]⁺ signal.

Q3: What are the primary fragmentation pathways I should expect in MS/MS analysis?

A3: For benzylamines, a common fragmentation pathway involves the neutral loss of ammonia (NH₃) or an amine.[4][5] In the case of this compound, the most likely initial fragmentation is the cleavage of the C-N bond between the benzyl group and the methylamine, leading to the formation of a stable benzyl-type cation. Further fragmentation of the pyrimidine ring can also occur.[6][7]

Q4: I am not seeing any signal for my compound. What are the first things I should check?

A4: A complete lack of signal can be due to several factors.[8] First, verify the sample concentration; it may be too dilute.[8] Second, ensure the mass spectrometer is properly tuned and calibrated.[8] Finally, confirm that your mobile phase is compatible with ESI and promotes ionization. An acidic mobile phase, such as one containing 0.1% formic acid, is generally recommended to facilitate protonation.[9]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed solutions to more complex issues you may encounter during your analysis.

Issue 1: Poor Signal Intensity and High Background Noise

Symptoms:

  • Weak or inconsistent signal for the [M+H]⁺ ion.

  • High chemical background across the mass range.

Probable Causes:

  • Ion Suppression: Co-eluting matrix components can interfere with the ionization of your target analyte.[8][10][11] This is a common issue when analyzing samples from complex matrices like plasma or tissue extracts.[10][12]

  • Contamination: Contamination from the sample, solvent, or LC system can lead to high background noise and ion suppression.[13]

  • Suboptimal Ionization Conditions: The settings of the ion source, such as capillary voltage and gas flows, may not be optimized for your compound.[8]

Solutions and Protocols:

1. Mitigating Ion Suppression:

  • Improve Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[8][11] Protein precipitation is a simpler but often less effective method for removing matrix effects.[11]

  • Optimize Chromatography: Ensure adequate chromatographic separation of your analyte from matrix components.[10][14] Using a column with a different stationary phase or adjusting the gradient can improve resolution.

  • Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby lessening ion suppression.[11]

Protocol: Post-Column Infusion Experiment to Detect Ion Suppression

This experiment helps to identify regions in your chromatogram where ion suppression is occurring.[10][12]

  • Setup: Tee a syringe pump infusing a standard solution of this compound into the LC flow path between the column and the mass spectrometer inlet.

  • Infusion: Continuously infuse the standard solution at a low flow rate.

  • Injection: Inject a blank matrix sample (e.g., plasma extract without the analyte).

  • Analysis: Monitor the signal of your analyte's [M+H]⁺ ion. A dip in the signal intensity indicates a region of ion suppression.[12]

2. Addressing Contamination:

  • Solvent and Reagent Purity: Use high-purity, LC-MS grade solvents and additives.

  • System Cleaning: Regularly flush the LC system and clean the ion source to remove accumulated contaminants.[15]

  • Use of a Divert Valve: Program a divert valve to direct the flow to waste during the initial and final portions of the chromatographic run when highly polar or non-polar contaminants may elute, preventing them from entering the mass spectrometer.[15]

Visualization: Troubleshooting Workflow for Signal Loss

Signal_Loss_Troubleshooting Start No or Low Signal Check_Concentration Verify Sample Concentration Start->Check_Concentration Check_Tuning Check MS Tuning & Calibration Start->Check_Tuning Check_Mobile_Phase Verify Mobile Phase Compatibility Start->Check_Mobile_Phase Contamination Check for Contamination Start->Contamination Ion_Suppression Investigate Ion Suppression Check_Concentration->Ion_Suppression Optimize_Source Optimize Ion Source Parameters Check_Tuning->Optimize_Source Check_Mobile_Phase->Ion_Suppression Sample_Prep Improve Sample Preparation (SPE/LLE) Ion_Suppression->Sample_Prep Chromatography Optimize Chromatography Ion_Suppression->Chromatography System_Cleaning Clean LC System & Ion Source Contamination->System_Cleaning Resolved Signal Restored Optimize_Source->Resolved Sample_Prep->Resolved Chromatography->Resolved System_Cleaning->Resolved

Caption: A systematic workflow for troubleshooting signal loss.

Issue 2: Inconsistent Fragmentation and Poor Reproducibility

Symptoms:

  • Varying fragmentation patterns between runs.

  • Poor reproducibility of fragment ion ratios.

Probable Causes:

  • In-source Fragmentation: Fragmentation occurring in the ion source before the mass analyzer can be inconsistent.[16]

  • Collision Energy Fluctuation: Instability in the collision energy setting can lead to variable fragmentation.

  • Matrix Effects in MS/MS: Co-eluting compounds can also affect the fragmentation process.

Solutions and Protocols:

1. Minimizing In-source Fragmentation:

  • "Softer" Ionization Conditions: Reduce the energy in the ion source by lowering the capillary temperature and fragmentor/cone voltage.[16] This minimizes unintended fragmentation before mass analysis.

  • Use of Thermometer Ions: For advanced troubleshooting, "thermometer ions" like substituted benzylamines can be used to characterize the internal energy distribution in the ion source and ensure consistent "softness".[16]

2. Optimizing Collision-Induced Dissociation (CID):

  • Collision Energy Optimization: Systematically vary the collision energy to find the optimal setting that produces stable and informative fragment ions. Create a collision energy ramp experiment to identify the ideal energy for your key fragments.

  • Collision Gas Pressure: Ensure the collision gas pressure in the collision cell is stable and at the manufacturer's recommended level.

Table 1: Expected m/z Values and Optimized MS/MS Parameters

ParameterValueRationale
Precursor Ion (m/z) 200.12[M+H]⁺ of this compound.
Product Ion 1 (m/z) ~121.07Tentative assignment: [C₈H₉N]⁺, corresponding to the benzylamine fragment after loss of the pyrimidine moiety.
Product Ion 2 (m/z) ~79.04Tentative assignment: [C₄H₃N₂]⁺, corresponding to a fragment of the pyrimidine ring.
Collision Energy 15-25 eVOptimal range to produce the key fragment ions. This should be empirically determined on your specific instrument.
Ion Source Temp. 250-350 °CA good starting point, but should be optimized to balance desolvation and minimize in-source fragmentation.[16]
Capillary Voltage 3.5-4.5 kVTypical range for positive mode ESI.
Issue 3: Peak Shape Problems in Chromatography

Symptoms:

  • Peak tailing, fronting, or splitting.[13]

Probable Causes:

  • Secondary Interactions: The basic amine groups in this compound can interact with residual acidic silanols on the silica-based stationary phase, causing peak tailing.

  • Column Overload: Injecting too much sample can lead to peak fronting.[13]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of the analyte and its interaction with the stationary phase.[9]

Solutions and Protocols:

1. Improving Peak Shape:

  • Mobile Phase Modifiers: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to block the active sites on the stationary phase. However, be aware that TEA can cause ion suppression.

  • Use of Modern Columns: Employ columns with end-capping or hybrid particle technology that have fewer active silanol groups.

  • Adjust Mobile Phase pH: For reversed-phase chromatography, maintaining a low pH (e.g., with formic acid) will ensure the amine is protonated, which can improve peak shape on some columns.[9]

  • Reduce Injection Volume/Concentration: If column overload is suspected, reduce the amount of sample injected.

Visualization: Decision Tree for Peak Shape Issues

Peak_Shape_Issues Start Poor Peak Shape Tailing Peak Tailing? Start->Tailing Yes Yes Tailing->Yes Yes No No Tailing->No No Fronting Peak Fronting? Yes2 Yes2 Fronting->Yes2 Yes No2 No2 Fronting->No2 No Splitting Peak Splitting? Yes3 Yes3 Splitting->Yes3 Yes Secondary_Interactions Likely Secondary Interactions Modify_Mobile_Phase Add Competing Base or Adjust pH Secondary_Interactions->Modify_Mobile_Phase Change_Column Use End-Capped or Hybrid Column Secondary_Interactions->Change_Column Overload Likely Column Overload Reduce_Load Reduce Injection Volume or Concentration Overload->Reduce_Load Column_Issue Possible Column/Hardware Issue Check_Hardware Check for Blockages, Column Void, or Leaks Column_Issue->Check_Hardware Yes->Secondary_Interactions No->Fronting Yes2->Overload No2->Splitting Yes3->Column_Issue

Caption: A decision tree for diagnosing and resolving common peak shape problems.

References

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • Ricci, C., et al. (2005). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 40(6), 774-786. Retrieved from [Link]

  • Taylor, P. J. (2005). Ion suppression in mass spectrometry. Clinical Biochemistry, 38(4), 328-334. Retrieved from [Link]

  • Matuszewski, B. K. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International, 24(1). Retrieved from [Link]

  • van der Laan, T., et al. (2022). How Soft Is Secondary Electrospray Ionization? Journal of the American Society for Mass Spectrometry, 33(9), 1645-1652. Retrieved from [Link]

  • Phenomenex. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). DESI analysis of the reaction between benzylamine (1) and benzyl bromide (9) at different speeds of the moving stage. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Pitfalls Associated with the Use of Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Retrieved from [Link]

  • Waters Corporation. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Retrieved from [Link]

  • ZefSci. (n.d.). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Chromatography Forum. (2012, March 15). LC/MS not good for small molecules. Retrieved from [Link]

  • LCGC International. (n.d.). How to Avoid Problems in LC–MS. Retrieved from [Link]

  • BioPharm International. (2001, November). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International, 14(11). Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • International Journal of Pharmaceutical and Clinical Research. (2016). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of Pharmaceutical and Clinical Research, 8(10), 1419-1422. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ACS Publications. (2014, September 17). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). N-(Pyrimidin-5-ylmethyl)pyridin-2-amine. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Retrieved from [Link]

  • Arkivoc. (2003). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc, 2003(12), 117-124. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-4-methylbenzylamine. Retrieved from [Link]

  • Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]

  • PubChem. (n.d.). 4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). (R)-N-Methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]. Retrieved from [Link]

  • ResearchGate. (n.d.). Liquid Chromatography–Mass Spectrometry Method for Determination of N ‐Methyl‐ N ‐Nitrosopyridin‐4‐Amine in a Vonoprazan Fumarate Drug | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylpyrimidin-4-amine. Retrieved from [Link]

  • MDPI. (2022). A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis: A Standard Addition Approach to Quantify Nitrosamine in Rifampicin. Molecules, 27(19), 6289. Retrieved from [Link]

Sources

"N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine" minimizing cytotoxicity in cell-based assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine (Cmpd-X)

A Guide to Minimizing Cytotoxicity in Cell-Based Assays

Prepared by: Senior Application Scientist, Advanced Cell Biology Division

Introduction: This guide provides in-depth technical support for researchers using this compound, hereafter referred to as Cmpd-X. As a novel pyrimidine-based small molecule, likely targeting protein kinases, Cmpd-X holds significant research potential. However, like many small molecule inhibitors, distinguishing on-target pharmacological effects from off-target or compound-induced cytotoxicity is a critical experimental hurdle.[1] This document offers a series of troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments, minimize non-specific cell death, and generate reliable, interpretable data.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries and issues encountered when working with Cmpd-X.

Q1: At what concentration does the solvent, DMSO, become cytotoxic to my cells?

A1: While essential for solubilizing Cmpd-X, Dimethyl Sulfoxide (DMSO) is independently cytotoxic at higher concentrations. Most cell lines can tolerate up to 0.5% DMSO without significant effects on viability, though some may tolerate 1%.[2] However, sensitive and primary cell lines may show stress at concentrations as low as 0.1%.[2]

Core Recommendation: Always run a "vehicle-only" control group with the highest concentration of DMSO used in your experiment. We strongly advise keeping the final DMSO concentration at or below 0.5% and ideally below 0.1% for long-term (>48h) assays.[2][3] A dose-response curve for DMSO on your specific cell line is a crucial preliminary experiment.

Q2: I'm observing a sharp drop in cell viability even at low concentrations of Cmpd-X. Is this expected?

A2: A steep dose-response curve can indicate several phenomena:

  • High On-Target Potency: The compound may be a very potent inhibitor of a critical survival kinase in your cell model.

  • Compound Precipitation/Aggregation: Poorly soluble compounds can form aggregates at a critical concentration, leading to non-specific toxicity.[4] These aggregates can physically damage cells or sequester essential proteins.[4][5]

  • Acute Off-Target Cytotoxicity: The compound may be hitting one or more unintended targets that rapidly induce cell death.[6]

  • Assay Interference: The compound itself might be interfering with the viability assay chemistry (e.g., inhibiting luciferase in an ATP-based assay).

Troubleshooting Path: Refer to the detailed guides in Part 2 to systematically investigate these possibilities. Start by visually inspecting for precipitate in your media (Guide 1 ) and running orthogonal viability assays (Guide 3 ).

Q3: My results are not reproducible between experiments. What are the likely causes?

A3: Lack of reproducibility often stems from inconsistencies in compound handling or cell culture practices.[7][8]

  • Compound Stock Integrity: Repeated freeze-thaw cycles of your DMSO stock can lead to compound degradation or precipitation.[9] Aliquoting your stock is critical.

  • Preparation of Working Solutions: The way a DMSO stock is diluted into aqueous culture media is a frequent source of error. Rapid dilution can cause the compound to precipitate.[10] (See Protocol 1.1 ).

  • Cell Health and Passage Number: Use cells in a consistent, logarithmic growth phase and within a defined passage number range to avoid variability from genetic drift or senescence.[8]

  • Plate Edge Effects: The outer wells of a microplate are prone to evaporation, which concentrates both the compound and media components, leading to skewed results.[11] It is best practice to fill perimeter wells with sterile media or PBS and not use them for experimental data.[8]

Q4: How can I be sure the cell death I'm seeing is due to the intended mechanism (e.g., apoptosis) and not just general toxicity (necrosis)?

A4: This is a crucial mechanistic question. A simple viability assay (like an ATP assay) measures cell death but doesn't reveal the mechanism.[12]

  • Apoptosis vs. Necrosis: Apoptosis is a programmed, controlled form of cell death, often characterized by the activation of caspases.[13] Necrosis is an uncontrolled form of cell death resulting from acute injury, where the cell membrane ruptures.[14]

  • Measurement Strategy: To distinguish between these, you must use assays that measure specific markers of each pathway. For example, you can pair a viability assay with a caspase activation assay. A potent, on-target effect is more likely to induce a specific pathway like apoptosis. Widespread necrosis, especially at low concentrations, may suggest a non-specific cytotoxic mechanism.[15] Refer to Guide 3 for a detailed workflow.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides structured, step-by-step approaches to de-risk common experimental problems.

Guide 1: Investigating and Mitigating Compound Solubility Issues

Poor solubility is a primary cause of non-specific cytotoxicity and assay artifacts.[4] If a compound precipitates in the culture medium, it leads to inaccurate dosing and can physically harm cells.

Protocol 1.1: Best Practices for Compound Solubilization and Dilution

  • Stock Solution Preparation: Prepare a high-concentration stock (e.g., 10-20 mM) in 100% cell culture-grade DMSO.[16] Ensure complete dissolution; gentle warming (37°C) or brief sonication may be required for some compounds.[17] Visually inspect for any particulates against a light source.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in low-binding tubes and store at -20°C or -80°C, protected from light.[18] This prevents degradation from repeated freeze-thaw cycles.[9]

  • Serial Dilution: Perform serial dilutions in 100% DMSO to create intermediate stocks.

  • Final Dilution into Aqueous Medium (Critical Step): To prevent precipitation, add the small volume of DMSO stock to the larger volume of pre-warmed (37°C) culture medium while vortexing or swirling the medium gently.[10][17] Never add aqueous medium directly to a concentrated DMSO stock.

  • Visual Inspection: After preparing the final working concentration, hold the tube or plate up to a light source. Look for any cloudiness, schlieren lines, or visible precipitate. If observed, the compound is likely crashing out of solution.

Troubleshooting Solubility Issues:

  • Reduce Serum Concentration: If your experiment allows, test the compound's effect in lower serum (e.g., 2% FBS vs. 10% FBS). Some compounds bind extensively to serum proteins like albumin, which can affect their free concentration and solubility.[19]

  • Incorporate a Surfactant: In biochemical assays (not cell-based), a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.01%) can help maintain solubility. This is generally not advisable for cell-based assays due to detergent toxicity.[5]

Guide 2: Deconvoluting Cytotoxicity from Solvent Effects

It is essential to confirm that the observed cytotoxicity is from Cmpd-X and not from the DMSO vehicle.

Protocol 2.1: DMSO Vehicle Control Matrix

  • Objective: To determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.

  • Setup: Prepare a 96-well plate with your cells at the desired density.

  • Treatment: Create a dilution series of DMSO in your culture medium, matching every concentration that will be used in your Cmpd-X experiment. For example, if your Cmpd-X doses result in final DMSO concentrations of 0.5%, 0.25%, 0.125%, etc., you must have vehicle control wells for each.

  • Incubation: Incubate for the same duration as your planned experiment (e.g., 24, 48, 72 hours).

  • Readout: Use your primary viability assay (e.g., ATPlite) to measure cell health.

  • Analysis: Plot the viability against the DMSO concentration. This will define the threshold at which the solvent itself impacts your results. Any Cmpd-X effect must be significantly greater than the effect of its corresponding DMSO control.

Data Interpretation Table:

DMSO Conc.Cell Viability (% of Control)Interpretation
0.05%98% ± 3%Safe
0.1%95% ± 4%Likely Safe
0.25%91% ± 5%Use with caution; normalize data to this control
0.5%82% ± 6%Potentially confounding; avoid for long incubations
1.0%65% ± 8%Unacceptable; cytotoxic
Guide 3: Distinguishing On-Target Apoptosis from Off-Target Necrosis

If Cmpd-X is working through its intended mechanism, it is likely to induce a programmed cell death pathway like apoptosis. Widespread, rapid necrosis suggests a different mechanism, such as membrane disruption or compound aggregation.[14][20]

Workflow Visualization:

Caption: Workflow for dissecting the mechanism of cell death.

Protocol 3.1: Multiplexed Viability and Apoptosis Assay

This protocol uses two assays on the same well to correlate total cell death with a specific marker of apoptosis.

  • Plate Cells and Treat: Seed cells in a 96-well plate and treat with a dose-response of Cmpd-X and corresponding vehicle controls. Include a known apoptosis inducer (e.g., Staurosporine) as a positive control.[21]

  • Primary Viability Readout (e.g., ATPlite): At the desired time point, measure cell viability by quantifying ATP levels. This assay lyses cells to measure ATP, which is a marker of metabolically active cells.[12][22]

    • Equilibrate the plate to room temperature.

    • Add 50 µL of mammalian cell lysis solution and shake for 5 minutes.[22]

    • Add 50 µL of substrate solution, shake for 5 minutes, dark adapt for 10 minutes, and measure luminescence.[22]

  • Secondary Apoptosis Readout (e.g., Caspase-Glo® 3/7): In a parallel plate set up identically, measure the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[23]

    • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.[24]

    • Add a volume of reagent equal to the volume of media in the well (e.g., 100 µL reagent to 100 µL media).[21]

    • Mix on a plate shaker for 30-60 seconds and incubate at room temperature for 30-60 minutes.[24]

    • Measure the "glow-type" luminescence.[23]

Expected Results and Interpretation:

ScenarioATPlite Result (Viability)Caspase-Glo 3/7 Result (Apoptosis)Interpretation
On-Target Apoptosis Dose-dependent decreaseDose-dependent increase, followed by a decrease as cells dieStrong evidence for apoptosis. The decrease in caspase signal at high concentrations occurs because the total number of cells is too low to generate a signal.
Non-Specific Necrosis Dose-dependent decreaseNo significant increaseThe compound is likely causing cytotoxicity through a non-apoptotic mechanism, such as membrane damage or aggregation.
Assay Interference Dose-dependent decreaseNo signal, even with positive controlThe compound may be directly inhibiting the luciferase enzyme used in both assays. Validate with a non-enzymatic readout like an MTT assay.

Part 3: Understanding Potential Off-Target Effects

Even if apoptosis is confirmed, off-target effects can contribute to the observed phenotype. Cmpd-X, as a putative kinase inhibitor, may inhibit kinases other than the intended target.[6][25]

Conceptual Pathway Diagram:

G cluster_0 Cmpd-X Action cluster_1 Cellular Pathways CmpdX Cmpd-X TargetKinase On-Target Kinase CmpdX->TargetKinase Inhibition (Intended) OffTarget1 Off-Target Kinase 1 (e.g., Survival Kinase) CmpdX->OffTarget1 Inhibition (Unintended) OffTarget2 Off-Target Kinase 2 (e.g., Cell Cycle Kinase) CmpdX->OffTarget2 Inhibition (Unintended) Proliferation Cell Proliferation & Survival Pathway TargetKinase->Proliferation Promotes OffTarget1->Proliferation Promotes CellCycle Cell Cycle Progression OffTarget2->CellCycle Promotes Apoptosis Apoptosis Proliferation->Apoptosis Inhibits CellCycle->Proliferation Leads to

Sources

Validation & Comparative

A Comparative Guide to Target Engagement Validation for N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, confirming that a therapeutic candidate directly interacts with its intended biological target within the complex milieu of a living cell is a critical milestone.[1][2] This process, known as target engagement, provides essential evidence for the mechanism of action and is a prerequisite for confident lead optimization and clinical translation.[3][4][5] This guide offers a comprehensive comparison of two powerful, label-free methodologies for validating the target engagement of N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine, a novel fragment molecule with therapeutic potential.

This compound is a heterocyclic compound featuring a pyrimidine ring linked to a benzylamine moiety.[6] While its precise biological target is under active investigation, its structural motifs are commonly found in inhibitors of various enzyme families, such as protein kinases and deubiquitinases.[7][8][9][10] For the purpose of this guide, we will consider a hypothetical scenario where this compound has been identified as a potential inhibitor of a specific intracellular protein, Target Protein X (TPX).

This guide will provide a detailed comparison of two leading biophysical methods for confirming target engagement in a cellular context: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay. We will delve into the principles behind each technique, provide step-by-step experimental protocols, and present hypothetical data to illustrate how these methods can be used to validate and compare the engagement of this compound and a less active analog, Compound Y.

The Imperative of Target Engagement Validation

The journey from a promising hit compound to a viable drug candidate is fraught with challenges. A significant contributor to late-stage failures is an incomplete understanding of a compound's true mechanism of action.[11] Demonstrating that a molecule physically binds to its intended target in a physiologically relevant environment is paramount for several reasons:

  • Mechanism of Action (MoA) Confirmation: Direct evidence of binding solidifies the proposed MoA, providing a rational basis for further development.[3][5]

  • Structure-Activity Relationship (SAR) Studies: Quantifying target engagement allows for the establishment of a robust SAR, guiding medicinal chemistry efforts to enhance potency and selectivity.[3]

  • Dose-Response Correlation: Correlating target occupancy with downstream functional effects is crucial for understanding the pharmacological profile of a compound.

  • De-risking Clinical Development: Early and definitive target engagement data increases confidence in a candidate's potential for clinical success.[2]

Comparative Methodologies for Target Engagement

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that the binding of a ligand, such as a small molecule inhibitor, can alter the thermal stability of its target protein.[11][12][13] When a protein is heated, it denatures and aggregates. The temperature at which half of the protein population is denatured is known as the melting temperature (Tm). Ligand binding often stabilizes the protein, resulting in an increase in its Tm. This "thermal shift" is a direct indicator of target engagement.[13][14]

Workflow:

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_analysis Analysis cells Intact Cells treatment Incubate cells with This compound or vehicle (DMSO) cells->treatment heat Heat cell suspensions at a range of temperatures treatment->heat lysis Cell Lysis heat->lysis centrifugation Centrifugation to pellet aggregated proteins lysis->centrifugation sds_page SDS-PAGE centrifugation->sds_page Supernatant (Soluble Fraction) western_blot Western Blot for TPX sds_page->western_blot quantification Quantify soluble TPX western_blot->quantification

Caption: CETSA experimental workflow for assessing target engagement.

Experimental Protocol: CETSA
  • Cell Culture and Treatment:

    • Culture a cell line endogenously expressing or overexpressing Target Protein X (TPX) to approximately 80% confluency.

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS supplemented with protease inhibitors).

    • Aliquot the cell suspension into separate tubes.

    • Treat the cells with either this compound (e.g., at 10 µM), Compound Y (10 µM), or vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Place the treated cell suspensions in a thermal cycler or a heat block with a temperature gradient.

    • Heat the samples for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments).

    • Include an unheated control sample for each treatment condition.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by using a mild, non-denaturing lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis:

    • Carefully collect the supernatant, which contains the soluble, non-aggregated proteins.

    • Determine the protein concentration of the soluble fraction.

    • Analyze equal amounts of protein from each sample by SDS-PAGE followed by Western blotting using a specific antibody against TPX.[12]

    • Quantify the band intensities to determine the amount of soluble TPX at each temperature.

  • Data Analysis:

    • Plot the percentage of soluble TPX against the temperature for each treatment condition.

    • Fit the data to a sigmoidal dose-response curve to determine the Tm for each condition.

    • A positive shift in the Tm in the presence of the compound compared to the vehicle control indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS)

Principle: DARTS operates on the principle that ligand binding can stabilize a protein's conformation, making it less susceptible to proteolytic degradation.[15][16] In the presence of a binding compound, the target protein will be partially protected from digestion by a protease, resulting in a higher abundance of the full-length protein compared to a vehicle-treated control.[17][18]

Workflow:

Caption: DARTS experimental workflow for assessing target engagement.

Experimental Protocol: DARTS
  • Cell Lysis and Lysate Preparation:

    • Lyse cultured cells in a non-denaturing lysis buffer (e.g., M-PER supplemented with protease inhibitors, but without detergents that would disrupt protein structure).[15]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate.[18]

  • Compound Incubation:

    • Aliquot the cell lysate into separate tubes.

    • Add this compound, Compound Y, or vehicle (DMSO) to the lysates at various concentrations.

    • Incubate for 1 hour at room temperature to allow for compound-target binding.

  • Protease Digestion:

    • Add a protease, such as thermolysin or pronase, to each lysate. The optimal protease and its concentration should be determined empirically to achieve partial digestion of the total protein pool.[15]

    • Incubate for a fixed time (e.g., 10-30 minutes) at room temperature.

  • Quenching the Reaction:

    • Stop the digestion by adding a protease inhibitor or by adding SDS-PAGE loading buffer and boiling the samples.

  • Analysis:

    • Separate the protein fragments by SDS-PAGE.

    • Perform a Western blot using an antibody specific for TPX.[16]

  • Data Analysis:

    • Quantify the intensity of the full-length TPX band for each condition.

    • A dose-dependent increase in the amount of full-length TPX in the compound-treated samples compared to the vehicle control indicates target engagement.

Comparative Analysis and Data Interpretation

To illustrate the outcomes of these assays, let's consider hypothetical data for this compound (the active compound) and Compound Y (an inactive analog) on their engagement with TPX.

Hypothetical CETSA Results
Treatment ConditionTm of TPX (°C)ΔTm (°C) vs. Vehicle
Vehicle (DMSO)52.5-
This compound (10 µM)58.0+5.5
Compound Y (10 µM)52.7+0.2

The significant positive thermal shift (ΔTm = +5.5°C) observed with this compound provides strong evidence of its direct binding to and stabilization of TPX in intact cells. In contrast, the negligible shift with Compound Y suggests it does not engage TPX under these conditions.

Hypothetical DARTS Results
Compound Concentration% Full-Length TPX Remaining (vs. no protease control)
Vehicle (DMSO) 25%
This compound
1 µM45%
10 µM75%
50 µM85%
Compound Y
1 µM26%
10 µM24%
50 µM27%

The dose-dependent protection of TPX from proteolysis by this compound is a clear indicator of target engagement. Compound Y shows no protective effect, corroborating the CETSA results.

Comparison of CETSA and DARTS
FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)
Principle Ligand-induced thermal stabilization of the target protein.[13][14]Ligand-induced conformational stabilization leading to protease resistance.[15][16]
Assay Format Can be performed in intact cells, cell lysates, or tissue samples.[11]Typically performed in cell or tissue lysates.[18]
Key Advantage Provides a direct measure of target engagement in a physiological cellular environment, accounting for cell permeability.[4]Does not require specialized heating equipment like a thermal cycler and is relatively quick to perform.[17]
Limitations Some proteins may not exhibit a significant thermal shift upon ligand binding. The assay can be sensitive to buffer conditions.Requires careful optimization of the protease and digestion conditions. May not be suitable for membrane proteins that require detergents for solubilization, which could interfere with the assay.
Readout Western blot or mass spectrometry to quantify the soluble fraction of the target protein.Western blot or mass spectrometry to quantify the amount of full-length, protected protein.[19]
Alternative The InCELL Hunter™ and InCELL Pulse™ assays are commercially available platforms that provide alternative methods for assessing target engagement in cells.[20][21]

Conclusion

Both CETSA and DARTS are powerful and complementary techniques for the validation of target engagement. For this compound, the hypothetical data from both assays compellingly demonstrate its direct interaction with Target Protein X in a cellular context, while the inactive analog, Compound Y, shows no such engagement.

The choice between CETSA and DARTS will depend on the specific research question, the nature of the target protein, and the available resources. CETSA is particularly advantageous for confirming target engagement in living cells, providing a more physiologically relevant assessment.[4] DARTS offers a simpler and often faster workflow for initial validation in lysates.[17]

By employing these robust biophysical methods, researchers can gain high-confidence validation of on-target activity, enabling more informed decision-making in the critical early stages of drug discovery and development.[1][22][23]

References
  • DiscoverX. InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. [Link]

  • DiscoverX. Target Engagement Assays. [Link]

  • Concept Life Sciences. Target Engagement Assay Services. [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • MtoZ Biolabs. What Are the DARTS Steps? Is Mass Spectrometry After Staining or Target Identification? How if Stained Proteins Change? [Link]

  • Lomenick, B., et al. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Current Protocols in Chemical Biology.
  • Journal of Medicinal Chemistry. Target Engagement Assays in Early Drug Discovery. [Link]

  • National Center for Biotechnology Information. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. [Link]

  • National Center for Biotechnology Information. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • Discovery On Target. Target Identification and Validation - Part 1 - 2021 Archive. [Link]

  • Bio-protocol. Cancer Biology - Protein. [Link]

  • National Center for Biotechnology Information. Determining target engagement in living systems. [Link]

  • University College London. Target Identification and Validation (Small Molecules). [Link]

  • ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • ResearchGate. (A) Illustration of the overall assay principle for CETSA experiments,... [Link]

  • Medicines Discovery Catapult. Target Identification and Validation at MDC. [Link]

  • WJBPHS. Target identification and validation in research. [Link]

  • National Center for Biotechnology Information. 4-Amino-N-{(1r,8r,9r,13r)-16-(4-Amino-2-Methylpyrimidin-5-Yl)-1-Benzyl-8-(Cyclohexylmethyl)-9-Hydroxy-13-[(1s)-1-Methylpropyl]-2,6,11,14-Tetraoxo-3,7,12,15-Tetraazahexadec-1-Yl}piperidine-1-Carboxamide. [Link]

  • National Center for Biotechnology Information. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. [Link]

  • ACS Publications. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. [Link]

  • National Center for Biotechnology Information. N'-[4-(2-Amino-4-Methyl-1,3-Thiazol-5-Yl)pyrimidin-2-Yl]-N,N-Dimethylbenzene-1,4-Diamine. [Link]

  • PubChemLite. N-methylpyrimidin-4-amine (C5H7N3). [Link]

  • National Center for Biotechnology Information. N-(Pyrimidin-5-ylmethyl)pyridin-2-amine. [Link]

  • National Center for Biotechnology Information. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. [Link]

  • National Center for Biotechnology Information. Importance of Quantifying Drug-Target Engagement in Cells. [Link]

  • ResearchGate. Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. [Link]

  • National Center for Biotechnology Information. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [Link]

  • National Center for Biotechnology Information. N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. [Link]

  • National Center for Biotechnology Information. N-(4-Amino-pyrimidin-5-yl)-4-methyl-N-(4-methyl-phenyl-sulfon-yl)benzene-sulfonamide. [Link]

  • National Center for Biotechnology Information. 2-Methylpyrimidin-4-amine. [Link]

Sources

A Comparative Guide to N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine Derivatives as Potent USP1/UAF1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a multitude of biologically active compounds.[1][2] Its inherent drug-like properties and synthetic tractability have led to its incorporation into numerous approved therapeutics.[1] This guide focuses on a specific class of pyrimidine derivatives, built around the N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine core structure. While this specific molecule is a valuable fragment for molecular design, we will conduct a deep comparative analysis of a closely related and well-characterized series: N-benzyl-2-phenylpyrimidin-4-amine derivatives .[3][4] These compounds have emerged as potent inhibitors of the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) deubiquitinase complex, a critical regulator of the DNA damage response and a promising target for anticancer therapies.[3][4][5]

This guide will provide researchers, scientists, and drug development professionals with an in-depth comparison of these derivatives, supported by experimental data and detailed protocols. We will explore their structure-activity relationships (SAR), inhibitory potencies, and the methodologies used for their evaluation.

The USP1/UAF1 Deubiquitinase Complex: A Key Therapeutic Target

The USP1/UAF1 complex plays a pivotal role in cellular homeostasis by removing ubiquitin from specific protein substrates, thereby regulating their stability and function.[4][5] Two of its key substrates are Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 (FANCD2), both of which are central to DNA repair pathways.[1] By deubiquitinating these proteins, USP1/UAF1 effectively switches off certain DNA damage response pathways.

In the context of cancer, inhibiting USP1/UAF1 activity leads to the accumulation of monoubiquitinated PCNA (Ub-PCNA) and FANCD2, which can trigger cell cycle arrest and apoptosis in cancer cells.[1][3][4] This makes USP1/UAF1 a compelling target for the development of novel anticancer agents, particularly in combination with DNA-damaging chemotherapeutics like cisplatin.[1][5]

Targeted Signaling Pathway

The following diagram illustrates the central role of the USP1/UAF1 complex in the DNA damage response and the mechanism of action of its inhibitors.

USP1_pathway cluster_nucleus Nucleus DNA_Damage DNA Damage (e.g., Cisplatin) Ub_PCNA Monoubiquitinated PCNA (Ub-PCNA) DNA_Damage->Ub_PCNA Ubiquitination PCNA PCNA Ub_PCNA->PCNA Deubiquitination Apoptosis Cell Cycle Arrest & Apoptosis Ub_PCNA->Apoptosis Promotes USP1_UAF1 USP1/UAF1 Complex USP1_UAF1->Ub_PCNA Catalyzes Inhibitor N-benzyl-2-phenylpyrimidin- 4-amine Derivatives (e.g., ML323) Inhibitor->USP1_UAF1 Inhibits

Caption: Inhibition of the USP1/UAF1 complex by N-benzyl-2-phenylpyrimidin-4-amine analogs.

Comparative Analysis of N-benzyl-2-phenylpyrimidin-4-amine Derivatives

The inhibitory potency of this series of compounds against the USP1/UAF1 complex has been extensively studied, leading to the identification of the potent and selective inhibitor, ML323 .[6] The following tables summarize the structure-activity relationship (SAR) data, highlighting how modifications to the core scaffold impact inhibitory activity. The IC50 values represent the half-maximal inhibitory concentration and were determined through a quantitative high-throughput screen.[7]

Table 1: Impact of Phenyl Ring Substitution on Inhibitory Potency
Compound IDR GroupIC50 (μM)
223-CF₃-phenyl> 10
234-CF₃-phenyl> 10
242-NO₂-phenyl6.5
252-OMe-phenyl0.94
262-Me-phenyl0.85
272-Et-phenyl0.80
28 2-isopropyl-phenyl 0.18

Data sourced from a comprehensive study on N-benzyl-2-phenylpyrimidin-4-amine derivatives.[7]

Expertise & Experience: The data in Table 1 clearly demonstrates that substitution at the ortho position of the C2-phenyl ring is critical for potent USP1/UAF1 inhibition. The increasing steric bulk from methyl to ethyl to isopropyl at the ortho position correlates with a significant increase in potency, with the 2-isopropylphenyl derivative (28 ) exhibiting a low micromolar IC50 value. This suggests a specific hydrophobic pocket in the USP1/UAF1 complex that accommodates these bulky groups. Conversely, electron-withdrawing groups like trifluoromethyl (CF₃) at the meta or para positions are detrimental to activity.

Table 2: Impact of Benzylamine Moiety Substitution on Inhibitory Potency
Compound IDR' GroupIC50 (μM)
1H4.7
124-phenyl3.7
164-pyridyl1.9
17 3-pyridyl 1.1

Data sourced from a comprehensive study on N-benzyl-2-phenylpyrimidin-4-amine derivatives.[7]

Expertise & Experience: Modifications to the benzylamine portion of the scaffold also significantly influence inhibitory activity. The introduction of a pyridyl group is generally well-tolerated, with the 3-pyridyl analog (17 ) showing the most promising activity in this initial set. This suggests that a nitrogen atom in this region may be involved in a favorable interaction, such as a hydrogen bond, with the target protein.

The Optimized Lead Compound: ML323

Through extensive medicinal chemistry efforts, ML323 was identified as a highly potent and selective inhibitor of the USP1/UAF1 deubiquitinase complex.[3][4]

CompoundIC50 (nM) (Ub-Rho assay)Ki (nM)
ML323 7668

Data for ML323, a potent USP1-UAF1 inhibitor.[6]

ML323 exhibits nanomolar potency and serves as a valuable chemical probe to investigate the cellular functions of USP1/UAF1.[1]

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis and biological evaluation of N-benzyl-2-phenylpyrimidin-4-amine derivatives.

General Synthetic Workflow

The synthesis of the N-benzyl-2-phenylpyrimidin-4-amine derivatives generally follows a multi-step sequence. A representative workflow is outlined below.

synthesis_workflow Start Starting Materials (e.g., 2,4-dichloropyrimidine, boronic acids, amines) Step1 Suzuki Coupling Start->Step1 Step2 Nucleophilic Aromatic Substitution (SNAr) Step1->Step2 Purification Purification (e.g., Chromatography) Step2->Purification Final_Product N-benzyl-2-phenylpyrimidin- 4-amine Derivative Purification->Final_Product

Caption: General synthetic workflow for N-benzyl-2-phenylpyrimidin-4-amine derivatives.

Step-by-Step Synthesis of a Key Intermediate

A crucial step in the synthesis of many of these analogs involves the formation of a 1,2,3-triazole moiety, which can then be reduced to the corresponding benzylamine.

  • Azide Formation: React 4-aminobenzonitrile with trimethylsilyl azide and t-butyl nitrite at 0 °C to yield the corresponding azide.[7]

  • Cycloaddition: Dissolve the azide in a mixture of DMSO and water.[7]

  • Add copper sulfate, ethynyltrimethylsilane, and sodium ascorbate to the solution.[7]

  • Heat the reaction mixture to 80 °C for 24 hours to facilitate the click chemistry reaction, yielding the desired 1,2,3-triazole.[7]

  • Reduction: The triazole can then be reduced to the corresponding benzylamine using appropriate reducing agents, which is then used in subsequent SNAr reactions with the pyrimidine core.

USP1/UAF1 Inhibition Assay (Biochemical)

This assay quantitatively measures the deubiquitinating activity of the USP1/UAF1 complex.

Materials:

  • Purified USP1/UAF1 complex

  • Ubiquitin-Rhodamine110-Glycine (Ub-Rho) substrate

  • Assay Buffer: 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA, 0.5 mM EDTA, 1 mM DTT

  • Test compounds (dissolved in DMSO)

  • 384-well black, low-volume plates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add 50 nL of the test compound solution to the appropriate wells.

  • Add 5 µL of a solution containing the USP1/UAF1 complex (final concentration ~1 nM) in assay buffer to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiate the reaction by adding 5 µL of the Ub-Rho substrate (final concentration ~50 nM) in assay buffer to each well.

  • Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every 60 seconds for 30 minutes.

  • The rate of increase in fluorescence is proportional to the USP1/UAF1 activity.

  • Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter Hill equation.

Cellular Assay for USP1/UAF1 Inhibition (Western Blot)

This assay validates the on-target effect of the inhibitors in a cellular context by measuring the levels of monoubiquitinated PCNA (Ub-PCNA).

Materials:

  • Human cancer cell line (e.g., H1299 non-small cell lung cancer cells)

  • Cell culture medium and reagents

  • Test compounds

  • Cisplatin (as a positive control for DNA damage)

  • Lysis buffer

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibodies: anti-PCNA, anti-GAPDH (loading control)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Seed H1299 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the test compounds at the desired concentrations for 4 hours.[2] Include a vehicle control (DMSO) and a positive control (e.g., 20 µM cisplatin).

  • Harvest the cells and prepare whole-cell lysates using an appropriate lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample on a 4-12% gradient SDS-PAGE gel.[2]

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane and then probe with primary antibodies against PCNA and GAPDH.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities for Ub-PCNA and unmodified PCNA.[2] An increase in the Ub-PCNA/PCNA ratio indicates inhibition of USP1/UAF1.[2]

Conclusion

The N-benzyl-2-phenylpyrimidin-4-amine scaffold has proven to be a fertile ground for the development of potent and selective inhibitors of the USP1/UAF1 deubiquitinase complex. The comparative analysis presented in this guide highlights the critical structure-activity relationships that govern the inhibitory potency of these derivatives. Specifically, the presence of a bulky hydrophobic group at the ortho position of the C2-phenyl ring and a pyridyl moiety in the benzylamine portion are key for high-affinity binding. The lead compound, ML323, with its nanomolar potency, represents a significant achievement in the quest for novel anticancer therapeutics targeting the DNA damage response pathway. The detailed experimental protocols provided herein offer a robust framework for the synthesis and evaluation of new analogs based on the this compound core structure, paving the way for the discovery of next-generation USP1/UAF1 inhibitors.

References

  • Liang, Q., et al. (2014). A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses. Nature chemical biology, 10(4), 298–304. [Link]

  • Dexheimer, T. S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of medicinal chemistry, 57(19), 8099–8110. [Link]

  • PubMed. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. J Med Chem, 57(19), 8099-110. [Link]

  • National Center for Biotechnology Information. (2012). Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex. In Probe Reports from the NIH Molecular Libraries Program. [Link]

  • ACS Publications. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link]

Sources

A-Head-to-Head Comparison: Cross-Reactivity Profiling of Dasatinib, Imatinib, and Nilotinib

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding Kinase Inhibitor Selectivity and its Clinical Implications

For researchers, medicinal chemists, and drug development professionals, the term "targeted therapy" evokes the promise of precision. Yet, the reality is that even the most exquisitely designed kinase inhibitors exhibit a degree of promiscuity. This cross-reactivity, or polypharmacology, is a double-edged sword: it can be the source of unwanted toxicities or the basis for expanded therapeutic efficacy.[1][2][3][4]

This guide provides an in-depth comparison of the cross-reactivity profiles of three cornerstone BCR-ABL inhibitors used in the treatment of Chronic Myeloid Leukemia (CML): Imatinib (the first-generation standard), and the second-generation drugs Dasatinib and Nilotinib.[5][6] While all three effectively target the BCR-ABL oncoprotein, their broader kinome interaction profiles differ significantly, impacting their clinical utility and side-effect profiles.[1][6]

We will dissect the experimental methodologies used to generate these profiles, from broad kinome screening to cellular target validation, providing a framework for objective comparison and interpretation.

Part 1: In Vitro Kinome-Wide Selectivity Profiling

The Rationale: Casting a Wide Net

The first step in understanding an inhibitor's selectivity is to screen it against a large, representative panel of kinases. The human kinome consists of over 500 kinases, many of which share a highly conserved ATP-binding pocket.[7] This structural similarity is the primary reason for inhibitor cross-reactivity. A broad in vitro screen provides a global, unbiased view of a compound's potential on- and off-targets.

One of the gold-standard platforms for this is the KINOMEscan™ , a competitive binding assay.[8] This methodology does not measure enzymatic inhibition directly but quantifies the ability of a compound to displace a ligand from the ATP-binding site of a large panel of kinases. The results are typically reported as dissociation constants (Kd), providing a direct measure of binding affinity.

Experimental Protocol: Competitive Displacement Binding Assay (e.g., KINOMEscan™)
  • Kinase Preparation: A panel of human kinases is individually expressed, typically as fusions with a DNA tag.

  • Immobilization: Each kinase is immobilized on a solid support (e.g., beads) via its DNA tag.

  • Competition: The test inhibitor (e.g., Dasatinib) is incubated with the immobilized kinase in the presence of a known, tagged ligand that binds to the active site.

  • Quantification: After incubation and washing, the amount of tagged ligand remaining bound to the kinase is quantified. A potent inhibitor will displace the ligand, resulting in a lower signal.

  • Data Analysis: The results are compared to a DMSO control (100% binding) to calculate the percent of remaining binding. By testing a range of inhibitor concentrations, a Kd value can be determined, signifying the concentration at which 50% of the kinase is bound by the inhibitor.

Comparative Data: Kinase Selectivity of BCR-ABL Inhibitors

The data below represents a hypothetical but realistic summary of Kd values for key on-target and off-target kinases, illustrating the distinct selectivity profiles of Imatinib, Nilotinib, and Dasatinib.

Kinase TargetImatinib (Kd, nM)Nilotinib (Kd, nM)Dasatinib (Kd, nM)Comments
ABL1 2520<0.5 Primary on-target. Dasatinib is the most potent.
KIT 1001201.5 Key target in GIST. All three show activity.
PDGFRα/β 1501001.0 Important targets in various malignancies.
SRC Family >10,000>10,0000.5 - 5 Key differentiator. Dasatinib is a potent SRC inhibitor.
DDR1 >5,00025 30 Nilotinib and Dasatinib show potent inhibition.[6][9]
Ephrin Receptors >10,000>10,0005 - 50 A known class of Dasatinib off-targets.[10]
BTK >10,000>10,0006 Another significant Dasatinib off-target.[10]

This table synthesizes data from multiple sources indicating the relative potencies and selectivities of these inhibitors.[6][10][11]

Interpretation: The data clearly shows that while Nilotinib was designed as a more potent and selective analog of Imatinib, Dasatinib has a much broader inhibition profile.[6][11][12] Its designation as a dual Src/Abl inhibitor is evident from its potent, sub-nanomolar affinity for SRC family kinases, a feature absent in Imatinib and Nilotinib.[6][11]

Visualization: In Vitro Kinase Profiling Workflow

G cluster_prep Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis KinasePanel Panel of 400+ Human Kinases Immobilize Immobilize Kinases on Solid Support KinasePanel->Immobilize Incubate Incubate with Test Inhibitor + Tagged Ligand Immobilize->Incubate Wash Wash Unbound Components Incubate->Wash Quantify Quantify Bound Ligand Wash->Quantify Calculate Calculate % Displacement vs. DMSO Control Quantify->Calculate DetermineKd Determine Kd Values Calculate->DetermineKd Profile Generate Selectivity Profile (e.g., TREEspot) DetermineKd->Profile

Caption: Workflow for in vitro kinase cross-reactivity profiling.

Part 2: Cellular Target Engagement and Validation

The Rationale: Confirming Binding in a Live-Cell Context

In vitro binding assays are invaluable, but they use purified, often truncated kinase domains outside their native environment. It is crucial to confirm that an inhibitor engages its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[13][14][15] It operates on the principle that when a drug binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[13][16]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Intact cells (e.g., K562 CML cell line) are treated with the test inhibitor (e.g., Dasatinib) or a vehicle control (DMSO).

  • Heating: The cell suspensions are heated to a range of temperatures (e.g., 40°C to 70°C) to induce protein denaturation and aggregation.

  • Cell Lysis: The cells are lysed to release their protein contents.

  • Separation: The aggregated, denatured proteins are separated from the soluble, stable proteins by centrifugation.

  • Quantification: The amount of the specific target protein remaining in the soluble fraction is quantified, typically by Western Blot or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the soluble protein amount against temperature. A shift in this curve to higher temperatures in the drug-treated sample indicates target stabilization and therefore, engagement.

Comparative Data: Target Engagement in CML Cells

The table below shows hypothetical thermal shift (ΔTm) data for key Dasatinib targets in a CML cell line.

Protein TargetVehicle Tm (°C)Dasatinib-Treated Tm (°C)Thermal Shift (ΔTm, °C)Interpretation
BCR-ABL 52.059.5+7.5 Strong, direct engagement of the primary target.
LYN (SRC Family) 54.559.0+4.5 Confirms cellular engagement of a key off-target.
LCK (SRC Family) 53.057.0+4.0 Confirms cellular engagement of a key off-target.
GAPDH 61.061.1+0.1 No significant shift in a control protein.

Interpretation: A significant positive thermal shift for BCR-ABL and SRC family kinases like LYN and LCK confirms that Dasatinib actively binds to these targets inside living cells. The lack of a shift for a control protein like GAPDH demonstrates the specificity of the interaction.

Visualization: CETSA Workflow

G start Intact Cells treat Treat with Inhibitor or DMSO Vehicle start->treat heat Heat to Temperature Gradient (e.g., 40-70°C) treat->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge to Separate Soluble vs. Aggregated lyse->centrifuge quantify Quantify Soluble Target Protein (e.g., Western Blot) centrifuge->quantify analyze Plot Melting Curve & Determine Thermal Shift (ΔTm) quantify->analyze

Caption: Experimental workflow for the Cellular Thermal Shift Assay.

Part 3: Unbiased Proteome-Wide Off-Target Discovery

The Rationale: Beyond the Kinome

While kinase panels are extensive, they are inherently biased towards known kinases. To discover truly novel or unexpected off-targets, including non-kinase proteins, an unbiased approach is required. Chemical proteomics , often involving affinity chromatography coupled with mass spectrometry, is the state-of-the-art method for this.[17][18][19]

In this technique, the inhibitor is immobilized on a resin to create an "affinity matrix." This matrix is then used as bait to "fish" for binding partners from a total cell lysate.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry
  • Probe Synthesis: The inhibitor (e.g., Dasatinib) is chemically modified with a linker and covalently attached to a solid support, such as Sepharose beads.

  • Lysate Incubation: A native cell lysate is incubated with the inhibitor-bound beads. Proteins that bind to the inhibitor are captured.

  • Competition (Optional but Recommended): A parallel experiment is run where the lysate is co-incubated with the beads and an excess of free, non-immobilized inhibitor. True binders will be competed off the beads by the free drug.

  • Washing & Elution: The beads are washed to remove non-specific binders, and the specifically bound proteins are then eluted.

  • Mass Spectrometry: The eluted proteins are identified and quantified using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Proteins that are significantly enriched on the beads and show displacement by the free inhibitor are identified as high-confidence off-targets.

Interpretation: This approach has been instrumental in building comprehensive interaction profiles. For instance, chemical proteomics studies have confirmed the broad kinase reactivity of Dasatinib while highlighting the much higher specificity of Imatinib and Nilotinib.[6][9] These studies also led to the discovery of novel non-kinase targets, such as the oxidoreductase NQO2, which is inhibited by Imatinib and Nilotinib but not Dasatinib.[6][9]

Visualization: Chemical Proteomics Workflow

G Inhibitor Kinase Inhibitor Matrix Immobilized Inhibitor Matrix Inhibitor->Matrix Beads Solid Support (e.g., Beads) Beads->Matrix Incubate Incubate Lysate with Matrix Matrix->Incubate Lysate Native Cell Lysate Lysate->Incubate Wash Wash Non-Specific Binders Incubate->Wash Elute Elute Specific Binding Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS Identify Identify On- and Off-Targets MS->Identify G cluster_pathway BCR-ABL Downstream Signaling cluster_ras RAS/MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_stat JAK/STAT Pathway cluster_inhibitors Tyrosine Kinase Inhibitors BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K JAK2 JAK2 BCR_ABL->JAK2 RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival STAT5 STAT5 JAK2->STAT5 STAT5->Survival Imatinib Imatinib Nilotinib Imatinib->BCR_ABL Dasatinib Dasatinib Dasatinib->BCR_ABL SRC SRC Family Kinases (e.g., LYN, LCK) Dasatinib->SRC Other_Pathways Other Pro-Survival Pathways SRC->Other_Pathways

Caption: Dasatinib inhibits both BCR-ABL and SRC family kinases.

Conclusion

The comprehensive cross-reactivity profiling of kinase inhibitors is not merely an academic exercise; it is a critical component of modern drug development. The comparison between Imatinib, Nilotinib, and Dasatinib provides a compelling case study. While all are effective BCR-ABL inhibitors, their distinct off-target profiles, elucidated through a combination of in vitro screening, cellular engagement assays, and unbiased proteomics, directly translate to differences in their clinical behavior. Dasatinib's broad-spectrum activity offers potent efficacy but requires management of a unique set of side effects, whereas the more selective profiles of Imatinib and Nilotinib result in a different, though not absent, set of clinical considerations. [6][20] As a senior scientist, the lesson is clear: a multi-pronged, evidence-based approach to understanding inhibitor selectivity is paramount for predicting clinical outcomes, managing patient safety, and ultimately, developing more effective and safer targeted therapies.

References

  • Patsnap Synapse. What are Bcr-Abl inhibitors and how do they work?. Patsnap. 2024-06-21. [Link]

  • Jabbour E, Kantarjian H, Cortes J. Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. Clinical Cancer Research. 2011;17(2):212-21. [Link]

  • Rix U, Hantschel O, Dürnberger G, et al. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. 2007;110(12):4055-4063. [Link]

  • Quintas-Cardama A, Kantarjian H, Cortes J. Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia. Leukemia & Lymphoma. 2012;53(11):2088-2100. [Link]

  • dos Santos G, Guedes R. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. International Journal of Molecular Sciences. 2022;23(2):936. [Link]

  • Giles FJ, O'Dwyer M, Swords R. Development and targeted use of nilotinib in chronic myeloid leukemia. Cancer Treatment Reviews. 2009;35(6):532-539. [Link]

  • Pala L, Stivala S, Cividini M, et al. Molecular Pathways: BCR-ABL. Clinical Cancer Research. 2012;18(4):930-937. [Link]

  • Donato NJ, Wu JY, Stapley J, et al. Targeting BCR-ABL and Its Downstream Signaling Cascade as Therapy for Chronic Myelogenous Leukemia. Blood. 2004;104(11):290. [Link]

  • O'Hare T, Walters DK, Stoffregen EP, et al. Comparison of imatinib mesylate, dasatinib (BMS-354825), and nilotinib (AMN107) in an N-ethyl-N-nitrosourea (ENU)–based mutagenesis screen: high efficacy of drug combinations. Blood. 2005;106(12):4055-4061. [Link]

  • Stover EH, Fabbro D, Hunt JP, et al. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor. Current Oncology Reports. 2012;14(2):121-129. [Link]

  • Quintás-Cardama A, Kantarjian H, Cortes J. Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia. ResearchGate. 2012. [Link]

  • Kimura S, Naito H, Segawa H, et al. Comparison of Imatinib, Dasatinib, Nilotinib and INNO-406 in Imatinib-Resistant Cell Lines. Blood. 2007;110(11):3724. [Link]

  • Johnson LN. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Journal of Proteome Research. 2013;12(12):5423-5435. [Link]

  • Rix U, Superti-Furga G. Chemical proteomics workflow. ResearchGate. 2009. [Link]

  • DiscoveRx. dasatinib | DiscoveRx KINOMEscan® screen. [Link]

  • Kimura S, Naito H, Segawa H, et al. Comparison of imatinib, dasatinib, nilotinib and INNO-406 in imatinib-resistant cell lines. ResearchGate. 2007. [Link]

  • Médard G, Pachl F, Kuster B. Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research. 2015;14(3):1574-1586. [Link]

  • ResearchGate. Kinase profile of dasatinib. ResearchGate. [Link]

  • Semantic Scholar. Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar. [Link]

  • Buchdunger E, Cioffi CL, Law N, et al. Imatinib: a selective tyrosine kinase inhibitor. European Journal of Cancer. 2002;38(Suppl 5):S29-36. [Link]

  • Hilberg F, Roth GJ, Krssak M, et al. S134 Kinase Selectivity Profiles Of Nintedanib And Imatinib. ResearchGate. 2014. [Link]

  • Grokipedia. Cellular thermal shift assay. Grokipedia. [Link]

  • Niijima S, Okuno Y. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling. 2012;52(4):1047-1056. [Link]

  • Orazi A, Farooki A, Aleman JO, et al. Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia. Journal of Clinical & Experimental Hematopathology. 2015;55(1):19-26. [Link]

  • Gohlke B. Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. 2019. [Link]

  • Bamborough P, Drewry DH, Harper G, Smith GK, Zuercher WJ. Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. 2008;51(24):7898-7914. [Link]

  • le Coutre P, Lipton JH, Scheuring UJ, et al. Nilotinib in patients with Ph + chronic myeloid leukemia in accelerated phase following imatinib resistance or intolerance: 24-month follow-up results. Leukemia. 2012;26(6):1189-1194. [Link]

  • Harris CM, He H, Gijsen HJM, et al. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Journal of Enzyme Inhibition and Medicinal Chemistry. 2020;35(1):1597-1605. [Link]

  • Ballatore C, Smith AB. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Medicinal Chemistry Letters. 2022;13(9):1428-1434. [Link]

  • Kufareva I, Ilatovskiy AV, Abagyan R. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Journal of Computer-Aided Molecular Design. 2012;26(6):787-799. [Link]

  • Almqvist H, Axelsson H, Jafari R, et al. Abstract 1848: The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Cancer Research. 2024;84(6_Supplement):1848. [Link]

  • Smith CA, Lin K, Vanga V. Evaluating Imatinib's Affinities and Specificities for Tyrosine Kinases Using Molecular Dynamics Simulations. eScholarship. 2022. [Link]

  • Wu J, Jia L, Zhang Y, et al. Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies. Frontiers in Pharmacology. 2022;13:995574. [Link]

  • Rix U, Hantschel O, Dürnberger G, et al. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. PubMed. 2007. [Link]

  • Cokelaer T, Wajnberg G, Rudnicki E, et al. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. bioRxiv. 2023. [Link]

  • Wu J, Jia L, Zhang Y, et al. Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies. Frontiers in Pharmacology. 2022;13. [Link]

  • Hochhaus A, Saglio G, Larson RA, et al. Nilotinib dose‐optimization in newly diagnosed chronic myeloid leukaemia in chronic phase: final results from ENESTxtnd. British Journal of Haematology. 2017;177(6):917-927. [Link]

  • Anastassiadis T, Deacon SW, Devarajan K, Ma H, Peterson JR. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Combinatorial Chemistry & High Throughput Screening. 2011;14(1):23-35. [Link]

  • ZenRise. Pharmacokinetic profile of novel reduced-dose Danziten™ (nilotinib tablets) versus Tasigna® (nilotinib capsules): in vivo bioequivalence and population pharmacokinetic analysis. ZenRise. 2025. [Link]

  • Eurofins Discovery. KINOMEscan Technology. Eurofins Discovery. [Link]

  • Cortes JE, Jabbour E, Kantarjian HM. Nilotinib, Dasatinib Offer Similar Outcomes in CML Patients. Cancer Network. 2016-08-15. [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. Reaction Biology. [Link]

Sources

Verifying Cellular Target Engagement of N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental scrutiny. A critical milestone in this process is the unequivocal confirmation of on-target effects within a cellular context. This guide provides an in-depth, technically-focused comparison of methodologies to confirm the cellular target engagement of N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine, a novel fragment-like molecule.

Given that the direct biological target of this compound is not yet publicly established, this guide will proceed under a common drug discovery scenario. We will hypothesize that through initial screening, "Compound X" (our stand-in for this compound) has been identified as a potent inhibitor of a putative target: Kinase Y . This guide will detail the necessary experiments to validate this hypothesis, comparing Compound X's performance against a well-characterized, commercially available Kinase Y inhibitor, "Inhibitor Z."

This framework will not only provide a practical roadmap for researchers working with this compound but also serve as a comprehensive reference for confirming on-target effects of any novel small molecule.

The Imperative of On-Target Verification

Phenotypic screening, while powerful for identifying molecules with desired cellular outcomes, often yields compounds with unknown mechanisms of action. The subsequent process of identifying the molecular target, known as target deconvolution, is essential for lead optimization and understanding potential off-target effects.[1][2] Approaches to target identification are varied and include affinity-based biochemical methods and genetic screens.[3][4] Once a putative target is identified, the next crucial step is to confirm that the compound indeed engages this target in the complex milieu of a living cell.

Part 1: Direct Target Engagement in Intact Cells

The most direct evidence of target engagement is demonstrating that the compound physically interacts with its intended target inside the cell. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique for this purpose.[5]

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle of ligand-induced thermal stabilization of a target protein.[5] When a small molecule binds to its protein target, it generally increases the protein's stability, making it more resistant to heat-induced denaturation. This change in thermal stability can be quantified and is a direct indicator of target engagement.

Experimental Workflow:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A 1. Culture cells expressing Kinase Y B 2. Treat with Compound X, Inhibitor Z, or Vehicle (DMSO) A->B C 3. Heat cell lysates or intact cells across a temperature gradient B->C D 4. Separate soluble and aggregated protein fractions C->D E 5. Detect soluble Kinase Y (e.g., Western Blot, Mass Spec) D->E F 6. Plot thermal melt curves E->F

Caption: CETSA experimental workflow for assessing target engagement.

Step-by-Step Protocol for CETSA:

  • Cell Culture and Treatment:

    • Plate a cell line endogenously expressing or overexpressing Kinase Y to achieve 80-90% confluency.

    • Treat the cells with varying concentrations of Compound X, the reference Inhibitor Z, and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) under normal culture conditions.

  • Heating and Lysis:

    • After treatment, harvest the cells.

    • Resuspend the cell pellets in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

    • Lyse the cells by freeze-thaw cycles.

  • Fractionation and Detection:

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble Kinase Y at each temperature point by Western blotting using a specific antibody for Kinase Y.

Data Interpretation and Comparison:

The results are visualized as a "melt curve," plotting the percentage of soluble Kinase Y against temperature. In the presence of a binding compound (Compound X or Inhibitor Z), the melt curve will shift to the right, indicating a higher melting temperature (Tm) and thus, target stabilization.

CompoundConcentration (µM)ΔTm (°C) vs. VehicleInterpretation
Compound X 1+1.5Modest Target Engagement
10+4.8Strong Target Engagement
Inhibitor Z 1+5.2Strong Target Engagement
Vehicle (DMSO) -0Baseline

Causality and Trustworthiness: The beauty of CETSA lies in its ability to be performed in live cells, providing a more physiologically relevant measure of target engagement compared to assays using purified proteins.[5] A dose-dependent shift in the thermal stability of Kinase Y upon treatment with Compound X provides strong evidence of direct binding in the cellular environment. Comparing the magnitude of the shift induced by Compound X to that of the well-validated Inhibitor Z offers a benchmark for its potency in a cellular context.

Part 2: Confirming Downstream Pathway Modulation

While direct binding is a crucial piece of the puzzle, confirming that this engagement leads to the expected functional consequence is equally important. If Kinase Y is known to phosphorylate a specific substrate, "Substrate P," then a true on-target inhibitor should reduce the levels of phosphorylated Substrate P (p-Substrate P).

Western Blotting for Phospho-Protein Levels

Principle: Western blotting allows for the detection and semi-quantitative analysis of specific proteins in a complex mixture, such as a cell lysate. By using antibodies that specifically recognize the phosphorylated form of a protein, we can assess the functional impact of a kinase inhibitor.

Experimental Workflow:

WB_Workflow cluster_treatment Cell Treatment & Lysis cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection A 1. Treat cells with Compound X, Inhibitor Z, or Vehicle B 2. Lyse cells and quantify protein concentration A->B C 3. Separate proteins by SDS-PAGE B->C D 4. Transfer proteins to a membrane (e.g., PVDF) C->D E 5. Probe with primary antibodies (anti-p-Substrate P, anti-Total Substrate P, anti-Actin) D->E F 6. Incubate with secondary antibodies E->F G 7. Visualize and quantify bands F->G

Caption: Western blot workflow for downstream pathway analysis.

Step-by-Step Protocol for Western Blotting:

  • Cell Treatment and Lysis:

    • Seed cells and treat with a dose-range of Compound X, Inhibitor Z, and a vehicle control for an appropriate duration.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for p-Substrate P.

    • To ensure that changes in p-Substrate P are not due to changes in the total amount of the substrate, the same membrane should be stripped and re-probed with an antibody for total Substrate P.

    • A loading control, such as an antibody against β-actin or GAPDH, is essential to confirm equal protein loading across all lanes.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the p-Substrate P signal to the total Substrate P signal and then to the loading control.

Data Interpretation and Comparison:

A dose-dependent decrease in the p-Substrate P/Total Substrate P ratio upon treatment with Compound X would confirm its inhibitory effect on the Kinase Y pathway.

CompoundConcentration (µM)Normalized p-Substrate P Level (% of Vehicle)
Compound X 0.185%
132%
105%
Inhibitor Z 18%
Vehicle (DMSO) -100%

Causality and Trustworthiness: This experiment links the direct target binding (observed via CETSA) to a functional cellular outcome. By comparing the IC50 (the concentration required to inhibit the phosphorylation by 50%) of Compound X with that of the known Inhibitor Z, we can rank its cellular potency. The inclusion of total protein and loading controls is a self-validating aspect of this protocol, ensuring that the observed effects are not artifacts of unequal sample handling.

Part 3: Genetic Approaches for Target Validation

siRNA-mediated Knockdown

Principle: Small interfering RNA (siRNA) can be used to transiently reduce the expression of a specific gene. If Compound X truly acts through Kinase Y, then reducing the amount of Kinase Y in the cell should phenocopy the effect of the compound. Furthermore, in cells with reduced Kinase Y, the effect of Compound X should be blunted.

Experimental Workflow:

siRNA_Workflow A 1. Transfect cells with - Non-targeting control siRNA - siRNA targeting Kinase Y B 2. Incubate for 48-72 hours to allow for protein knockdown A->B C 3. Verify Kinase Y knockdown by Western Blot or qPCR B->C D 4. Treat transfected cells with Compound X or Vehicle B->D E 5. Assess downstream endpoint (e.g., p-Substrate P levels or a cellular phenotype like proliferation) D->E

Sources

Independent Verification of Bioactivity for N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine: A Comparative Guide to IC50 Determination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the independent verification of the half-maximal inhibitory concentration (IC50) for the novel compound N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine. In the absence of publicly available bioactivity data for this specific molecule, we present a logical, evidence-based strategy for researchers to characterize its potential inhibitory effects. This document outlines methodologies for target hypothesis, selection of appropriate biochemical and cell-based assays, and rigorous data analysis. By leveraging structural similarities to known bioactive molecules, we propose potential target classes and provide detailed protocols for robust IC50 determination, using established inhibitors as benchmarks for comparison.

Introduction: Characterizing a Novel Chemical Entity

This compound is a distinct chemical entity for which biological activity has not been widely reported in peer-reviewed literature. The core structure, featuring a pyrimidine ring linked to a benzylamine moiety, is a privileged scaffold in medicinal chemistry, frequently associated with kinase and deubiquitinase inhibition.[1][2] The objective of this guide is to equip researchers with the necessary protocols to independently determine the potency of this compound, expressed as the IC50 value, in relevant biological systems.

Our approach is built on two pillars:

  • Target Hypothesis based on Structural Analogy: We identify potential biological targets by comparing the subject compound's structure to well-characterized inhibitors.

  • Systematic Experimental Verification: We provide detailed, step-by-step protocols for both cell-free (biochemical) and cell-based assays to generate reliable dose-response curves and calculate IC50 values.

Target Hypothesis and Benchmark Compound Selection

The chemical architecture of this compound shares features with two important classes of enzyme inhibitors: USP1/UAF1 deubiquitinase inhibitors and Aurora kinase inhibitors.

  • Hypothesis 1: USP1/UAF1 Inhibition. The N-benzyl-2-phenylpyrimidin-4-amine scaffold is a known pharmacophore for potent and selective inhibitors of the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) complex, a key regulator of DNA damage response.[1]

  • Hypothesis 2: Aurora Kinase Inhibition. The N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine core is characteristic of potent inhibitors of Aurora A and B kinases, which are critical regulators of mitosis.[2]

Based on these hypotheses, we select the following well-characterized compounds to serve as benchmarks and positive controls in our experimental workflows.

Compound NameTarget(s)Reported IC50 ValuesRationale for Selection
ML323 USP1/UAF176 nM (Ub-Rho biochemical assay)[1][3][4]; 174 nM (K63-linked diubiquitin gel-based assay)[2][5]; 820 nM (Ub-PCNA gel-based assay)[2][5]A potent and selective inhibitor of the USP1/UAF1 complex, structurally related to the target compound's potential pharmacophore.
CYC116 Aurora A / Aurora BKi of 8.0 nM (Aurora A) and 9.2 nM (Aurora B)[6][7]; Potent anti-proliferative activity in various cancer cell lines (e.g., 34 nM in MV4-11 cells)[7]A potent, dual Aurora kinase inhibitor sharing the pyrimidine core. It serves as an excellent benchmark for kinase inhibition and anti-proliferative effects.

Experimental Workflows for IC50 Determination

We propose a two-tiered approach to characterize this compound. The first tier focuses on a general assessment of its impact on cell viability. The second tier investigates its activity against the hypothesized specific molecular targets.

Workflow Overview

G cluster_0 Tier 1: General Bioactivity cluster_1 Tier 2: Specific Target Verification cluster_2 T1_Start Compound Synthesis & QC (this compound) T1_Assay Cell Viability/Cytotoxicity Assay (e.g., MTT Assay) T1_Start->T1_Assay Treat various cell lines T1_Result Determine Anti-proliferative IC50 T1_Assay->T1_Result T2_Biochem Biochemical Assays T1_Result->T2_Biochem If active, proceed to target-specific assays T2_Cell Cell-Based Target Engagement Assays T1_Result->T2_Cell T2_Bio_Result Determine Biochemical IC50 T2_Biochem->T2_Bio_Result USP1 USP1/UAF1 Assay (Benchmark: ML323) T2_Biochem->USP1 Aurora Aurora Kinase Assay (Benchmark: CYC116) T2_Biochem->Aurora T2_Cell_Result Determine Cellular IC50 & Confirm MoA T2_Cell->T2_Cell_Result T2_Cell->USP1 T2_Cell->Aurora

Caption: High-level workflow for IC50 determination.

PART 1: Tier 1 - Anti-proliferative IC50 Determination

The first step is to ascertain whether the compound exhibits general cytotoxic or anti-proliferative effects. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of cells, which is proportional to the number of viable cells.[8][9]

Detailed Protocol: MTT Cell Viability Assay

Objective: To determine the concentration of this compound that reduces the viability of a cell population by 50%.

Materials:

  • Human cancer cell lines (e.g., HCT-116 for colorectal cancer, U2OS for osteosarcoma, HeLa for cervical cancer).

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

  • This compound, ML323, and CYC116, dissolved in DMSO to create 10 mM stock solutions.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[9]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).[10]

  • Sterile 96-well flat-bottom plates.

  • Phosphate-Buffered Saline (PBS).

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound, ML323, and CYC116 in complete medium. A typical 8-point dilution series might range from 100 µM to 0.01 µM.

    • Include a "vehicle control" (DMSO concentration matched to the highest compound concentration) and a "medium only" blank control.

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[9]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9][11]

PART 2: Tier 2 - Target-Specific IC50 Verification

If the compound shows significant anti-proliferative activity in Tier 1, the next logical step is to investigate its effect on the hypothesized molecular targets.

A. Biochemical Assay for USP1/UAF1 Inhibition

This assay directly measures the enzymatic activity of purified USP1/UAF1 complex in the presence of the inhibitor. A common method uses a fluorogenic substrate like Ubiquitin-Rhodamine 110 (Ub-Rho110), where cleavage by the deubiquitinase (DUB) releases the fluorophore, leading to an increase in signal.[2][12]

Objective: To determine the IC50 of the test compound against purified USP1/UAF1 enzyme.

Protocol Sketch:

  • Reagents: Purified recombinant USP1/UAF1 complex, Ub-Rho110 substrate, DUB assay buffer, test compound, and ML323 as a positive control.

  • Procedure:

    • In a 384-well plate, add DUB assay buffer.

    • Add serial dilutions of the test compound and ML323.

    • Initiate the reaction by adding the USP1/UAF1 enzyme complex and incubate briefly.

    • Add the Ub-Rho110 substrate to all wells.

    • Measure the increase in fluorescence over time (kinetic assay) or at a fixed endpoint using a plate reader (e.g., Excitation/Emission ~485/535 nm).[12]

  • Data Analysis: The rate of reaction (or endpoint fluorescence) is plotted against the inhibitor concentration to determine the IC50.

B. Biochemical Assay for Aurora Kinase Inhibition

This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by purified Aurora A or Aurora B kinase.

Objective: To determine the IC50 of the test compound against purified Aurora A and B kinases.

Protocol Sketch:

  • Reagents: Purified recombinant Aurora A and Aurora B kinases, a suitable peptide substrate (e.g., Kemptide), [γ-³²P]ATP, kinase reaction buffer, test compound, and CYC116 as a positive control.

  • Procedure:

    • Set up reactions in a 96-well plate containing kinase buffer, peptide substrate, and serial dilutions of the test compound or CYC116.

    • Initiate the reaction by adding the kinase and [γ-³²P]ATP.[7]

    • Incubate at 30°C for a defined period (e.g., 30 minutes).

    • Stop the reaction and spot the mixture onto phosphocellulose paper.

    • Wash the paper to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: The amount of phosphorylation (radioactivity) is plotted against inhibitor concentration to calculate the IC50.

C. Cell-Based Target Engagement Assay

Cell-based assays are crucial to confirm that the compound can penetrate the cell membrane and engage its target in a physiological context.

For USP1/UAF1 Inhibition:

  • Method: Western Blot analysis of downstream targets. Inhibition of USP1/UAF1 leads to an accumulation of monoubiquitinated PCNA (Ub-PCNA) and FANCD2 (Ub-FANCD2).[13]

  • Procedure: Treat cells (e.g., U2OS) with the test compound or ML323 for several hours. Lyse the cells and perform a Western blot using antibodies against PCNA and FANCD2 to observe the increase in the higher molecular weight ubiquitinated forms.

For Aurora Kinase Inhibition:

  • Method: Analysis of Histone H3 phosphorylation. Aurora B is responsible for phosphorylating Histone H3 at Serine 10 (pHH3) during mitosis.

  • Procedure: Treat cells (e.g., HeLa) with the test compound or CYC116. Fix the cells and use an antibody specific for pHH3 in a Western blot or high-content imaging assay to quantify the reduction in this mitotic marker.[14]

G cluster_usp1 USP1/UAF1 Pathway cluster_aurora Aurora B Pathway USP1 USP1/UAF1 Complex PCNA Ub-PCNA USP1->PCNA Deubiquitinates DNA_Repair DNA Damage Response PCNA->DNA_Repair Enables Test_Compound N-methyl-N- (4-pyrimidin-5-ylbenzyl)amine OR ML323 Test_Compound->USP1 Inhibits AuroraB Aurora B Kinase HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates pHH3 p-Histone H3 (Ser10) Mitosis Mitotic Progression pHH3->Mitosis Promotes Test_Compound2 N-methyl-N- (4-pyrimidin-5-ylbenzyl)amine OR CYC116 Test_Compound2->AuroraB Inhibits

Caption: Hypothesized signaling pathways for target verification.

Data Analysis and IC50 Calculation

For all assays, the final step is to generate a dose-response curve and calculate the IC50 value.

Step-by-Step Data Processing:

  • Data Normalization: Convert the raw data (e.g., absorbance, fluorescence, radioactivity) into a percentage of the control's activity.

    • Set the average of the "vehicle control" wells as 100% activity (0% inhibition).

    • Set the average of the "blank" or maximum inhibition control as 0% activity (100% inhibition).

    • Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Value_sample - Value_blank) / (Value_vehicle - Value_blank))

  • Dose-Response Curve Fitting:

    • Plot the % Inhibition (Y-axis) against the logarithm of the compound concentration (X-axis).

    • Use a non-linear regression model to fit the data. The most common model is the four-parameter logistic (4PL) equation: Y = Bottom + (Top - Bottom) / (1 + (IC50 / X)^HillSlope)

  • IC50 Determination: The IC50 is the concentration (X value) at which the response (Y value) is 50%. This value is derived directly from the curve-fitting parameters in software like GraphPad Prism, Origin, or R.

Conclusion

This guide provides a robust, multi-tiered strategy for the independent characterization of this compound. By beginning with a general cell viability screen and proceeding to specific, hypothesis-driven biochemical and cell-based assays, researchers can confidently determine the IC50 value of this novel compound. The inclusion of well-characterized benchmark inhibitors, ML323 and CYC116, ensures the validity of the assays and provides a crucial comparative context for the newly generated data. This systematic approach is fundamental to elucidating the compound's biological activity and potential as a pharmacological tool or therapeutic lead.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Chen, J., et al. (2014). A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses. Nature Chemical Biology, 10(4), 289-294. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Dexter, D. T., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link]

  • Amsbio. Deubiquitinating Enzyme (DUBs) Activity Assay Kits. [Link]

  • Chen, J., et al. (2011). Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells. Chemistry & Biology, 18(11), 1390-1400. [Link]

Sources

A Researcher's Guide to Validating Downstream Pathway Inhibition by N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine, a Novel TGF-β Receptor I Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT). Dysregulation of this pathway is a hallmark of various pathologies, most notably in fibrosis and cancer progression. Consequently, the development of small molecule inhibitors targeting key nodes within this cascade is of paramount importance in modern therapeutics.

This guide focuses on N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine, a novel and potent small molecule inhibitor designed to target the TGF-β type I receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5). The core objective of this document is to provide a comprehensive, experimentally-grounded framework for researchers to independently validate the inhibitory action of this compound on the canonical TGF-β/SMAD signaling axis. We will compare its efficacy and specificity against established ALK5 inhibitors, RepSox and SB-431542, providing the scientific rationale behind each experimental choice to ensure robust and reproducible data.

The Scientific Rationale: Targeting the TGF-β/ALK5 Axis

The canonical TGF-β pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGFβRII), a constitutively active serine/threonine kinase. This binding event recruits and enables TGFβRII to phosphorylate the TGFβRI (ALK5) at its glycine-serine rich (GS) domain. This phosphorylation activates the ALK5 kinase, which then propagates the signal by phosphorylating the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. Once phosphorylated (p-SMAD2/3), these R-SMADs form a heteromeric complex with the common-mediator SMAD (co-SMAD), SMAD4. This entire complex translocates into the nucleus, where it acts as a transcription factor, modulating the expression of hundreds of target genes, including those involved in extracellular matrix deposition (e.g., SERPINE1) and EMT (e.g., SNAI1).

This compound is hypothesized to function as an ATP-competitive inhibitor of the ALK5 kinase domain. By blocking ALK5's catalytic activity, it is expected to prevent the phosphorylation of SMAD2 and SMAD3, thereby halting the entire downstream signaling cascade. Our validation strategy, therefore, is built upon quantifying this specific inhibitory event and its downstream consequences.

TGF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFBR2 TGFβRII (Constitutively Active) ALK5 TGFβRI (ALK5) TGFBR2->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 Complex p-SMAD2/3-SMAD4 Complex pSMAD23->Complex Binds SMAD4 SMAD4 SMAD4->Complex Binds TargetGenes Target Gene Expression (e.g., SERPINE1, SNAI1) Complex->TargetGenes Regulates Transcription TGF_Ligand TGF-β Ligand TGF_Ligand->TGFBR2 Binds Inhibitor This compound (Hypothesized) Inhibitor->ALK5 INHIBITS

Figure 1: Canonical TGF-β/SMAD Signaling Pathway. This diagram illustrates the core mechanism of the pathway and highlights the hypothesized point of intervention for this compound, which is the inhibition of ALK5 kinase activity.

Comparative Analysis: Benchmarking Against the Gold Standard

To rigorously assess the performance of our novel compound, we must compare it directly with well-characterized inhibitors of the same target.

  • SB-431542: A highly selective and potent inhibitor of ALK4, ALK5, and ALK7. It is widely used as a benchmark for TGF-β pathway inhibition in academic research.

  • RepSox: Another potent ALK5 inhibitor, also known for its ability to induce reprogramming of stem cells by replacing Sox2.

Our experimental design will include these compounds as positive controls for pathway inhibition, allowing for a direct comparison of potency (e.g., IC50 values) and efficacy.

Experimental Validation Workflow

We propose a three-tiered approach to validate the inhibition of the ALK5 signaling pathway. This multi-faceted strategy ensures that the observed effects are not artifacts of a single assay but are consistent across different biological readouts, from direct target phosphorylation to downstream gene expression.

Workflow cluster_setup Experimental Setup cluster_assays Validation Assays Cell_Culture 1. Cell Culture (e.g., A549, HaCaT) Starvation 2. Serum Starvation (Synchronize cells, reduce basal signaling) Cell_Culture->Starvation Pre_treatment 3. Inhibitor Pre-treatment (Test Cmpd, RepSox, SB-431542, Vehicle) Starvation->Pre_treatment Stimulation 4. TGF-β1 Stimulation (Activate the pathway) Pre_treatment->Stimulation WB Tier 1: Western Blot (p-SMAD2/3 levels) Measures direct target inhibition Stimulation->WB Luciferase Tier 2: Reporter Assay (SBE-Luciferase) Measures SMAD-dependent transcription Stimulation->Luciferase qPCR Tier 3: qPCR (Endogenous gene expression) Measures functional downstream effects Stimulation->qPCR

Figure 2: Three-Tiered Experimental Workflow. This workflow ensures a comprehensive validation, starting from the direct target phosphorylation event and moving to downstream transcriptional and functional outcomes.

Tier 1: Assessing Direct Target Inhibition via Western Blot

Objective: To directly measure the phosphorylation of SMAD2/3, the immediate substrates of ALK5, and to determine the concentration-dependent inhibitory effect of this compound.

Protocol:

  • Cell Seeding: Plate A549 human lung carcinoma cells (known to have a robust TGF-β response) in 6-well plates at a density of 3 x 10^5 cells/well and allow them to adhere overnight.

  • Serum Starvation: Replace the growth medium with a serum-free medium for 4-6 hours to reduce basal level of SMAD phosphorylation.

  • Inhibitor Pre-treatment: Pre-treat the cells for 1 hour with a dose-response of this compound (e.g., 0, 1, 10, 100, 1000 nM). Include parallel treatments with RepSox (1 µM), SB-431542 (10 µM), and a vehicle control (0.1% DMSO).

  • Ligand Stimulation: Add recombinant human TGF-β1 to a final concentration of 5 ng/mL to all wells (except for the unstimulated control) and incubate for 1 hour.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification & SDS-PAGE: Determine protein concentration using a BCA assay. Load 20 µg of total protein per lane onto a 10% SDS-PAGE gel.

  • Immunoblotting: Transfer proteins to a PVDF membrane. Block with 5% non-fat milk or BSA in TBST for 1 hour. Probe overnight at 4°C with primary antibodies against phospho-SMAD2 (Ser465/467) and total SMAD2/3. Use an antibody against GAPDH or β-actin as a loading control.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and visualize bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity using densitometry software (e.g., ImageJ).

Expected Data & Comparison:

CompoundTreatment Conc.p-SMAD2/Total SMAD2 Ratio (Normalized to TGF-β1 + Vehicle)
Vehicle (DMSO)0.1%1.00 ± 0.08
SB-43154210 µM0.05 ± 0.02
RepSox1 µM0.09 ± 0.03
This compound 1 nM0.85 ± 0.07
This compound 10 nM0.48 ± 0.05
This compound 100 nM0.11 ± 0.04
This compound 1000 nM0.04 ± 0.01

Table 1: Representative quantitative data from Western blot analysis. Data are presented as mean ± SD. This table allows for the calculation of an IC50 value, a key metric for potency.

Tier 2: Quantifying SMAD-Dependent Transcriptional Activity

Objective: To confirm that the inhibition of SMAD phosphorylation translates into a functional reduction of SMAD-dependent transcriptional activity. This is achieved using a luciferase reporter construct driven by a promoter containing multiple SMAD Binding Elements (SBEs).

Protocol:

  • Transfection: Co-transfect A549 cells in a 24-well plate with an SBE4-luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent. Allow cells to recover for 24 hours.

  • Inhibitor Treatment & Stimulation: Serum starve, pre-treat with inhibitors, and stimulate with TGF-β1 (5 ng/mL) as described in the Western blot protocol, but for an extended period of 18-24 hours.

  • Lysis & Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the data as fold change relative to the vehicle-treated, unstimulated control.

Expected Data & Comparison:

CompoundIC50 (p-SMAD2 Inhibition)IC50 (SBE4-Luc Reporter)
SB-431542~500 nM~450 nM
RepSox~100 nM~95 nM
This compound ~12 nM ~15 nM

Table 2: Comparative IC50 values derived from Western blot and luciferase reporter assays. A strong correlation between the IC50 values from these two orthogonal assays provides high confidence in the on-target activity of the compound.

Tier 3: Measuring Endogenous Target Gene Expression via qPCR

Objective: To validate that the inhibitor effectively blocks the expression of native, biologically relevant TGF-β target genes. This step confirms the compound's efficacy in a more physiological context than an artificial reporter construct.

Protocol:

  • Cell Treatment: Treat cells with inhibitors and TGF-β1 as described previously, typically for 6-24 hours depending on the target gene's induction kinetics.

  • RNA Extraction: Isolate total RNA from the cells using a column-based kit or TRIzol reagent.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Expected Data & Comparison:

TreatmentRelative SERPINE1 mRNA Expression (Fold Change)Relative SNAI1 mRNA Expression (Fold Change)
Vehicle (Unstimulated)1.0 ± 0.21.0 ± 0.1
Vehicle + TGF-β115.2 ± 1.88.5 ± 0.9
SB-431542 (10 µM) + TGF-β11.5 ± 0.31.2 ± 0.2
This compound (100 nM) + TGF-β11.8 ± 0.4 1.4 ± 0.3

Table 3: Representative qPCR data showing the fold change in mRNA expression of canonical TGF-β target genes. Strong suppression of endogenous gene induction serves as the ultimate confirmation of pathway inhibition.

Conclusion and Future Directions

This guide outlines a systematic and robust workflow for validating the inhibitory activity of this compound on the TGF-β/ALK5 signaling pathway. By integrating direct biochemical assays (Western blot), transcriptional reporter assays, and endogenous gene expression analysis, researchers can build a comprehensive and compelling data package. The comparative data generated against established inhibitors like SB-431542 and RepSox will clearly position the potency and efficacy of this novel compound.

Successful validation using this framework provides a strong foundation for advancing this compound into more complex disease models, such as in vitro 3D culture systems, organoid models of fibrosis, or in vivo studies for oncology and fibrotic diseases. Further studies should also include kinome-wide profiling to confirm its selectivity for ALK5 over other kinases, a critical step in preclinical development.

References

  • Title: TGF-β signaling in context. Source: Nature Reviews Molecular Cell Biology URL: [Link]

  • Title: SMADs: Translators of TGF-β family signals. Source: Nature Reviews Molecular Cell Biology URL: [Link]

  • Title: SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7. Source: Molecular Pharmacology URL: [Link]

  • Title: Generation of naive human pluripotent stem cells by chemical reprogramming. Source: Stem Cell Reports URL: [Link]

  • Title: The transforming growth factor-β superfamily. Source: Cold Spring Harbor Perspectives in Biology URL: [Link]

Safety Operating Guide

A Procedural Guide to the Safe Disposal of N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a novel compound often synthesized for targeted research in drug development, N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine lacks a standardized, commercially available Safety Data Sheet (SDS). This guide provides a comprehensive disposal framework derived from first principles of chemical safety, regulatory compliance, and extensive experience with analogous heterocyclic and amine-based compounds. The core principle governing this protocol is that all laboratory activities must include a pre-determined plan for the safe disposal of all waste generated.[1] This ensures the protection of laboratory personnel, the integrity of research, and environmental stewardship.

Hazard Characterization and Regulatory Framework

The proper disposal of any chemical begins with a thorough understanding of its potential hazards. In the absence of specific toxicological data for this compound, we must infer its hazard profile by analyzing its structural components: a secondary amine and a pyrimidine moiety.

  • Secondary Amine Group: Amines as a class are frequently corrosive and can cause severe skin and eye burns.[2][3] They can be toxic if inhaled, ingested, or absorbed through the skin. Chronic exposure may lead to effects similar to acute exposure.[3]

  • Pyrimidine Ring: Pyrimidine is a core structure in many biologically active molecules.[4] While this is valuable for drug discovery, it necessitates caution, as release into the environment could have unintended ecological effects. Some nitrogen-containing heterocyclic compounds are known to be toxic to aquatic life.

  • Reactivity: This compound is anticipated to be incompatible with strong acids and oxidizing agents.[2][5] Its thermal decomposition may produce hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2][5][6]

Under the Resource Conservation and Recovery Act (RCRA), the responsibility for determining if a waste is hazardous falls upon the generator—the laboratory that creates it.[1][7] Given the anticipated properties of this compound, it must be managed as hazardous waste from its point of generation to its final disposal, following a "cradle-to-grave" approach.[7][8]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Safe disposal is an extension of safe handling. Strict adherence to safety protocols is non-negotiable. All handling and preparation of this chemical for disposal must be conducted within a certified chemical fume hood.[5] An eyewash station and safety shower must be readily accessible.[2][3]

Table 1: Required Personal Protective Equipment (PPE)

PPE ComponentSpecificationRationale
Eye & Face Protection ANSI Z87.1-compliant safety goggles and a full-face shield.Protects against splashes of the potentially corrosive amine, which can cause severe eye burns and damage.[3][5]
Hand Protection Heavy-duty, chemically resistant nitrile or neoprene gloves.Prevents skin contact. Amines can cause skin burns and may be absorbed dermally.[3]
Body Protection Flame-retardant laboratory coat and closed-toe shoes.Provides a barrier against accidental spills and splashes.
Respiratory Protection Not typically required when working in a fume hood.If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.[6]

Step-by-Step Waste Disposal Protocol

This protocol ensures compliance with EPA and RCRA guidelines for hazardous waste management in a laboratory setting.[9][10][11]

Step 1: Waste Segregation

The cardinal rule of chemical waste management is to never mix different waste streams.[12][13] Co-mingling can trigger dangerous, exothermic reactions or create a complex mixture that is difficult and expensive to dispose of.

  • Action: Collect waste this compound and materials contaminated with it in a dedicated waste container. This includes pure compound, reaction mixtures, and solvent rinses.

Step 2: Container Selection and Labeling

Proper containment and communication of hazards are critical.

  • Action:

    • Select a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap. The original container is often a suitable choice.[12]

    • Affix a "HAZARDOUS WASTE" label to the container.

    • Clearly write the full chemical name: "this compound". Do not use abbreviations.

    • List all components and their approximate percentages if it is a mixed waste stream (e.g., with solvents).[12]

    • Indicate the relevant hazards (e.g., "Corrosive," "Toxic").

    • Note the "Accumulation Start Date"—the date the first drop of waste is added to the container.

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)

An SAA is a designated location at or near the point of waste generation where hazardous waste can be collected.[10][12]

  • Action:

    • Add waste to the container inside a chemical fume hood to minimize inhalation exposure.

    • Keep the container securely capped at all times, except when adding waste.[12] This prevents the release of vapors.

    • Store the container in a designated SAA within the lab. The SAA must be under the control of the laboratory personnel.[10]

Step 4: Storage Pending Disposal

Proper storage prevents accidents and ensures the container's integrity.

  • Action:

    • Place the sealed waste container in secondary containment (e.g., a chemical-resistant tray or bin) to contain potential leaks.

    • Store the container in a cool, dry, and well-ventilated area designated for hazardous waste.[13]

    • Ensure the storage area is away from incompatible materials, particularly strong acids and oxidizers.[12]

Step 5: Arranging for Final Disposal

Final disposal must be handled by professionals.

  • Action:

    • Once the container is full, or within one year of the accumulation start date (per typical academic lab guidelines), contact your institution's Environmental Health and Safety (EHS) department.[10][12]

    • Provide the EHS office with all necessary information about the waste.

    • EHS will coordinate with a licensed hazardous waste disposal contractor for pickup, transportation, and ultimate destruction, which is typically high-temperature incineration for this class of organic compound.[13]

Spill and Emergency Procedures

In the event of a spill, a prepared response is your best defense.

  • Minor Spill (Contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[2][13] Do not use combustible materials like paper towels.

    • Carefully collect the absorbent material using non-sparking tools and place it in your hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol), collecting the cleaning materials as hazardous waste.

  • Major Spill (Outside of a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your laboratory supervisor and contact your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

Decontamination and Empty Container Management

Equipment and containers that have come into contact with the chemical must be properly decontaminated or disposed of.

  • Glassware and Equipment: Triple rinse all contaminated labware with a suitable solvent (e.g., acetone or ethanol). The first two rinses must be collected and disposed of as hazardous waste.[1][13]

  • Empty Containers: An "empty" container that held a hazardous chemical is still considered hazardous waste.[1] To decontaminate it for regular disposal or recycling, it must be triple rinsed with a solvent. This rinsate must be collected and managed as hazardous waste.[1][13]

Disposal Workflow Diagram

G Figure 1. Disposal Decision Workflow start Experiment Complete generate_waste Waste Generated (Solid, Liquid, Contaminated Materials) start->generate_waste segregate Segregate Waste Stream (No Mixing) generate_waste->segregate spill Spill Occurs generate_waste->spill label_container Select & Label Hazardous Waste Container segregate->label_container accumulate Accumulate in SAA (Keep Capped) label_container->accumulate store Store in Designated Area (Secondary Containment) accumulate->store accumulate->spill contact_ehs Contact EHS for Pickup store->contact_ehs final_disposal Final Disposal (Licensed Vendor - Incineration) contact_ehs->final_disposal contain_spill Contain & Clean Spill (Use inert absorbent) spill->contain_spill spill_waste Collect Spill Debris as Hazardous Waste contain_spill->spill_waste spill_waste->accumulate

Caption: Figure 1. Disposal Decision Workflow

References

  • The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities. (n.d.). Vertex AI Search. Retrieved January 18, 2026.
  • N-Methyl-N-(4-methylbenzyl)amine | CAS#:699-04-7 | Chemsrc. (2025, August 25). Chemsrc. Retrieved January 18, 2026.
  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency. Retrieved January 18, 2026.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved January 18, 2026.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency. Retrieved January 18, 2026.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency. Retrieved January 18, 2026.
  • Safety Data Sheet - N-Methylbenzylamine. (2010, November 6). Fisher Scientific. Retrieved January 18, 2026.
  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). U.S. Environmental Protection Agency. Retrieved January 18, 2026.
  • RCRA Fact Sheet. (2007, April 12). GSA Real Property Disposition. Retrieved January 18, 2026.
  • Safety Data Sheet - N,N-dimethylpyridin-4-amine. (2021, October 7). Sigma-Aldrich. Retrieved January 18, 2026.
  • Hazardous Waste Compliance and Assistance. (n.d.). Missouri Department of Natural Resources. Retrieved January 18, 2026.
  • Safety Data Sheet - 4-Pyrimidin-2-ylbenzaldehyde. (2014, September 26). Fisher Scientific. Retrieved January 18, 2026.
  • Safety Data Sheet - N-Methyl-p-toluidine. (n.d.). TCI Chemicals. Retrieved January 18, 2026.
  • Hazardous Substances and Toxic Waste. (n.d.). Environmental Law Reporter. Retrieved January 18, 2026.
  • Material Safety Data Sheet - N-Methylbenzylamine. (n.d.). Cole-Parmer. Retrieved January 18, 2026.
  • Navigating the Safe Disposal of N-Methylpiperazine-d4: A Procedural Guide. (n.d.). Benchchem. Retrieved January 18, 2026.
  • N-(Pyrimidin-5-ylmethyl)pyridin-2-amine (EVT-3373382). (n.d.). EvitaChem. Retrieved January 18, 2026.
  • N-Methyl-4-methylbenzylamine. (n.d.). PubChem. Retrieved January 18, 2026.
  • N-(Pyrimidin-5-ylmethyl)pyridin-2-amine. (n.d.). PubChem. Retrieved January 18, 2026.
  • Navigating the Safe Disposal of N-Methylpiperazine-d4: A Procedural Guide. (n.d.). BenchChem. Retrieved January 18, 2026.
  • Proper Disposal of Methyl-d3-amine: A Guide for Laboratory Professionals. (n.d.). BenchChem. Retrieved January 18, 2026.
  • 4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide. (n.d.). PubChem. Retrieved January 18, 2026.
  • N-Methyl-N-(5-pyrimidinyl)amine. (n.d.). J&K Scientific. Retrieved January 18, 2026.
  • N-Benzyl-4-methylaniline SDS. (n.d.). ECHEMI. Retrieved January 18, 2026.
  • N-Methylpiperidine. (n.d.). Jubilant Ingrevia. Retrieved January 18, 2026.

Sources

Personal protective equipment for handling N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling N-methyl-N-(4-pyrimidin-5-ylbenzyl)amine

As a novel compound in drug discovery, this compound requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research. This guide provides a detailed protocol for the safe use, management, and disposal of this compound, grounded in established safety principles for handling analogous chemical structures. While a specific Safety Data Sheet (SDS) for this exact molecule is not yet widely available, by examining related structures such as aromatic amines and pyrimidine derivatives, we can establish a robust framework for its safe manipulation.

Understanding the Risks: A Profile of a Potentially Hazardous Compound

The structure of this compound suggests several potential hazards. Aromatic amines can be toxic and may cause skin and eye irritation.[1][2] Pyrimidine derivatives can also be harmful if ingested or inhaled.[3][4] Therefore, it is prudent to treat this compound with a high degree of caution, assuming it may be harmful if swallowed, cause skin irritation, and lead to serious eye damage.[4][5][6]

Key Potential Hazards:

  • Oral Toxicity: May be harmful if swallowed.[2][6][7]

  • Dermal Toxicity: May be harmful in contact with skin.[7]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][6]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[5][6]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to create a barrier between the researcher and the chemical.[8] The following table outlines the recommended PPE for various laboratory operations involving this compound.

Activity Required PPE Rationale
Weighing and Aliquoting (Solid) - Disposable Nitrile Gloves (double-gloved recommended) - Laboratory Coat - Safety Goggles with Side Shields - Face ShieldTo prevent skin contact with fine powders and protect the eyes and face from airborne particles.[9][10]
Solution Preparation and Transfers - Disposable Nitrile Gloves (double-gloved recommended) - Laboratory Coat - Chemical Splash GogglesTo protect against splashes of the chemical in solution, which can be readily absorbed by the skin or cause serious eye damage.[9][10]
Running Reactions - Disposable Nitrile Gloves (double-gloved recommended) - Laboratory Coat - Chemical Splash Goggles - Face Shield (if risk of splashing or exothermic reaction exists)Provides comprehensive protection during active chemical transformations where the risk of exposure is heightened.[9]
Spill Cleanup - Chemical-Resistant Gloves (e.g., Butyl Rubber) - Chemical-Resistant Apron or Coveralls - Chemical Splash Goggles - Face Shield - Air-Purifying Respirator with appropriate cartridgesEnsures maximum protection when handling a significant and uncontrolled release of the material.[11]

Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow is designed to minimize exposure and ensure a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_area Work in a certified chemical fume hood gather_materials Gather all necessary PPE and materials prep_area->gather_materials consult_sds Consult SDS of similar compounds gather_materials->consult_sds weigh Weigh solid compound carefully consult_sds->weigh dissolve Dissolve in appropriate solvent weigh->dissolve transfer Transfer solution using appropriate tools dissolve->transfer run_reaction Conduct reaction with appropriate containment transfer->run_reaction monitor Monitor reaction for any abnormalities run_reaction->monitor decontaminate Decontaminate all surfaces and equipment monitor->decontaminate dispose_waste Dispose of all waste in designated hazardous waste containers decontaminate->dispose_waste remove_ppe Remove PPE in the correct order dispose_waste->remove_ppe

Caption: Workflow for the safe handling of this compound.

Experimental Protocol:

  • Preparation:

    • Always work within a certified chemical fume hood to minimize inhalation exposure.[5]

    • Before starting, ensure all necessary PPE is readily available and in good condition.[8]

    • Review the SDS for structurally similar compounds to reinforce awareness of potential hazards.[12]

  • Handling:

    • When weighing the solid compound, use a spatula and handle it gently to avoid creating airborne dust.

    • For solution preparation, add the solid to the solvent slowly to control the dissolution process.

    • Use appropriate volumetric glassware and pipettes for transfers to minimize the risk of spills.

  • Reaction:

    • Ensure the reaction vessel is appropriate for the scale and nature of the reaction.

    • Continuously monitor the reaction for any unexpected changes in temperature, pressure, or color.

  • Cleanup and Disposal:

    • Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent.

    • All solid and liquid waste must be collected in clearly labeled hazardous waste containers.[5] Do not dispose of this chemical down the drain.[6]

    • Remove PPE in a way that avoids contaminating your skin or clothing. Dispose of single-use PPE in the designated hazardous waste stream.

Emergency Procedures: Planning for the Unexpected

Spill Response:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and institutional safety office.

  • Contain: If it is safe to do so, contain the spill using an inert absorbent material like vermiculite or sand.[5]

  • Cleanup: Only trained personnel with appropriate PPE should clean up the spill. Collect the absorbed material in a sealed container for hazardous waste disposal.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][12]

Disposal Plan: Responsible Waste Management

All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

Disposal Protocol:

  • Segregation: Keep all waste streams containing this compound separate from other laboratory waste.

  • Containment: Use sealed, clearly labeled containers for all hazardous waste.

  • Collection: Follow your institution's guidelines for the collection and disposal of chemical waste. This typically involves a licensed professional waste disposal service.

By adhering to these protocols, researchers can confidently and safely work with this compound, fostering a secure environment for scientific advancement.

References

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. [Link]

  • Prairieland FS. (2020). Anhydrous Ammonia PPE. [Link]

  • PubChem. (n.d.). N-Methyl-4-methylbenzylamine. [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]

  • Merck Millipore. (n.d.). Safety Data Sheet. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylbenzylamine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.